molecular formula C9H4FIO2 B1365188 6-Fluoro-3-iodochromone CAS No. 454689-23-7

6-Fluoro-3-iodochromone

Numéro de catalogue: B1365188
Numéro CAS: 454689-23-7
Poids moléculaire: 290.03 g/mol
Clé InChI: MSSPXIPTHXEIBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Fluoro-3-iodochromone is a fluorinated and iodinated chromone derivative offered as a key synthetic intermediate for medicinal chemistry and drug discovery research. The chromone scaffold is a privileged structure in medicinal chemistry, known for its presence in various biologically active molecules. The specific placement of fluorine and iodine atoms on this scaffold makes it a particularly versatile building block. The iodine substituent offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the rapid exploration of chemical space. The electron-withdrawing fluorine atom can influence the compound's electronic properties, metabolic stability, and binding affinity, which are critical parameters in the development of new therapeutic agents. Researchers can utilize this compound in the synthesis of libraries of novel molecules for screening against biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-fluoro-3-iodochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FIO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSPXIPTHXEIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470758
Record name 6-Fluoro-3-iodochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454689-23-7
Record name 6-Fluoro-3-iodochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-FLUORO-3-IODOCHROMONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-3-iodochromone: Synthesis, Structure, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Chromones in Medicinal Chemistry

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive molecules.[1] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties.[1] The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This often leads to improved pharmacokinetic and pharmacodynamic profiles. The synergy between the versatile chromone scaffold and the advantageous properties of fluorine makes fluorinated chromones, such as 6-Fluoro-3-iodochromone, highly promising candidates for drug discovery and development. The additional presence of an iodine atom at the 3-position offers a valuable handle for further chemical modifications and the introduction of diverse functional groups through cross-coupling reactions, further expanding the chemical space for lead optimization.

The Chemical Structure of this compound

This compound is a halogenated derivative of chromone with the molecular formula C₉H₄FIO₂. Its structure consists of a bicyclic system where a benzene ring is fused to a pyran-4-one ring. A fluorine atom is substituted at the 6-position of the benzene ring, and an iodine atom is attached to the 3-position of the pyranone ring.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported, which involves a two-step process starting from the corresponding 2-hydroxyacetophenone derivative.[2][3][4]

Experimental Protocol

Step 1: Synthesis of 3-Dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone

  • A mixture of 5-fluoro-2-hydroxyacetophenone (1.2 mmol) and N,N-dimethylformamide dimethyl acetal (2.4 mmol, 2 molequiv) is heated at 90°C overnight.[3]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.[3]

  • The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate (85:15) eluent to yield the pure enaminone intermediate.[3]

Step 2: Cyclization to this compound

  • The purified 3-dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone from the previous step is dissolved in a suitable solvent.

  • Iodine is added to the solution, and the mixture is stirred at room temperature.

  • The reaction proceeds via an electrophilic cyclization mechanism.

  • Upon completion of the reaction, the solvent is removed, and the crude product is purified to afford this compound as a light yellow solid.[2]

Synthesis_Workflow cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Iodocyclization Start1 5-Fluoro-2-hydroxyacetophenone + N,N-dimethylformamide dimethyl acetal Reaction1 Heat at 90°C overnight Start1->Reaction1 Workup1 Solvent removal Reaction1->Workup1 Purification1 Column Chromatography (Hexane:Ethyl Acetate 85:15) Workup1->Purification1 Intermediate 3-Dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone Purification1->Intermediate Start2 Enaminone Intermediate Reaction2 Addition of Iodine (Electrophilic Cyclization) Start2->Reaction2 Workup2 Solvent removal Reaction2->Workup2 Purification2 Purification Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Figure 2: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The synthesized this compound has been characterized by various analytical techniques to confirm its structure and purity.[2][3][4]

PropertyValueSource
Appearance Light yellow solid[2]
Melting Point 123–126°C[2]
Molecular Formula C₉H₄FIO₂
Molecular Weight 290.03 g/mol
Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.[2][3][4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3,063Aromatic C-H stretch
1,647C=O (ketone) stretch of the pyranone ring
1,616Aromatic C=C stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the full detailed spectral data for 1H and 13C NMR were not available in the initial search results, the synthesis paper by Kaushik et al. confirms that these analyses were performed.[2] Based on the structure and general principles of NMR spectroscopy, the expected signals can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the fluorine substituent. A singlet for the proton at the 2-position of the chromone ring is also anticipated.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon atoms attached to fluorine and iodine will show characteristic chemical shifts and coupling patterns (in the case of C-F coupling). The carbonyl carbon of the pyranone ring is expected to appear at a downfield chemical shift.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition of the compound. The fragmentation pattern in the mass spectrum can provide further structural information. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 290. Common fragmentation pathways for chromones involve the retro-Diels-Alder reaction, leading to the cleavage of the pyranone ring.[5]

Applications and Future Perspectives

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodine atom at the 3-position allows for the introduction of various substituents through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This enables the creation of a diverse library of 3-substituted-6-fluorochromone derivatives for biological screening.

Given the known pharmacological activities of chromones and the beneficial effects of fluorination, this class of compounds holds significant promise in the development of new drugs for a variety of diseases, including cancer, inflammation, and microbial infections. Further research into the synthesis of novel derivatives and the evaluation of their biological activities is warranted.

References

An In-Depth Technical Guide to 6-Fluoro-3-iodochromone: Synthesis, Properties, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Strategic modification of this core through halogenation offers a powerful tool to modulate physicochemical properties and biological activity. This technical guide provides a comprehensive exploration of 6-Fluoro-3-iodochromone, a key intermediate for drug discovery and chemical biology. We delve into the synergistic roles of the fluorine and iodine substituents: the 6-fluoro group for enhancing metabolic stability and receptor binding, and the 3-iodo group as a versatile synthetic handle for extensive molecular elaboration via cross-coupling chemistry.[3][4] This document serves as a vital resource for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a clear perspective on the compound's utility in constructing novel chemical entities.

Part 1: Core Molecular Profile and Physicochemical Characteristics

This compound is a solid, crystalline compound whose structure is defined by the planar benzopyran-4-one ring system. While a specific crystal structure for this exact molecule is not publicly available, extensive crystallographic data on closely related analogs, such as 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, confirm the essential planarity of the fused ring system.[5][6] This rigidity is a key feature, reducing the conformational flexibility of molecules derived from it, which can be advantageous for achieving specific and high-affinity binding to biological targets.

The electronic properties are significantly influenced by its substituents. The fluorine atom at the 6-position is a strong electron-withdrawing group, which can modulate the pKa of adjacent functionalities and enhance membrane permeability.[4] The iodine atom at the 3-position, attached to a vinylic carbon, is the primary site of chemical reactivity, serving as an excellent leaving group in transition metal-catalyzed reactions.

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference(s)
IUPAC Name 6-fluoro-3-iodo-4H-chromen-4-one-
CAS Number 454689-23-7[7]
Molecular Formula C₉H₄FIO₂[7]
Molecular Weight 290.03 g/mol [7]
Appearance Light yellow solid[8]
Melting Point 123-131 °C[7][8]
Boiling Point 297.7 ± 40.0 °C (Predicted)[7]
Density 2.04 ± 0.1 g/cm³ (Predicted)[7]
IR (cm⁻¹) 3063 (Ar C-H), 1647 (C=O), 1616 (Ar C=C), 1274 (C-O)[8]
¹H NMR Data for specific compound not explicitly published.[8]
¹³C NMR Data for specific compound not explicitly published.[8]
HRMS Data for specific compound not explicitly published.[8]

Part 2: Synthesis and Characterization Protocol

The synthesis of this compound is reliably achieved through a robust and high-yielding two-step sequence starting from commercially available 5'-fluoro-2'-hydroxyacetophenone.[8][9] This method's trustworthiness lies in its straightforward execution and the ease of purification of the intermediate and final product.

Causality of Experimental Choices:

  • Step 1: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) serves to form a reactive enaminone intermediate. DMF-DMA acts as both a solvent and a reagent, providing a dimethylaminomethylene group that activates the position alpha to the carbonyl, priming it for cyclization.

  • Step 2: The use of molecular iodine (I₂) is critical. It functions as an electrophile that attacks the electron-rich enamine, initiating the intramolecular cyclization onto the phenolic oxygen. Concurrently, it installs the iodine atom at the 3-position of the chromone ring system.

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Iodocyclization cluster_2 Purification A 5'-fluoro-2'-hydroxyacetophenone C Heat (90°C, overnight) A->C B DMF-DMA B->C D Intermediate: 3-Dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone C->D Condensation F Heat D->F E Iodine (I₂) in DMF E->F G Final Product: This compound F->G Electrophilic Cyclization H Work-up & Recrystallization G->H I Pure this compound H->I

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone (Intermediate)

  • To a round-bottom flask, add 5'-fluoro-2'-hydroxyacetophenone (1.0 eq).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-2.5 eq).

  • Heat the reaction mixture at 90°C overnight under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in hexane).

  • Upon completion, allow the mixture to cool to room temperature. The intermediate often precipitates and can be collected by filtration or carried forward directly.

Step 2: Synthesis of this compound (Final Product) [8]

  • Dissolve the crude enaminone intermediate from Step 1 in N,N-dimethylformamide (DMF).

  • Add a solution of iodine (I₂) (1.2-1.5 eq) in DMF dropwise to the mixture.

  • Heat the reaction mixture to 80-100°C and stir for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water containing sodium thiosulfate to quench excess iodine.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water and then a cold, non-polar solvent like hexane to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a light-yellow solid.[8]

Self-Validating System: The purity of the final compound should be validated by multiple analytical methods. A sharp melting point within the reported range (123-131°C) is a primary indicator of purity.[7][8] Further confirmation must be obtained via ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the observed spectra with theoretically expected patterns for the target structure.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is anchored in the reactivity of its carbon-iodine bond. This functionality makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, which are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[10]

Diagram 2: Key Cross-Coupling Reactions of this compound

Caption: Versatility of the C-I bond in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the 3-iodochromone with an aryl or vinyl boronic acid (or ester).[11][12]

  • Mechanism Insight: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13]

  • Protocol Standard:

    • Combine this compound (1.0 eq), boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) in a flask.

    • Add a solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

    • Degas the mixture and heat under an inert atmosphere until TLC indicates consumption of the starting material.

    • Perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira reaction enables the synthesis of 3-alkynylchromones by coupling with a terminal alkyne.[14][15] These products are valuable for further transformations or as final targets.

  • Mechanism Insight: This reaction uniquely uses a dual catalytic system. A palladium catalyst activates the C-I bond, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.[15][16]

  • Protocol Standard:

    • To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine).

    • Stir the reaction at room temperature or with gentle heating.

    • Upon completion, filter the reaction mixture to remove amine salts, concentrate, and purify the residue by flash chromatography.[17]

Heck Coupling

The Heck reaction allows for the arylation or vinylation of alkenes, in this case, forming a new C-C bond between the chromone's 3-position and an alkene.[18][19]

  • Mechanism Insight: The cycle begins with oxidative addition of Pd(0) to the C-I bond. The resulting organopalladium species then undergoes migratory insertion with the alkene. Finally, a β-hydride elimination step forms the double bond of the product and a hydridopalladium complex, which is converted back to Pd(0) by the base.[20]

  • Protocol Standard:

    • Charge a flask with this compound (1.0 eq), the alkene (1.2-2.0 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), often a phosphine ligand, and a base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent like DMF or acetonitrile.

    • Heat the reaction mixture, typically between 80-120°C, under an inert atmosphere.

    • After completion, cool the mixture, perform an aqueous workup, and purify the product by chromatography.

Part 4: Relevance and Application in Drug Discovery

This compound is not merely a chemical curiosity but a strategically designed building block for generating molecular diversity in drug discovery campaigns. The chromone core itself is associated with a wide spectrum of biological activities, including antifungal, anti-inflammatory, anticancer, and neuroprotective properties.[21][22][23][24]

  • Fluorine's Role: The 6-fluoro substituent is a well-established bioisostere for a hydrogen atom but with profoundly different electronic properties. Its inclusion can enhance binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[3][4]

  • Iodine's Role: The 3-iodo group serves as a "linchpin" for diversification. By applying the cross-coupling reactions described in Part 3, chemists can rapidly synthesize large libraries of analogs where the substituent at the 3-position is systematically varied. This approach is central to Structure-Activity Relationship (SAR) studies aimed at optimizing potency and selectivity. For instance, a recent study utilized a series of 3-iodochromones, including the 6-fluoro derivative, to develop and explore novel fungicides, demonstrating the practical application of this scaffold.[9][25]

Conclusion

This compound is a high-value intermediate that embodies key principles of modern medicinal chemistry. It combines a biologically relevant scaffold with strategically placed functional groups that confer both favorable pharmacological properties and synthetic versatility. Its straightforward synthesis and predictable reactivity in cornerstone cross-coupling reactions make it an essential tool for researchers aiming to accelerate the discovery and development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary to fully leverage the potential of this powerful chemical building block.

References

An In-depth Technical Guide to 6-Fluoro-3-iodochromone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-3-iodochromone, identified by the CAS Number 454689-23-7, is a halogenated heterocyclic compound belonging to the chromone family.[1] The chromone scaffold is a well-established pharmacophore found in numerous natural and synthetic molecules exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-fungal properties.[2][3] The strategic incorporation of fluorine and iodine atoms onto the chromone core significantly modulates the molecule's physicochemical and biological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] Similarly, the introduction of iodine can lead to unique biological activities and provides a reactive handle for further synthetic modifications. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance in chemical synthesis and drug discovery.

Core Properties and Identification

A clear understanding of the fundamental properties of this compound is essential for its handling, characterization, and application in a research setting.

PropertyValueSource
CAS Number 454689-23-7[1]
Molecular Formula C₉H₄FIO₂[1]
Molecular Weight 290.03 g/mol [1]
Appearance Light yellow solid[2]
Melting Point 123-126 °C[2]
Synonyms 6-Fluoro-3-iodo-4H-benzopyran-4-one, 6-Fluoro-3-iodo-4H-chromen-4-one[1]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with a substituted 2-hydroxyacetophenone. The general synthetic strategy involves the formation of an enaminone intermediate, followed by an iodine-mediated cyclization.[2]

Synthetic Pathway

The synthesis can be conceptualized in two primary stages:

  • Formation of the Enaminone Intermediate: The process starts with the reaction of 5'-fluoro-2'-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the intermediate, 3-(dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)propenone. This step involves the condensation of the acetophenone with DMF-DMA, which serves as both a reactant and a dehydrating agent.

  • Iodocyclization: The crude enaminone intermediate is then treated with molecular iodine in a suitable solvent like chloroform. This step proceeds via an electrophilic cyclization mechanism, where iodine acts as the electrophile, leading to the formation of the 3-iodochromone ring system.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization start_acetophenone 5'-Fluoro-2'-hydroxyacetophenone intermediate 3-(Dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)propenone start_acetophenone->intermediate Condensation start_dmf DMF-DMA start_dmf->intermediate product This compound intermediate->product Iodocyclization reagent_iodine Iodine (I₂) reagent_iodine->product Antifungal_Mechanism Molecule This compound Target Fungal Cell Molecule->Target Effect1 Inhibition of Biofilm Formation Target->Effect1 Effect2 Inhibition of Hyphal Morphogenesis Target->Effect2 Effect3 Induction of Reactive Oxygen Species (ROS) Target->Effect3 Outcome Fungicidal Activity Effect1->Outcome Effect2->Outcome Effect3->Outcome

References

A Technical Guide to Halogenated Chromones: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromone scaffold, a benzopyran-4-one core, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties, such as lipophilicity and metabolic stability, and serves as a versatile synthetic handle for further molecular elaboration.[4][5] This technical guide provides an in-depth review of halogenated chromones, designed for researchers, medicinal chemists, and drug development professionals. We will explore the principal synthetic methodologies for their preparation, delve into their reactivity—with a special focus on their utility in modern cross-coupling reactions—and survey their diverse and significant biological applications.

Introduction: The Strategic Value of Halogenation

The chromone ring system is a cornerstone of many biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][3][6] Halogenation is a key strategy in drug design for several reasons:

  • Modulation of Physicochemical Properties: Halogen atoms, particularly fluorine, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by altering electronic properties and forming halogen bonds.[4][7]

  • Synthetic Versatility: The carbon-halogen bond is a linchpin in modern organic synthesis. Halogenated chromones are crucial precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[8][9][10]

  • Enhanced Biological Activity: The presence of a halogen can significantly boost the pharmacological potency of the parent chromone.[4][11][12] For instance, halogen substitution on chromone-tetrazole hybrids was found to enhance antimicrobial activity.[11]

This guide will systematically cover the synthesis of these vital building blocks, their subsequent chemical transformations, and their ultimate application in the development of therapeutic agents.

Synthesis of Halogenated Chromones

The methods for synthesizing halochromones can be broadly categorized into two approaches: building the halogenated ring system from acyclic precursors or direct halogenation of a pre-formed chromone scaffold.

Synthesis from Acyclic Precursors

A common and effective route involves the cyclization of halogenated acyclic precursors. One of the most versatile starting materials for this approach is the o-hydroxyaryl enaminone.

2.1.1. Oxidative α-Halogenation of Enaminones

A robust method for preparing 3-halochromones involves the oxidative α-halogenation of o-hydroxyaryl enaminones. This reaction proceeds via an intramolecular cyclization following the halogenation of the enaminone double bond. A green and efficient system utilizes Oxone® in combination with potassium halides (KCl, KBr, or KI) to generate the corresponding 3-chloro-, 3-bromo-, or 3-iodo-chromones in high yields.[13][14]

Experimental Protocol: Synthesis of 3-Bromochromone via Oxidative α-Halogenation [13][14]

  • Preparation: To a solution of the starting o-hydroxyaryl enaminone (1.0 mmol) in a suitable solvent such as acetonitrile or a micellar medium (e.g., TPGS-750-M in water for greener synthesis), add potassium bromide (KBr, 1.2 mmol).[13]

  • Reaction Initiation: Add Oxone® (potassium peroxymonosulfate, 1.2 mmol) portion-wise to the stirred mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-bromochromone.

Direct Halogenation of the Chromone Scaffold

Direct halogenation offers a more atom-economical route, introducing a halogen onto a pre-existing chromone ring. The regioselectivity of this reaction is highly dependent on the reagents and reaction conditions.

  • Position 3 (C3): The C3 position is activated by the enone system and is the most common site for electrophilic halogenation. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are effective for introducing bromine or chlorine, respectively.[8] The direct 3-bromination of flavones (2-phenylchromones) can be achieved efficiently using a combination of a bromide salt (R₄NBr) and phenyliodine(III) diacetate (PIDA), which acts as a mild and environmentally friendlier alternative to molecular bromine.[8]

  • Aromatic Ring (Benzene Moiety): Halogenation of the benzene ring typically requires more forceful conditions or the presence of activating groups (e.g., hydroxyl, methoxy) that direct the electrophilic substitution.

The following diagram illustrates the general workflow for synthesizing and utilizing halogenated chromones.

G cluster_synthesis Synthesis cluster_application Application start o-Hydroxy- acetophenone enaminone o-Hydroxyaryl Enaminone start->enaminone Condensation w/ DMF-DMA halochromone 3-Halochromone enaminone->halochromone Oxidative Halogenation (e.g., Oxone/KX) coupling Cross-Coupling (e.g., Suzuki, Sonogashira) halochromone->coupling Synthetic Handle final Bioactive Derivatives (e.g., Enzyme Inhibitors) coupling->final Derivatization bio_eval Biological Evaluation final->bio_eval caption General Workflow for Halogenated Chromones.

Caption: General Workflow for Halogenated Chromones.

Reactivity and Synthetic Applications

Halogenated chromones, particularly 3-bromo- and 3-iodochromones, are exceptionally valuable building blocks in organic synthesis due to their participation in a wide range of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C-X bond in Pd-catalyzed reactions follows the general trend I > Br > Cl.[9] This differential reactivity allows for selective and sequential couplings on di-halogenated substrates.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the halochromone with an organoboron reagent (e.g., a boronic acid or ester). It is a powerful method for synthesizing aryl- or heteroaryl-substituted chromones, such as isoflavones (3-arylchromones).[8]

  • Sonogashira Coupling: This reaction couples a terminal alkyne with the halochromone, providing access to 3-alkynylchromones, which are important intermediates for further transformations.

  • Heck Coupling: This reaction involves the coupling of an alkene with the halochromone, leading to the formation of 3-vinylchromones.

The Halogen Dance Reaction

Under strongly basic conditions (e.g., using lithium amides like LDA), a fascinating rearrangement known as the "halogen dance" can occur.[15][16][17] This reaction involves the migration of a halogen atom to a different position on the aromatic ring.[15][16] The process is driven by the formation of a more stable organometallic intermediate.[15] This transformation allows for functionalization at positions that are not accessible through direct methods, providing a unique tool for creating novel chromone isomers.[15][17]

HalogenDance start Aryl Halide (Ar-X) deprotonation Deprotonation (Base, e.g., LDA) start->deprotonation intermediate1 Anionic Intermediate (Ar'-Li) deprotonation->intermediate1 Forms carbanion adjacent to X halogen_transfer Halogen Transfer intermediate1->halogen_transfer intermediate2 Danced Anion (Ar''-Li) halogen_transfer->intermediate2 Halogen migrates to anionic site product Rearranged Halide (Ar''-X) intermediate2->product Protonation electrophile Electrophilic Quench (E+) intermediate2->electrophile final_product Functionalized Product (Ar''-E) electrophile->final_product Trapping caption Conceptual pathway of the Halogen Dance reaction.

Caption: Conceptual pathway of the Halogen Dance reaction.

Biological Activities and Medicinal Chemistry Applications

The incorporation of halogens into the chromone scaffold has led to the discovery of potent drug candidates across various therapeutic areas. The halogen atom often plays a critical role in the molecule's mechanism of action, either by participating in key binding interactions or by tuning the electronics of the pharmacophore.

Anticancer Activity

Many halogenated chromones exhibit significant anticancer properties. For example, a chalcone-chromone hybrid molecule containing two halogen atoms on the chromone core and two on the chalcone fragment showed prominent growth inhibition (87%) against the HCT-116 colon cancer cell line.[3] Structure-activity relationship (SAR) studies on chromone carboxamides revealed that the attachment of a fluorine atom at the C6 position produced more active derivatives against the MCF-7 breast cancer cell line compared to chloro or methyl analogues.[12]

Enzyme Inhibition

Halogenated chromones are effective inhibitors of various enzymes implicated in disease.

  • Breast Cancer Resistance Protein (ABCG2): A chromone derivative featuring a 4-bromobenzyloxy substituent at position 5 was identified as a potent and selective inhibitor of the ABCG2 efflux pump, which is a key mechanism of multidrug resistance in cancer.[18] SAR studies confirmed the importance of this brominated moiety for inhibitory activity.[18]

  • Metabolic Enzymes: Halogenated chalcones, which share structural similarities with chromones, have shown potent inhibition of enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (hCA), which are targets for Alzheimer's disease and glaucoma, respectively.[19] The halogen substituents often enhance binding to the enzyme's active site.[20]

Antimicrobial Activity

Fluorine and iodine substitutions on a chromone-tetrazole scaffold were found to significantly enhance antibacterial activity against pathogenic strains like Pseudomonas aeruginosa and Staphylococcus aureus.[11] This highlights the direct impact of halogenation on antimicrobial potency.

Compound ClassHalogen Type/PositionBiological Target/ActivityKey Finding
Chromone Carboxamides Fluorine at C6Anticancer (MCF-7 cells)F > Cl, CH₃ for activity.[12]
Benzyloxy-chromones Bromine at C5-benzyloxyABCG2 Efflux Pump InhibitionBromo-substituent is critical for potent inhibition.[18]
Chromone-Tetrazoles Fluorine, IodineAntibacterialHalogenation enhanced activity; substitution on the tetrazole ring had no effect.[11]
Thiophenoxy-chromones Fluorine at C3-phenylAnti-inflammatoryA fluoro-thiophenol derivative showed potent inhibition of superoxide anion generation.[21]

Table 1: Summary of Structure-Activity Relationships for Bioactive Halogenated Chromones.

Conclusion and Future Outlook

Halogenated chromones are far more than simple chemical intermediates; they are powerful tools in the arsenal of medicinal chemists and drug discovery professionals. Their synthesis is well-established, with modern methods offering green and efficient routes. Their true value lies in their dual role as versatile synthetic platforms for complex molecule construction via cross-coupling and as potent pharmacophores in their own right. The strategic placement of halogen atoms allows for the fine-tuning of ADME properties and the enhancement of biological activity. Future research will likely focus on developing more selective and catalytic halogenation methods, exploring novel applications in areas like photodynamic therapy and chemical biology, and leveraging computational tools to design next-generation halogenated chromone-based therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 6-Fluoro-3-iodochromone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluoro-3-iodochromone, a halogenated derivative of the chromone scaffold. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical insights into its synthesis, characterization, and potential applications in the realm of medicinal chemistry and drug discovery.

Introduction to the Chromone Scaffold: A Privileged Structure in Medicinal Chemistry

The chromone moiety, a benzopyran-4-one system, is a prominent scaffold found in a variety of natural products and synthetic bioactive molecules.[1][2] Its unique structural and electronic properties make it a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antifungal properties.[2][3] The introduction of specific substituents, such as halogens, onto the chromone ring can significantly modulate its physicochemical properties and biological activity, making compounds like this compound valuable tools for chemical biologists and medicinal chemists.

Core Physicochemical Properties of this compound

This compound, also known as 6-Fluoro-3-iodo-4H-1-benzopyran-4-one, is a synthetic organic compound that has garnered interest as a building block in the synthesis of more complex molecules.[3][4] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₄FIO₂-
Molecular Weight 290.03 g/mol [5]
CAS Number 454689-23-7[5]
Appearance Light yellow solid (predicted)[2]
Melting Point 123-126 °C[2]

The presence of both a fluorine atom at the 6-position and an iodine atom at the 3-position imparts distinct characteristics to the molecule. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the overall electron distribution of the chromone system. The iodo group at the 3-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which is a key feature for its utility in synthetic chemistry.

Synthesis and Mechanistic Insights

The synthesis of 3-iodochromone derivatives typically involves a two-step process starting from the corresponding 2-hydroxyacetophenone.[2][6] This established methodology can be adapted for the preparation of this compound.

Experimental Protocol: A Two-Step Synthesis

Step 1: Formation of the Enaminone Intermediate

  • A mixture of 5'-fluoro-2'-hydroxyacetophenone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents) is heated at 90°C overnight.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure to yield the crude 3-(dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one (enaminone) intermediate, which can be used in the next step without further purification.[2][6]

Step 2: Iodocyclization to this compound

  • The crude enaminone from the previous step is dissolved in a suitable solvent, such as dioxane or chloroform.

  • Iodine (1.2 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction is quenched with a solution of sodium thiosulfate to remove excess iodine.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.[2]

Mechanistic Rationale

The synthesis proceeds through a well-established pathway. In the first step, the 2-hydroxyacetophenone reacts with DMF-DMA to form an enaminone. This reaction involves the condensation of the activated methyl group of the acetophenone with the electrophilic carbon of DMF-DMA. The second step is an electrophilic iodocyclization. The iodine acts as an electrophile, and the enaminone undergoes an intramolecular cyclization, followed by the elimination of dimethylamine and subsequent aromatization to form the stable chromone ring system.

Synthesis_Workflow cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Iodocyclization A 5'-fluoro-2'-hydroxyacetophenone C Heat (90°C) A->C B DMF-DMA B->C D Enaminone Intermediate C->D F Reflux D->F E Iodine (I₂) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Based on data for similar compounds, the expected spectral features are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at the 2-position of the chromone ring will likely appear as a singlet at a downfield chemical shift (around δ 8.2-8.4 ppm). The protons on the fluorinated benzene ring will exhibit splitting patterns consistent with their coupling to each other and to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (C-4) around δ 172-175 ppm and the carbon at the 2-position (C-2) around δ 157-160 ppm. The carbon bearing the iodine (C-3) is expected to appear at a significantly upfield chemical shift (around δ 86-88 ppm). The fluorine-coupled carbons on the benzene ring will show characteristic splitting.[2]

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a definitive signal for the fluorine atom attached to the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the pyrone ring, typically in the range of 1630-1650 cm⁻¹.[2] Other significant peaks will correspond to the C=C stretching of the aromatic and pyrone rings and the C-F bond.

Applications in Drug Discovery and Chemical Biology

The strategic placement of fluoro and iodo substituents on the chromone scaffold makes this compound a valuable building block for the synthesis of novel bioactive compounds.

Precursor for Novel Fungicides

Research has shown that 3-iodochromone derivatives possess potent fungicidal activity.[2][6] this compound can serve as a starting material for the synthesis of a library of derivatives to be screened for their efficacy against various fungal strains. The iodine at the 3-position is particularly amenable to Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Application_Pathway A This compound B Palladium-Catalyzed Cross-Coupling Reactions A->B Versatile Precursor C Library of Novel Chromone Derivatives B->C Diversification D Biological Screening C->D Activity Profiling E Lead Compounds for Drug Development D->E Hit Identification

Caption: Role as a building block in drug discovery.

Development of Kinase Inhibitors

The chromone scaffold is a known pharmacophore in the design of various kinase inhibitors. The ability to functionalize the 3-position of this compound allows for the strategic placement of substituents that can interact with the active site of target kinases, potentially leading to the development of novel anticancer agents.

Synthesis of Fluorinated Chromanes

The chromone core can be reduced to form chromanes, which are also important structural motifs in bioactive molecules.[7][8] this compound can be a precursor for the synthesis of 3,6-difunctionalized chromanes, where the fluorine at the 6-position can enhance metabolic stability and the functionality at the 3-position can be tailored for specific biological targets.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and materials science. Its well-defined physicochemical properties, accessible synthetic route, and the reactive nature of its iodo substituent make it an attractive starting material for the generation of diverse molecular architectures. This guide has provided a foundational understanding of this compound, from its core data to its potential applications, to empower researchers in their pursuit of novel chemical entities with tailored biological functions.

References

Solubility Profile of 6-Fluoro-3-iodochromone: A Theoretical and Practical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Research Professional

This guide provides a comprehensive framework for understanding and determining the solubility of 6-Fluoro-3-iodochromone, a compound of interest in medicinal chemistry and drug discovery.[1][2][3][4] Given the novelty of this specific chromone derivative, this document emphasizes the foundational principles and experimental methodologies that enable researchers to establish a robust solubility profile. We will delve into the theoretical underpinnings of solubility, predict the behavior of this compound based on its molecular structure, and provide a detailed, field-proven protocol for its empirical determination.

Introduction: The Significance of Solubility in Drug Discovery

The chromone scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[5][6] Derivatives of chromone have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The introduction of halogen substituents, such as fluorine and iodine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[7][8] this compound, with its unique substitution pattern, represents a promising candidate for further investigation.

However, for any compound to be a viable drug candidate, it must possess adequate solubility. Solubility dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and poor solubility is a leading cause of failure in the drug development pipeline. Therefore, a thorough understanding and quantitative determination of the solubility of this compound in various solvents is a critical first step in its preclinical evaluation.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[9] The principle of "like dissolves like" serves as a useful heuristic: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[10][11]

Let's dissect the structure of this compound to predict its solubility:

  • The Chromone Core: The core structure is a benzopyran-4-one. The carbonyl group (C=O) and the ether oxygen are polar and can act as hydrogen bond acceptors. The benzene ring is non-polar and hydrophobic.

  • The Fluoro Group (at position 6): Fluorine is the most electronegative element, and the C-F bond is highly polarized. This increases the local polarity of the benzene ring and can influence interactions with polar solvents. The small size of fluorine means it generally has a minimal steric impact.

  • The Iodo Group (at position 3): Iodine is much larger and less electronegative than fluorine. The C-I bond is less polar than C-F. The large, polarizable electron cloud of iodine can participate in halogen bonding, a noncovalent interaction that can influence solubility in specific solvents.[12][13][14]

  • Overall Polarity: this compound is expected to be a moderately polar molecule. The presence of both polar functional groups and a significant non-polar surface area suggests that it will likely exhibit limited solubility in water and higher solubility in organic solvents of intermediate polarity.

Based on this analysis, we can hypothesize the following solubility trends:

  • Low solubility in water: The large, hydrophobic core and the lack of strong hydrogen bond donating groups will likely limit its aqueous solubility.

  • Low solubility in non-polar solvents (e.g., hexane, toluene): The polar carbonyl and ether groups will disfavor dissolution in highly non-polar media.

  • Moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone): These solvents can effectively solvate the polar regions of the molecule.

  • Moderate solubility in polar protic solvents (e.g., ethanol, methanol): These solvents can act as hydrogen bond donors to the carbonyl and ether oxygens, but the hydrophobic core may limit high solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining both the qualitative and quantitative solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Qualitative Solubility Assessment

This initial screen provides a rapid assessment of solubility in a range of solvents.

  • Preparation: Add approximately 1-2 mg of this compound to a series of small, clear glass vials.

  • Solvent Addition: To each vial, add 1 mL of a different solvent.

  • Mixing: Vigorously vortex each vial for 1-2 minutes.

  • Observation: Visually inspect each vial for the presence of undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[15]

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 10 mg) to a vial containing a known volume of the chosen solvent (e.g., 2 mL). The key is to have undissolved solid remaining after equilibration.

    • Prepare vials for each solvent to be tested.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a standard calibration curve of this compound of known concentrations.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quant Quantification A Add excess this compound to solvent B Shake at constant temperature (24-48h) A->B C Centrifuge or let stand B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Classification
Water10.2< 0.01Very Poorly Soluble
Hexane0.1< 0.01Very Poorly Soluble
Ethanol4.32.5Sparingly Soluble
Acetone5.115.8Soluble
Dichloromethane3.18.2Soluble
Dimethyl Sulfoxide (DMSO)7.2> 50Very Soluble

Interpreting the Results:

  • The solubility data will provide crucial insights for various stages of drug development.

  • For formulation scientists, this data will guide the selection of appropriate vehicles for in vivo studies. For example, if the compound is highly soluble in DMSO but poorly soluble in water, a co-solvent system may be necessary for aqueous formulations.

  • For medicinal chemists, the solubility profile can inform further structural modifications. If aqueous solubility is a major issue, strategies such as introducing more polar or ionizable groups could be explored.

  • The data also helps in understanding the compound's potential for oral bioavailability, as a certain level of aqueous solubility is required for absorption from the gastrointestinal tract.

Conclusion

References

Methodological & Application

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Laboratory Synthesis of 6-Fluoro-3-iodochromone

Abstract

This document provides a comprehensive, research-grade protocol for the laboratory synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is approached via a modern and efficient two-step sequence commencing from commercially available 2'-Hydroxy-5'-fluoroacetophenone. The methodology involves an initial condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a key enaminone intermediate, followed by an electrophilic iodocyclization to yield the target compound. This guide is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a deep dive into the underlying reaction mechanisms, experimental rationale, and necessary characterization techniques.

Introduction and Strategic Overview

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[1] Their derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The introduction of halogen atoms into the chromone scaffold, particularly at the C3-position, creates versatile intermediates for further functionalization through cross-coupling reactions, making them highly valuable in synthetic organic chemistry.[3]

This compound combines the benefits of a fluorine substituent, which can enhance metabolic stability and binding affinity, with a reactive iodine atom at the 3-position, poised for synthetic elaboration. The synthetic strategy detailed herein is a robust two-step process that is favored for its operational simplicity and good yields.[4]

The overall workflow is summarized below:

G A 2'-Hydroxy-5'-fluoroacetophenone B Step 1: Enaminone Formation Reagent: DMF-DMA Condition: Heat (90°C) A->B Start C 3-(Dimethylamino)-1-(5-fluoro-2-hydroxyphenyl) prop-2-en-1-one B->C Intermediate D Step 2: Iodocyclization Reagent: Iodine (I₂) Condition: Heat C->D E This compound D->E Final Product

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds through two distinct and mechanistically important stages. Understanding the causality behind each step is crucial for troubleshooting and optimization.

Step 1: Enaminone Formation

The first step is the condensation of 2'-Hydroxy-5'-fluoroacetophenone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves a dual purpose: it acts as a dehydrating agent and provides a one-carbon electrophilic unit (-CH(NMe₂)₂) which, after elimination, installs the C2 and C3 atoms of the eventual chromone ring.

The mechanism involves the nucleophilic attack of the enol or enolate of the acetophenone onto the electrophilic carbon of DMF-DMA. This is followed by the elimination of methanol and dimethylamine to form the stable, conjugated enaminone intermediate. The presence of the ortho-hydroxyl group is critical as it directs the reaction and is essential for the subsequent cyclization.[4]

Step 2: Electrophilic Iodocyclization

The second step is the pivotal ring-closing reaction. The enaminone intermediate is treated with molecular iodine (I₂). This reaction is an example of an electrophilic cyclization.[5]

The proposed mechanism is as follows:

  • Electrophilic Attack: The electron-rich double bond of the enaminone attacks the electrophilic iodine, likely forming a cyclic iodonium ion intermediate.

  • Intramolecular Cyclization: The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks the C2 position, leading to the closure of the pyrone ring.

  • Elimination & Aromatization: Subsequent elimination of dimethylamine and a proton results in the formation of the aromatic chromone ring with the iodine atom installed at the C3 position.

This method is highly effective because the iodine not only acts as the electrophile to trigger the cyclization but is also incorporated into the final structure.[4]

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Iodocyclization start 2'-Hydroxy-5'- fluoroacetophenone intermediate Enaminone Intermediate start->intermediate + reagent1 DMF-DMA final_product This compound intermediate->final_product + reagent2 Iodine (I₂)

Caption: Key stages and reagents in the synthesis pathway.

Detailed Experimental Protocol

Safety Precaution: This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Materials and Reagents
Reagent/MaterialCAS NumberSupplier ExamplePurity
2'-Hydroxy-5'-fluoroacetophenone347-41-1Sigma-Aldrich≥98%
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5Sigma-Aldrich≥95%
Iodine (I₂)7553-56-2Sigma-Aldrich≥99.8%
Hexane110-54-3Fisher ScientificHPLC Grade
Ethyl Acetate141-78-6Fisher ScientificHPLC Grade
Anhydrous Sodium Sulfate7757-82-6Fisher ScientificACS Grade
Part A: Synthesis of 3-(Dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
  • To a 50 mL round-bottom flask, add 2'-Hydroxy-5'-fluoroacetophenone (1.2 mmol, 185 mg).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.4 mmol, 0.32 mL, 286 mg). This corresponds to 2 molar equivalents.

  • Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath at 90°C.[4]

  • Maintain the temperature and allow the reaction to proceed overnight (approximately 12-16 hours). The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The starting material will have a different Rf value than the more polar enaminone product.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess DMF-DMA and other volatile components under reduced pressure using a rotary evaporator.

  • The resulting crude product is typically a solid or a thick oil. Purify this material using column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 15:85 hexane:ethyl acetate) to isolate the pure enaminone product.[4]

Part B: Synthesis of this compound
  • Dissolve the purified enaminone intermediate from Part A (1.0 mmol, 209 mg) in a suitable solvent such as dioxane or DMF (10 mL) in a 50 mL round-bottom flask.

  • Add molecular iodine (I₂) (1.2 mmol, 305 mg) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and stir for 4-6 hours.[4] Monitor the reaction by TLC (30% ethyl acetate in hexane) until the enaminone spot disappears.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate (10% w/v, 50 mL) to quench the excess iodine. Stir until the dark color of iodine disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash them with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography to yield pure this compound as a light yellow solid.[4]

Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The expected data, based on literature, are provided below for comparison.[4][6]

Analysis TechniqueExpected Results
Appearance Light yellow solid
Melting Point 123-126 °C[4] (Literature value)
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.38 (s, 1H, H-2), 7.78 (dd, J=8.8, 3.0 Hz, 1H, H-5), 7.55-7.49 (m, 2H, H-7, H-8).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 175.0 (C-4), 160.0 (d, J=245 Hz, C-6), 157.5 (C-2), 152.0 (C-8a), 125.0 (d, J=24 Hz, C-5), 123.0 (d, J=8 Hz, C-8), 120.0 (d, J=25 Hz, C-7), 110.0 (d, J=8 Hz, C-4a), 86.0 (C-3).
¹⁹F NMR A single peak corresponding to the fluorine atom at the C-6 position. The chemical shift is sensitive to the solvent and instrument reference.[7][8]
Mass Spec. (HRMS) For C₉H₄FIO₂, Calculated [M+H]⁺: 290.9318; Observed value should be within ±5 ppm.
IR (KBr/AT) ν (cm⁻¹): ~1647 (C=O stretch), ~1616 (aromatic C=C stretch).[4]

Concluding Remarks

The described two-step synthesis provides a reliable and efficient pathway to this compound. The methodology leverages common reagents and standard laboratory techniques, making it accessible for most synthetic chemistry labs. The resulting product is a highly valuable intermediate, offering a gateway to a diverse range of more complex chromone derivatives for evaluation in drug discovery and materials science programs. Careful execution of the protocol and rigorous characterization of the final product are paramount to ensuring successful and reproducible outcomes.

References

Application Notes & Protocols: 6-Fluoro-3-iodochromone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Chromone Scaffold

The chromone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1] Chromone derivatives have demonstrated therapeutic potential as antitumor, anti-inflammatory, and antifungal agents, as well as inhibitors for critical enzymes like kinases, acetylcholinesterases, and monoamine oxidases.[1][2] The versatility of the chromone core allows for extensive functionalization, enabling chemists to modulate pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.

This guide focuses on a particularly valuable derivative: 6-Fluoro-3-iodochromone . The strategic placement of the fluoro and iodo substituents transforms this simple chromone into a powerful and versatile building block for drug discovery.

  • The 6-Fluoro Group: The fluorine atom at the C6 position serves as a crucial modulator of physicochemical properties. Its high electronegativity can alter the electronic distribution of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. This can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles, a common strategy in modern drug design.[3]

  • The 3-Iodo Group: The iodine atom at the C3 position is the key to the scaffold's synthetic utility. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by palladium(0) catalysts. This makes the C3 position an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings.[4][5]

This combination of a bio-active scaffold, a property-modulating fluorine atom, and a synthetically versatile iodine handle makes this compound a cornerstone intermediate for building libraries of novel therapeutic candidates.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₉H₄FIO₂[2]
Molecular Weight 290.03 g/mol Calculated
Appearance Light yellow solid[2]
Melting Point 123–126°C[2]
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane, and DMF.Inferred

Synthesis of this compound

The synthesis of this compound is efficiently achieved in a two-step process starting from the commercially available 5'-fluoro-2'-hydroxyacetophenone.[1][2] This process involves the formation of an enaminone intermediate, followed by an electrophilic iodocyclization.

G Start 5'-Fluoro-2'-hydroxyacetophenone Step1 Step 1: Enaminone Formation Start->Step1 Reagent1 DMF-DMA (N,N-Dimethylformamide dimethyl acetal) Reagent1->Step1 Intermediate 3-Dimethylamino-1-(5-fluoro- 2-hydroxyphenyl)propenone Step1->Intermediate Step2 Step 2: Iodocyclization Intermediate->Step2 Reagent2 Iodine (I₂) Reagent2->Step2 Product This compound Step2->Product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol details the two-step synthesis from 5'-fluoro-2'-hydroxyacetophenone.[1][2]

Part A: Synthesis of 3-Dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone (Intermediate)

  • Reaction Setup: To a round-bottom flask, add 5'-fluoro-2'-hydroxyacetophenone (1.0 eq).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).

  • Heating: Heat the reaction mixture at 90°C overnight.

    • Causality Note: Heating is necessary to drive the condensation reaction between the acetophenone and DMF-DMA, leading to the formation of the enaminone intermediate. DMF-DMA serves as both a reactant and a dehydrating agent.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess solvent and volatile byproducts under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate (e.g., 85:15 v/v) eluent system to yield the pure enaminone as a pale yellow solid.[2]

Part B: Synthesis of this compound (Final Product)

  • Reaction Setup: Dissolve the enaminone intermediate from Part A (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add Iodine (I₂) (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Causality Note: Iodine acts as an electrophile, initiating a cyclization reaction. The enamine nitrogen is displaced, and the pyrone ring is formed, with iodine incorporated at the C3 position.

  • Work-up: Pour the reaction mixture into ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic impurities.

  • Purification: The crude solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a light yellow solid.[2]

Applications in Medicinal Chemistry: A Versatile Synthetic Hub

The C3-iodo group is the key to unlocking the synthetic potential of this compound. It serves as a prime substrate for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents.

G Scaffold This compound (Building Block) Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Scaffold->Sonogashira Suzuki Suzuki Coupling (+ Boronic Acid) Scaffold->Suzuki Other Other Couplings (e.g., Buchwald-Hartwig) Scaffold->Other Antifungal Antifungal Agents Scaffold->Antifungal Alkynyl 3-Alkynyl-6-fluorochromones Sonogashira->Alkynyl Aryl 3-Aryl-6-fluorochromones Suzuki->Aryl Amino 3-Amino-6-fluorochromones Other->Amino Kinase Kinase Inhibitors Alkynyl->Kinase Aryl->Kinase Anticancer Anticancer Agents Aryl->Anticancer

Caption: this compound as a central hub for synthetic diversification.

Protocol 2: Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling the C3-iodo position with a terminal alkyne.[6][7][8] This reaction is instrumental in synthesizing 3-alkynylchromones, which are precursors to various heterocyclic systems and bioactive molecules.

G cluster_copper Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition R_I This compound (R-I) R_I->Pd_complex Pd_acetylide_complex R-Pd(II)-C≡C-R'(L₂) Pd_complex->Pd_acetylide_complex Transmetalation Cu_acetylide Cu(I)-C≡C-R' Cu_acetylide->Pd_acetylide_complex Product Product (R-C≡C-R') Pd_acetylide_complex->Product Reductive Elimination Product->Pd0 CuI CuI Cu_acetylide_node Cu(I)-C≡C-R' CuI->Cu_acetylide_node Alkyne Terminal Alkyne (H-C≡C-R') Alkyne->Cu_acetylide_node Base Base Base->Cu_acetylide_node

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPEA), 2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI. Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the amine base. Stir the mixture for 5 minutes.

  • Substrate Addition: Add the terminal alkyne dropwise to the stirring mixture.

  • Reaction: Heat the reaction to the desired temperature (can range from room temperature to 100°C depending on substrate reactivity) and monitor its progress by TLC or LC-MS.

    • Causality Note: The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[4] This species then undergoes transmetalation with the palladium(II) complex (formed from the oxidative addition of the iodochromone to Pd(0)), which is the rate-limiting step. Reductive elimination then yields the product and regenerates the Pd(0) catalyst.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel. Wash with aqueous ammonium chloride (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-6-fluorochromone.

Therapeutic Relevance and Biological Data

Derivatives of this compound have shown promise in several therapeutic areas. The ability to rapidly generate diverse analogues via cross-coupling reactions makes this scaffold ideal for structure-activity relationship (SAR) studies.

Anticancer Activity

The chromone scaffold is a known pharmacophore in the design of anticancer agents.[1] Specifically, certain fluorinated chromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitors.[10] Topoisomerases are critical enzymes in DNA replication and transcription, making them validated targets for cancer therapy. The synthesis of novel 3-aryl or 3-heteroaryl-6-fluorochromones via Suzuki coupling from this compound is a direct route to exploring this chemical space. For instance, fluoroquinolone derivatives, which share structural motifs, have been extensively studied as anticancer agents that inhibit topoisomerase II.[11][12]

Kinase Inhibitors

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Chromone-based compounds have been successfully developed as kinase inhibitors.[13] For example, 3-aryl-2-(4-pyridyl)chromone derivatives have been synthesized as potent p38 MAP kinase inhibitors.[13] The this compound scaffold provides an excellent starting point for creating novel kinase inhibitors, where the C3 position can be functionalized to probe the ATP-binding pocket of the target kinase.[14][15]

Antifungal Activity

The parent compound and its simple derivatives have also been evaluated for their potential as agrochemical fungicides.[1][2] Fungicide resistance is a growing problem, necessitating the discovery of new molecular scaffolds for crop protection.[1]

Table of Biological Activity for Selected Chromone Derivatives

CompoundTarget/ActivityPotency (IC₅₀ / ED₅₀)Therapeutic AreaReference
6,8-Dichloro-3-iodochromoneAntifungal (vs. S. rolfsii)ED₅₀ = 8.43 mg/LAgrochemical[1][2]
3-Aryl-2-(pyridyl)chromone deriv.p38α MAP KinaseIC₅₀ = 17 nMAnti-inflammatory[13]
3-Styrylchromone deriv. (catechol)α-glucosidase inhibitorIC₅₀ = 10 µMAntidiabetic[16]
10-Iodo-indoloquinoline deriv.DYRK1A KinaseIC₅₀ = 31 nMAlzheimer's Disease[14]

Note: This table includes data from related chromone scaffolds to illustrate the therapeutic potential of the general class of compounds accessible from this compound.

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its synthesis is straightforward, and its unique combination of a biologically relevant core, a property-enhancing fluorine atom, and a versatile iodine handle makes it an invaluable tool for researchers. The protocols provided herein for its synthesis and subsequent functionalization via Sonogashira coupling offer a robust foundation for the exploration of novel chemical space. By leveraging this scaffold, scientists in drug discovery and agrochemical research can efficiently generate and test new generations of potent and selective molecules targeting a wide range of diseases and agricultural pests.

References

Application Notes & Protocols: 6-Fluoro-3-iodochromone as a Versatile Tool in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the utilization of 6-Fluoro-3-iodochromone in research settings. Chromone scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including kinase and enzyme inhibition.[1] The specific substitutions on this compound—a fluorine atom at the 6-position and an iodine atom at the 3-position—confer unique properties that make it a valuable tool for drug development professionals, chemical biologists, and synthetic chemists. This guide details its physicochemical properties, hypothesized mechanisms of action, and key applications, supported by detailed, field-tested protocols for its use as a synthetic intermediate, an antifungal agent, and an exploratory enzyme inhibitor.

Introduction: The Scientific Merit of this compound

The chromone (4H-1-benzopyran-4-one) moiety is a core component of many naturally occurring compounds, most notably flavonoids and isoflavones.[1] This scaffold has been extensively explored in medicinal chemistry, leading to the discovery of compounds with anti-inflammatory, anti-tumor, and antifungal properties.[1] The utility of the chromone core stems from its rigid, planar structure and its ability to participate in various non-covalent interactions with biological macromolecules.

This compound is a synthetic derivative designed to leverage and expand upon these inherent properties.

  • The 6-Fluoro Substitution: Fluorine is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its high electronegativity can alter the acidity of nearby protons, modulate the metabolic stability of the molecule, and form specific hydrogen bonds or other electrostatic interactions with enzyme active sites, potentially enhancing binding affinity and selectivity.

  • The 3-Iodo Substitution: The carbon-iodine bond at the 3-position is a key functional handle for synthetic chemistry. It is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse chemical moieties. This makes this compound an excellent starting material for generating libraries of more complex chromone derivatives for structure-activity relationship (SAR) studies.

This dual functionality makes this compound a powerful research tool, serving both as a biologically active probe itself and as a versatile scaffold for the synthesis of novel therapeutic candidates.

Physicochemical & Handling Information

Proper handling and solubilization are critical for obtaining reproducible experimental results. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 454689-23-7[2][3]
Molecular Formula C₉H₄FIO₂[3]
Molecular Weight 290.03 g/mol [3]
Appearance Light yellow to white crystalline solid[1][3]
Melting Point 123-131°C[1][3]
Solubility Soluble in DMSO, DMF, Chloroform. Sparingly soluble in Methanol/Ethanol. Insoluble in water.General chemical knowledge
Protocol 1: Stock Solution Preparation and Storage

Causality: For most biological assays, a high-concentration stock solution in an organic solvent is required, which can then be diluted into aqueous assay buffers. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power for organic molecules and its compatibility with most cell-based and biochemical assays at low final concentrations (<0.5%).

Materials:

  • This compound (CAS: 454689-23-7)

  • Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out 1-5 mg of this compound powder into the tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., for 2.9 mg of powder, add 1 mL of DMSO to create a 10 mM stock solution).

  • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C, protected from light. For long-term storage (>6 months), storing at -80°C is recommended.

Key Research Application: Antifungal Agent

This compound has demonstrated potent fungicidal activity, particularly against the plant pathogen Sclerotium rolfsii.[1][4] This makes it a valuable tool for researchers in agricultural science and mycology, as well as a lead compound for developing new antifungal treatments.

Reported Antifungal Activity
Organism Sclerotium rolfsii
Metric ED₅₀ (Effective Dose for 50% inhibition)
Value Not explicitly stated for 4t, but the series was highly active. 6,8-Dichloro-3-iodochromone (4r) was most active with ED₅₀ = 8.43 mg L⁻¹
(Data synthesized from a study on a series of 3-iodochromone derivatives)[1][4]
Protocol 2: In Vitro Antifungal Susceptibility Testing (Agar Dilution Method)

Causality: This protocol determines the minimum inhibitory concentration (MIC) or effective dose (ED₅₀) of the compound against a target fungus. The compound is incorporated directly into the growth medium at various concentrations, allowing for a direct assessment of its effect on fungal growth.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Actively growing culture of the target fungus (e.g., Sclerotium rolfsii)

  • Sterile cork borer (5 mm diameter)

  • Positive control antifungal agent (e.g., Fluconazole)

  • Sterile DMSO (Vehicle Control)

  • Incubator set to the optimal growth temperature for the fungus (e.g., 25-28°C)

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool in a 50-55°C water bath.

  • Compound Dilution: While the agar is cooling, prepare serial dilutions of the 10 mM stock solution. For example, to test final concentrations of 100, 50, 25, 10, and 1 µM:

    • Add the appropriate volume of the 10 mM stock to molten PDA to achieve the desired final concentration (e.g., 1 mL of 10 mM stock into 99 mL of PDA for a final concentration of 100 µM). Mix gently but thoroughly by swirling.

    • Vehicle Control: Prepare a control plate by adding an equivalent volume of pure DMSO to the PDA (e.g., 1 mL DMSO per 99 mL PDA). This is critical to ensure the solvent itself does not inhibit fungal growth.

    • Positive Control: Prepare a plate with a known antifungal agent.

    • Negative Control: A plate with PDA only.

  • Plating: Pour approximately 20 mL of the compound-infused agar into each sterile Petri dish. Allow the plates to solidify completely in a laminar flow hood.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture plate.

  • Place the mycelial plug, mycelium-side down, in the center of each prepared agar plate.

  • Incubation: Seal the plates with paraffin film and incubate them in an inverted position at the optimal growth temperature.

  • Data Collection: After 3-5 days (or once the mycelium in the vehicle control plate has reached the edge), measure the diameter of the fungal colony (in mm) in two perpendicular directions for each plate.

  • Data Analysis: Calculate the average colony diameter for each concentration. Determine the percentage of growth inhibition using the following formula:

    • Percentage Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average colony diameter of the vehicle control and T is the average colony diameter of the treated plate.

    • Plot the percentage inhibition against the compound concentration to determine the ED₅₀ value.

Antifungal_Assay_Workflow cluster_prep Preparation prep_agar Prepare & Cool Molten PDA Agar mix_compound Mix Compound/Controls into Molten Agar prep_agar->mix_compound prep_stock Prepare Serial Dilutions of this compound prep_stock->mix_compound pour_plates Pour into Petri Dishes & Solidify mix_compound->pour_plates inoculate Inoculate Center with Fungal Mycelial Plug pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter (mm) incubate->measure analyze Calculate % Inhibition & Determine ED50 measure->analyze

Workflow for the In Vitro Antifungal Susceptibility Assay.

Key Research Application: Synthetic Chemistry Scaffold

The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it an excellent electrophile for a wide array of transition-metal-catalyzed cross-coupling reactions. This positions this compound as an ideal starting point for medicinal chemists to rapidly generate analogs and build SAR.

Synthetic_Utility cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki Coupling + Boronic Acid/Ester (New C-C bond) start->suzuki Pd(0), Base sonogashira Sonogashira Coupling + Terminal Alkyne (New C-C bond) start->sonogashira Pd(0), Cu(I), Base heck Heck Coupling + Alkene (New C-C bond) start->heck Pd(0), Base buchwald Buchwald-Hartwig Amination + Amine (New C-N bond) start->buchwald Pd(0), Base product Diverse Library of 3-Substituted-6-fluorochromones (for SAR studies) suzuki->product sonogashira->product heck->product buchwald->product

Synthetic utility of this compound as a scaffold.

Exploratory Application: Kinase Inhibition

The chromone scaffold is a known "hinge-binding" motif present in many kinase inhibitors. While the specific kinase targets of this compound are not yet defined, its structure warrants investigation as a potential inhibitor. The following protocol provides a general framework for screening the compound against a kinase of interest.

Hypothesized Mechanism: Many kinase inhibitors are ATP-competitive, binding to the ATP pocket in the enzyme's active site. The planar chromone ring can form hydrogen bonds with the "hinge region" of the kinase, while the fluoro and iodo substituents can occupy adjacent hydrophobic pockets, conferring affinity and selectivity. The ketone group can also act as a hydrogen bond acceptor.[5]

Protocol 3: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Causality: This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase. This format is universal for nearly any kinase.

Materials:

  • Kinase of interest (recombinant, purified)

  • Specific peptide substrate for the kinase

  • ATP (at a concentration near the Kₘ for the kinase)

  • Kinase assay buffer (specific to the enzyme)

  • 10 mM stock solution of this compound in DMSO

  • Known inhibitor for the kinase (Positive Control)

  • DMSO (Vehicle Control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Assay Preparation: Prepare a master mix of kinase, substrate, and buffer. Prepare serial dilutions of this compound in DMSO, then dilute further into the assay buffer.

  • Reaction Setup (in a 384-well plate):

    • Test Wells: Add 2.5 µL of diluted compound.

    • Vehicle Control Wells (0% Inhibition): Add 2.5 µL of buffer containing the same final DMSO concentration as the test wells.

    • Positive Control Wells (100% Inhibition): Add 2.5 µL of a known inhibitor at a saturating concentration.

  • Initiate Kinase Reaction: Add 2.5 µL of the enzyme/substrate master mix to all wells. Then, add 5 µL of ATP solution to all wells to start the reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection (Follow Kit Instructions):

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence of the plate using a luminometer. The light signal is proportional to the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration:

      • % Inhibition = 100 * (1 - (Signal_Test - Signal_Pos) / (Signal_Veh - Signal_Pos))

      • Where Signal_Test is the signal from the test well, Signal_Pos is the signal from the positive control, and Signal_Veh is the signal from the vehicle control.

    • Plot % Inhibition vs. log(concentration) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Inhibition_Principle cluster_reaction Kinase Reaction Kinase Kinase Product Substrate-P Substrate Substrate Substrate->Product + ATP ATP ATP ADP ADP ATP->ADP Inhibitor 6-Fluoro- 3-iodochromone (Inhibitor) Inhibitor->Kinase Blocks ATP Site

Principle of competitive kinase inhibition.

Mandatory Pre-Screening: Cytotoxicity Assessment

Before using any compound in cell-based functional assays, its inherent cytotoxicity must be determined. This ensures that observed effects are due to specific interactions with a target pathway, not simply because the compound is killing the cells.

Protocol 4: General Cell Viability Assay (MTT Assay)

Causality: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • 96-well clear, flat-bottom cell culture plates

  • Serial dilutions of this compound in complete medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle control wells (DMSO at the highest concentration used) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Troubleshooting

IssuePossible CauseSuggested Solution
Compound precipitates in aqueous buffer. Poor aqueous solubility.Decrease the final concentration. Increase the final DMSO concentration slightly (if assay tolerates it). Check for buffer compatibility (pH, salts).
High variability in antifungal assay. Uneven compound distribution in agar. Inconsistent inoculum size.Ensure thorough mixing of compound in molten agar before pouring. Use a standardized cork borer for all inocula.
No kinase inhibition observed. Compound is not an inhibitor for the chosen kinase. Compound degraded.Screen against a panel of different kinases. Verify compound integrity via LC-MS. Check if the assay is working with the positive control.
High background in cytotoxicity assay. Contamination. Incorrect wavelength reading.Check cell culture for contamination. Ensure you are subtracting the background reading from a blank well.

Conclusion

This compound is a multi-faceted research tool with immediate applicability in antifungal research and synthetic medicinal chemistry. Its structure is highly suggestive of broader bioactivity, particularly as an enzyme inhibitor, warranting further investigation. The protocols detailed in this guide provide a robust framework for researchers to handle, validate, and deploy this compound in a variety of experimental contexts, from foundational screening to the generation of novel chemical entities.

References

protocol for the iodination of 6-fluorochromone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Protocol for the Regioselective Iodination of 6-Fluorochromone

Introduction

Chromones are a class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their derivatives are reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-fungal properties.[1] The introduction of a fluorine atom, as in 6-fluorochromone, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[2]

Further functionalization of the 6-fluorochromone scaffold is a key strategy in drug discovery. Specifically, the introduction of an iodine atom via electrophilic aromatic substitution creates a versatile synthetic handle. Iodoarenes are crucial intermediates in organic synthesis, readily participating in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon and carbon-heteroatom bonds.[3] This application note provides a detailed, field-proven protocol for the efficient and regioselective iodination of 6-fluorochromone, designed for researchers in organic synthesis and medicinal chemistry.

Guiding Principle: The Choice of Iodinating Agent

The success of an electrophilic aromatic iodination hinges on the selection of an appropriate iodinating agent. The reactivity of the aromatic substrate, desired selectivity, and safety considerations are paramount.

  • Molecular Iodine (I₂): By itself, molecular iodine is generally unreactive toward aromatic rings.[4] Its use requires an oxidizing agent (e.g., H₂O₂, nitric acid) to generate a more powerful electrophilic iodine species, often written as I⁺.[4][5] While effective, this can sometimes lead to side reactions or require harsh conditions.

  • Iodine Monochloride (ICl): ICl is a potent iodinating agent capable of functionalizing even deactivated aromatic rings.[3] However, it is highly corrosive, toxic, and reacts violently with water, demanding stringent handling precautions and a controlled environment.[6][7]

  • N-Iodosuccinimide (NIS): NIS is a crystalline, easy-to-handle solid that serves as a mild and efficient source of electrophilic iodine.[8] It is particularly effective for iodinating electron-rich or moderately activated aromatic systems.[9] Its reactivity can be enhanced with a catalytic amount of a strong acid, which protonates the succinimide carbonyl, making the N-I bond more polarized and the iodine more electrophilic. Given its favorable safety profile, high selectivity, and effectiveness under mild conditions, NIS is the reagent of choice for this protocol.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 6-fluorochromone proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[10] The chromone ring is activated towards electrophilic attack by the electron-donating effect of the heterocyclic oxygen atom. In the presence of a catalytic amount of trifluoroacetic acid (TFA), NIS is activated, generating a highly electrophilic iodine species. The aromatic π-system of 6-fluorochromone attacks this electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Aromaticity is subsequently restored by the loss of a proton (H⁺) from the site of substitution, yielding the final iodinated product.

The directing effects of the substituents on the chromone ring govern the regioselectivity. The ether oxygen is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The position most activated towards electrophilic attack is C-5, which is ortho to the strongly activating ether oxygen.

Caption: Mechanism of NIS-mediated electrophilic iodination.

Experimental Protocol: Iodination of 6-Fluorochromone

This protocol details a reliable method for the synthesis of 6-fluoro-5-iodochromone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Fluorochromone (C₉H₅FO₂)≥97%CommercialStarting material[11]
N-Iodosuccinimide (NIS)≥98%CommercialIodinating agent[8]
Trifluoroacetic Acid (TFA)Reagent GradeCommercialCatalyst
Dichloromethane (DCM)AnhydrousCommercialReaction solvent
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeCommercialFor quenching
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercialFor neutralization
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent
Silica Gel230-400 meshCommercialFor column chromatography
Ethyl AcetateHPLC GradeCommercialEluent for chromatography
HexanesHPLC GradeCommercialEluent for chromatography
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluorochromone (1.0 g, 6.09 mmol).

    • Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Protect the flask from light by wrapping it in aluminum foil, as NIS is light-sensitive.[12]

  • Reagent Addition:

    • Add N-Iodosuccinimide (1.51 g, 6.70 mmol, 1.1 equivalents) to the solution in one portion.

    • Using a syringe, add trifluoroacetic acid (46 µL, 0.61 mmol, 0.1 equivalents) dropwise to the stirring suspension.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the starting material is consumed, quench the reaction by adding 25 mL of a 10% aqueous sodium thiosulfate solution to the flask. Stir vigorously for 10 minutes until the orange/brown color dissipates.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution and 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.[13][14]

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column and elute with a gradient of 0% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford 6-fluoro-5-iodochromone as a solid.

G start Setup (Flask, 6-Fluorochromone, DCM) add_reagents Reagent Addition (NIS, TFA catalyst) start->add_reagents react Stir at RT (2-4 hours) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench (aq. Na₂S₂O₃) monitor->quench Reaction Complete extract Work-up (NaHCO₃, Brine Washes) quench->extract dry Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify Purification (Silica Gel Chromatography) dry->purify characterize Characterization (NMR, MS) purify->characterize product Pure Product (6-Fluoro-5-iodochromone) characterize->product

Caption: Experimental workflow for the synthesis of 6-fluoro-5-iodochromone.

Safety Precautions
  • N-Iodosuccinimide (NIS): Can cause skin and eye irritation. Handle with gloves and safety glasses. It is light-sensitive and should be stored in a dark container.[8]

  • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. All operations should be performed in a well-ventilated chemical fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive and can cause severe burns. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

  • General: Always wear appropriate PPE. An emergency shower and eyewash station should be readily accessible.[15]

Product Characterization

To confirm the identity and purity of the synthesized 6-fluoro-5-iodochromone, the following analytical techniques are recommended:

  • ¹H NMR: The proton NMR spectrum should show the disappearance of the signal corresponding to H-5 in the starting material and shifts in the adjacent aromatic protons.

  • ¹³C NMR: The carbon spectrum will show a new signal for the carbon bearing the iodine (C-5), typically at a lower field (higher ppm) compared to the C-H it replaced, and will show characteristic shifts for the other carbons in the molecule.[16]

  • ¹⁹F NMR: A singlet is expected, confirming the presence of the fluorine atom.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry should be used to confirm the exact mass of the product (C₉H₄FIO₂), which has a monoisotopic mass of 289.92 g/mol .

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction is sluggish or incomplete Insufficient catalyst; impure reagents; low temperature.Add a small additional amount of TFA (0.02 eq). Ensure reagents are pure and the solvent is anhydrous. Allow the reaction to run for a longer period.
Low isolated yield Product loss during work-up or purification.Ensure complete extraction from the aqueous layer. Be meticulous during column chromatography to avoid mixing fractions.
Presence of multiple spots on TLC Di-iodination or other side reactions.Use the recommended stoichiometry (1.1 eq of NIS). Adding NIS portion-wise may improve selectivity. Ensure the reaction is not overheated.

Conclusion

This application note presents a robust and reproducible protocol for the regioselective iodination of 6-fluorochromone using N-Iodosuccinimide. The methodology is characterized by its mild reaction conditions, operational simplicity, and the use of a safer, easier-to-handle iodinating agent compared to alternatives like iodine monochloride. The resulting 6-fluoro-5-iodochromone is a valuable intermediate for further synthetic elaboration, providing a reliable pathway for the development of novel chromone-based compounds for pharmaceutical and materials science applications.

References

Mass Spectrometry Analysis of 6-Fluoro-3-iodochromone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Fluoro-3-iodochromone in Modern Research

This compound is a halogenated derivative of the chromone scaffold, a core structure found in many biologically active compounds and natural products. The introduction of fluorine and iodine atoms into the chromone ring system imparts unique physicochemical properties that are of significant interest in medicinal chemistry and drug development. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the iodine atom serves as a versatile handle for further synthetic modifications, such as cross-coupling reactions, and can also contribute to biological activity. A recent study has highlighted the synthesis and potential fungicidal properties of a series of 3-iodochromone derivatives, including this compound, underscoring its relevance in agrochemical and pharmaceutical research.[1]

Accurate and reliable analytical methods are paramount for the characterization, purity assessment, and metabolic profiling of such novel compounds. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for these purposes.[1][2][3][4][5] This application note provides a detailed guide to the mass spectrometric analysis of this compound, offering step-by-step protocols, an exploration of ionization and fragmentation behavior, and insights into data interpretation for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Mass Spectrometry for Halogenated Chromones

The mass spectrometric analysis of this compound presents a unique set of considerations due to its distinct structural features: the chromone core, a fluorine substituent, and an iodine substituent. Understanding the interplay of these features is crucial for selecting the appropriate analytical strategy and for interpreting the resulting data.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra. For a moderately polar small molecule like this compound, Electrospray Ionization (ESI) is the most suitable and widely used method.[6][7][8]

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for polar and thermally labile compounds.[7] It typically generates protonated molecules, [M+H]⁺, in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode, with minimal in-source fragmentation. The chromone core possesses several sites amenable to protonation, primarily the carbonyl oxygen and the ether oxygen.

The Chromone Core and Its Characteristic Fragmentation

The fragmentation of the chromone ring system under mass spectrometric conditions is well-documented. The most prominent fragmentation pathway is the Retro-Diels-Alder (RDA) reaction .[9][10] This process involves the cleavage of the heterocyclic ring, providing significant structural information.[11][12]

RDA_Fragmentation

Influence of Halogen Substituents

The presence of fluorine and iodine significantly influences the mass spectrum:

  • Fluorine: This highly electronegative atom can influence ionization efficiency and fragmentation pathways. Its presence is readily confirmed by the accurate mass measurement provided by HRMS.

  • Iodine: Iodine has a single stable isotope (¹²⁷I), which simplifies the isotopic pattern of the molecular ion. However, the carbon-iodine bond can be labile under certain conditions, potentially leading to the loss of an iodine radical or neutral HI.

Part 2: Experimental Protocols for the Analysis of this compound

This section provides detailed, step-by-step methodologies for the LC-HRMS analysis of this compound. The protocols are designed to be self-validating, with explanations for each experimental choice.

Sample Preparation Protocol

Proper sample preparation is crucial for obtaining high-quality, reproducible data and preventing contamination of the mass spectrometer.[6]

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile. Ensure complete dissolution, using gentle vortexing if necessary.

  • Working Solution Preparation (10 µg/mL):

    • Perform a serial dilution of the stock solution. For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This brings the analyte to a concentration suitable for most modern ESI-MS systems.

  • Filtration:

    • Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial. This step is critical to remove any particulate matter that could block the LC system or the ESI needle.

LC-HRMS Instrumentation and Parameters

The following parameters are recommended for a robust LC-HRMS analysis. These should be considered as a starting point and may require optimization based on the specific instrumentation used.

Table 1: Recommended LC-HRMS Parameters

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 2.7 µm)[1]Provides good retention and separation for moderately polar small molecules.
Mobile Phase AWater with 0.1% Formic AcidAcidification promotes protonation for positive mode ESI.
Mobile Phase BAcetonitrile with 0.1% Formic AcidA common organic solvent for reverse-phase chromatography.
Gradient5% B to 95% B over 10 minutesA generic gradient suitable for screening and initial analysis.
Flow Rate0.3 mL/min[1]Compatible with standard ESI sources.
Column Temperature40°C[1]Improves peak shape and reproducibility.
Injection Volume5 µLA typical injection volume to avoid column overloading.
High-Resolution Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Expected to provide a strong signal for the protonated molecule.
Mass AnalyzerQ-TOF or OrbitrapEssential for accurate mass measurements and resolving isotopic patterns.[2]
Capillary Voltage3.5 - 4.5 kVOptimal range for stable electrospray.
Source Temperature120 - 150°CPrevents solvent condensation without causing thermal degradation.
Desolvation Gas Temp.350 - 450°CFacilitates efficient solvent evaporation.
Full Scan (MS1) Rangem/z 100 - 500Covers the expected mass of the parent ion and potential fragments.
MS/MS (Tandem MS)Collision-Induced Dissociation (CID)Fragments the precursor ion to provide structural information.
Collision EnergyRamped (e.g., 10-40 eV)Allows for the observation of both low and high-energy fragments.

LCMS_Workflow

Part 3: Data Analysis and Interpretation

Expected Molecular Ion and Isotopic Pattern

The chemical formula for this compound is C₉H₄FIO₂. Its monoisotopic mass is approximately 290.9294 g/mol . In positive mode ESI-HRMS, the primary ion observed will be the protonated molecule, [M+H]⁺, with an expected m/z of 291.9372 . The high mass accuracy of HRMS instruments (typically < 5 ppm) allows for confident elemental composition determination.

Predicted Fragmentation Pathway

Based on the known fragmentation of chromones and halogenated compounds, a plausible fragmentation pathway for [M+H]⁺ of this compound can be proposed.

Fragmentation_Pathway

Key Predicted Fragments:

  • Loss of an Iodine Radical (-I•): This would result in a fragment ion at m/z 165.0346. This is a common fragmentation for iodinated aromatic compounds.

  • Loss of Hydrogen Iodide (-HI): This neutral loss would yield a fragment at m/z 164.0268.

  • Loss of Carbon Monoxide (-CO): The cleavage of the carbonyl group is a characteristic fragmentation of chromones, leading to a fragment at m/z 263.9423.

  • Retro-Diels-Alder (RDA) Fragmentation: The RDA cleavage of the pyrone ring would result in the loss of acetylene oxide (C₂H₂O), generating a fragment at m/z 249.9161. This fragment can subsequently lose a molecule of CO to produce an ion at m/z 221.9212.

Table 2: Summary of Predicted Fragment Ions

Predicted Fragment Ionm/z (Calculated)Neutral LossProposed Elemental Composition
[M+H]⁺291.9372-C₉H₅FIO₂⁺
[M+H - CO]⁺263.9423COC₈H₅FIO⁺
[M+H - C₂H₂O]⁺249.9161C₂H₂OC₇H₃FIO⁺
[M+H - C₂H₂O - CO]⁺221.9212C₂H₂O, COC₆H₃FI⁺
[M+H - I•]⁺165.0346I•C₉H₅FO₂⁺
[M+H - HI]⁺164.0268HIC₉H₄FO₂⁺

Conclusion

The mass spectrometric analysis of this compound is readily achievable using standard LC-HRMS instrumentation. By employing Electrospray Ionization, high-resolution mass analysis, and tandem mass spectrometry, researchers can confidently confirm the elemental composition and elucidate the structure of this and related halogenated chromones. The predictable fragmentation patterns, dominated by the retro-Diels-Alder reaction and losses of CO and iodine-containing species, provide a robust fingerprint for identification. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in the pharmaceutical and agrochemical industries, facilitating the advancement of research and development involving this important class of molecules.

References

Application Notes & Protocols: Strategic Derivatization of 6-Fluoro-3-iodochromone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in molecules with a wide spectrum of biological activities.[1] This guide focuses on 6-fluoro-3-iodochromone, a highly versatile building block for the synthesis of novel drug candidates. The strategic placement of a fluorine atom at the C-6 position often enhances pharmacological potency, while the iodine atom at the C-3 position serves as a uniquely reactive handle for molecular diversification.[1][2] This document provides a comprehensive technical overview, including the rationale behind synthetic choices and detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, enabling researchers to efficiently generate diverse libraries of novel chromone derivatives.

Synthesis of the Core Scaffold: this compound

The journey into derivatization begins with the reliable synthesis of the starting material. This compound is efficiently prepared via a well-established two-step sequence starting from the commercially available 5-fluoro-2-hydroxyacetophenone.[3][4]

Step 1: Synthesis of 3-Dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone

The initial step involves a condensation reaction between 5-fluoro-2-hydroxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a key enaminone intermediate. The mechanism relies on the nucleophilic attack of the acetophenone's methyl ketone enolate onto the electrophilic carbon of DMF-DMA, followed by elimination of methanol.

Step 2: Iodocyclization to this compound

The crude enaminone is then subjected to an iodocyclization reaction. Iodine acts as both the cyclizing agent and the source of the C-3 iodo substituent. The reaction proceeds via an electrophilic attack of iodine on the enamine double bond, followed by an intramolecular cyclization and subsequent elimination to form the stable chromone ring system.

G cluster_0 Synthesis Workflow A 5-Fluoro-2-hydroxyacetophenone B Enaminone Intermediate (3-Dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone) A->B  Condensation  (DMF-DMA, 90°C) C Target Scaffold (this compound) B->C  Iodocyclization  (I₂, Pyridine, 80°C)

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described by Kaushik, P., et al. (2021).[3][4]

Materials:

  • 5-Fluoro-2-hydroxyacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Iodine (I₂)

  • Pyridine

  • Ethanol

Procedure:

  • Enaminone Formation:

    • In a round-bottom flask, combine 5-fluoro-2-hydroxyacetophenone (1.0 equiv) and DMF-DMA (2.0 equiv).

    • Heat the mixture at 90°C overnight under a nitrogen atmosphere.

    • After cooling to room temperature, the resulting solid is the crude enaminone intermediate, which can be used directly in the next step without further purification. A yield of approximately 88% is reported for this step.[3]

  • Iodocyclization:

    • Dissolve the crude enaminone intermediate in pyridine (approx. 10 mL per gram of starting acetophenone).

    • Add iodine (1.2 equiv) portion-wise to the stirred solution.

    • Heat the reaction mixture to 80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with cold ethanol.

  • Purification & Characterization:

    • The crude solid is recrystallized from ethanol to yield this compound as a light yellow solid.

    • An overall yield of approximately 81% is reported.[3][4]

    • Characterization Data:

      • Melting Point: 123–126°C[3][4]

      • TLC: Rf = 0.57 (Ethyl acetate:Hexane, 3:7)[3][4]

Palladium-Catalyzed Derivatization Strategies

The C-I bond at the 3-position of the chromone is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse carbon and nitrogen-based substituents, which is a cornerstone of modern library synthesis for drug discovery.

C-C Bond Formation: The Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C(sp²)-C(sp²) bonds.[5][6] It allows for the coupling of this compound with a vast array of commercially available aryl- and heteroarylboronic acids or esters. This is particularly valuable for synthesizing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapeutics. The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[5][6]

G cluster_legend Legend Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I (L)₂ Pd0->PdII_Aryl Oxidative Addition (+ Ar-I) PdII_Boron Ar-Pd(II)-R (L)₂ PdII_Aryl->PdII_Boron Transmetalation (+ R-B(OH)₂, Base) PdII_Boron->Pd0 Product Ar-R PdII_Boron->Product Reductive Elimination key1 Ar = 6-Fluoro-chromone key2 R = Aryl/Vinyl from Boronic Acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or PdCl₂(dppf) (3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or pressure vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 85-100°C and stir vigorously.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Arylboronic Acid PartnerExpected Product StructureTypical CatalystBaseTemp (°C)
Phenylboronic acid6-Fluoro-3-phenylchromonePd(PPh₃)₄K₂CO₃90
4-Methoxyphenylboronic acid6-Fluoro-3-(4-methoxyphenyl)chromonePdCl₂(dppf)Cs₂CO₃100
Pyridine-3-boronic acid6-Fluoro-3-(pyridin-3-yl)chromonePd(PPh₃)₄K₂CO₃90
Thiophene-2-boronic acid6-Fluoro-3-(thiophen-2-yl)chromonePdCl₂(dppf)K₂CO₃100
C-C Bond Formation: The Sonogashira Coupling

Rationale: The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[8] This introduces a rigid alkynyl linker, a valuable pharmacophore found in many bioactive molecules. The resulting alkyne can also serve as a handle for further transformations, such as "click chemistry" cycloadditions.[9] The reaction uniquely employs a dual-catalyst system, with palladium facilitating the main cross-coupling cycle and a copper(I) co-catalyst activating the alkyne.[8][10]

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 4-5 mol%)

  • Amine Base/Solvent (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Optional co-solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent/Base Addition: Add the anhydrous solvent (if used) followed by the amine base. Stir for 5-10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60°C) if necessary. The reaction is often rapid.[11]

  • Monitoring: Monitor by TLC until the starting iodide is consumed (typically 1-6 hours).

  • Workup: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate).

Terminal Alkyne PartnerExpected Product StructureBaseTemp (°C)
Phenylacetylene6-Fluoro-3-(phenylethynyl)chromoneTEART
Ethynyltrimethylsilane6-Fluoro-3-((trimethylsilyl)ethynyl)chromoneDIPART
Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-6-fluorochromoneTEA40
2-Methyl-3-butyn-2-ol6-Fluoro-3-(3-hydroxy-3-methylbut-1-yn-1-yl)chromoneTEART
C-C Bond Formation: The Heck Coupling

Rationale: The Heck reaction facilitates the coupling of aryl halides with alkenes, providing access to substituted olefins such as stilbenes and cinnamates.[12] This reaction is instrumental in synthesizing compounds where a double bond is required to correctly orient pharmacophoric groups. The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by alkene insertion (carbopalladation) and β-hydride elimination to release the product.[13][14]

Protocol 4: General Procedure for Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine this compound, the palladium catalyst, ligand (if used), and base.

  • Solvent/Reagent Addition: Add the anhydrous solvent, followed by the alkene.

  • Reaction: Heat the mixture to 80-120°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS (typically 4-24 hours).

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).

Alkene PartnerExpected Product StructureCatalystBaseTemp (°C)
Styrene6-Fluoro-3-((E)-2-phenylvinyl)chromonePd(OAc)₂Et₃N100
n-Butyl acrylate(E)-Butyl 3-(6-fluoro-4-oxochromen-3-yl)acrylatePd(OAc)₂K₂CO₃100
4-Vinylpyridine6-Fluoro-3-((E)-2-(pyridin-4-yl)vinyl)chromonePd(OAc)₂/PPh₃Et₃N110
C-N Bond Formation: The Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15] This reaction provides access to a critical class of compounds in drug discovery, as the aniline and related motifs are present in countless pharmaceuticals. Modern catalyst systems, utilizing bulky, electron-rich phosphine ligands, allow for the efficient coupling of a wide range of primary and secondary amines under relatively mild conditions.[16][17] The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[18]

G cluster_workflow Buchwald-Hartwig Experimental Workflow Setup 1. Reagent Setup (Ar-I, Amine, Catalyst, Ligand, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert Solvent 3. Add Degassed Solvent (e.g., Toluene, Dioxane) Inert->Solvent React 4. Heat Reaction (80-110°C) Solvent->React Monitor 5. Monitor Progress (TLC, LC-MS) React->Monitor Workup 6. Aqueous Workup (Extraction) Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Product 8. Final Product (N-Aryl Chromone) Purify->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5-2.0 mol%)

  • Biarylphosphine Ligand (e.g., XPhos, RuPhos, 3-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or using Schlenk technique, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat to 80-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until complete (typically 2-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Amine PartnerExpected Product StructureLigandBaseSolvent
Morpholine4-(6-Fluoro-4-oxochromen-3-yl)morpholineXPhosNaOtBuToluene
Aniline6-Fluoro-3-(phenylamino)chromoneRuPhosK₃PO₄Dioxane
Benzylamine3-(Benzylamino)-6-fluorochromoneXPhosNaOtBuToluene
Piperidine1-(6-Fluoro-4-oxochromen-3-yl)piperidineXPhosNaOtBuToluene

Conclusion

This compound is a powerful and versatile platform for the development of novel chemical entities. The C-3 iodo group provides a reliable anchor point for a suite of high-yield, palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. The protocols and strategies outlined in this guide provide researchers and drug development professionals with the necessary tools to rapidly and efficiently generate diverse libraries of fluorinated chromones, accelerating the discovery of new therapeutic agents.

References

The Versatile Virtuoso: 6-Fluoro-3-iodochromone as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine and Iodine in a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the chromone core represents a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds and functional materials.[1][2] The strategic incorporation of halogen atoms onto this scaffold dramatically expands its synthetic utility and can profoundly influence the physicochemical and pharmacological properties of its derivatives.[3][4] This guide focuses on a particularly valuable building block: 6-fluoro-3-iodochromone . The presence of a fluorine atom at the 6-position often enhances metabolic stability, binding affinity, and membrane permeability of drug candidates.[4][5] Simultaneously, the iodine atom at the 3-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.[6]

This document provides a comprehensive overview of the synthesis of this compound and detailed, field-proven protocols for its application in cornerstone C-C bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind specific experimental choices to empower researchers in drug discovery and organic synthesis.

Synthesis of the Building Block: this compound

The reliable synthesis of this compound is a critical first step for its use as a versatile building block. A robust and widely adopted method involves a two-step sequence starting from the corresponding 2'-hydroxyacetophenone.[1]

Synthetic Workflow Overview

A 1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one B 3-(Dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one (Enaminone Intermediate) A->B DMF-DMA, 90°C C This compound B->C Iodine, Dioxane, Reflux

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the work of Kaushik et al.[1]

Step 1: Synthesis of 3-(Dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

  • To a round-bottom flask, add 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one (1.0 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equivalents).

  • Heat the reaction mixture at 90 °C overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess DMF-DMA and other volatile components under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Step 2: Cyclization to this compound

  • Dissolve the crude enaminone intermediate from Step 1 in a suitable solvent such as dioxane.

  • Add iodine (I₂) (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a light yellow solid.

Characterization Data for this compound:

PropertyValue
Appearance Light yellow solid
Melting Point 123-126 °C
IR (cm⁻¹) 1647 (C=O stretch), 1616 (aromatic C=C stretch)

Data sourced from Kaushik et al.[1]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 3-position of this compound is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed oxidative addition, making it an ideal substrate for a variety of cross-coupling reactions.[3] This selective reactivity allows for precise and predictable functionalization.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-fluorochromones

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. Coupling this compound with various arylboronic acids provides access to a diverse library of 3-aryl-6-fluorochromones, a scaffold of significant interest in medicinal chemistry.[3][7]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound. This is typically the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the C-C bond and regenerating the Pd(0) catalyst.

cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Int1 R¹-Pd(II)-I(L)₂ OA->Int1 R¹-I TM Transmetalation Int1->TM Int2 R¹-Pd(II)-R²(L)₂ TM->Int2 R²-B(OH)₂ Base RE Reductive Elimination Int2->RE RE->Pd0 Product R¹-R² RE->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

This is a generalized protocol based on standard conditions for similar substrates.[3][8]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (3:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture of toluene and water (e.g., 8 mL of a 3:1 mixture).

  • Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 6-fluoro-3-phenylchromone.

Expected Yields for Various Arylboronic Acids (Illustrative):

Arylboronic AcidProductExpected Yield Range (%)
Phenylboronic acid6-Fluoro-3-phenylchromone85-95
4-Methoxyphenylboronic acid6-Fluoro-3-(4-methoxyphenyl)chromone80-92
4-Chlorophenylboronic acid6-Fluoro-3-(4-chlorophenyl)chromone82-94
Thiophen-2-ylboronic acid6-Fluoro-3-(thiophen-2-yl)chromone75-88

Note: Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings. Optimization may be required for specific substrates.

Sonogashira Coupling: Accessing 3-Alkynyl-6-fluorochromones

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[9] This reaction is invaluable for introducing linear sp-hybridized carbon scaffolds, which are important in materials science and as precursors for further synthetic transformations.[10]

The Sonogashira coupling traditionally involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex.

  • Reductive Elimination: The final step yields the alkynylated product and regenerates the Pd(0) catalyst.

cluster_0 Palladium Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Int1 R¹-Pd(II)-I(L)₂ OA->Int1 R¹-I TM Transmetalation Int1->TM CuCycle Copper Cycle (Forms R²-C≡C-Cu) Int2 R¹-Pd(II)-C≡C-R²(L)₂ TM->Int2 R²-C≡C-Cu RE Reductive Elimination Int2->RE RE->Pd0 Product R¹-C≡C-R² RE->Product

Caption: Simplified catalytic cycles of the Sonogashira coupling.

This protocol is based on standard Sonogashira conditions.[11][12]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF (or DMF) (10 mL) followed by triethylamine (2.0 mmol, 2.0 eq).

  • Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitor by TLC).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford 6-fluoro-3-(phenylethynyl)chromone.

Heck Reaction: Synthesis of 3-Vinyl-6-fluorochromones

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[13] This reaction is particularly useful for synthesizing styrenyl and acrylate derivatives of the chromone core.

  • Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

cluster_0 Heck Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Int1 R¹-Pd(II)-I(L)₂ OA->Int1 R¹-I MI Migratory Insertion Int1->MI Alkene Int2 Intermediate MI->Int2 BE β-Hydride Elimination Int2->BE Product Substituted Alkene BE->Product Base Base BE->Base H-Pd(II)-I(L)₂ Base->Pd0 H-Base⁺ I⁻

Caption: Simplified catalytic cycle for the Heck reaction.

This protocol is a generalized procedure based on established Heck methodologies.[9][14]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF (10 mL) and stir for 10 minutes at room temperature to allow for the in situ formation of the active Pd(0) catalyst.

  • Add this compound (1.0 mmol, 1.0 eq), styrene (1.5 mmol, 1.5 eq), and triethylamine (1.5 mmol, 1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (E)-6-fluoro-3-styrylchromone.

Conclusion: A Gateway to Molecular Diversity

This compound has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its facile preparation and the predictable reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions provide a reliable gateway to a vast array of functionalized chromone derivatives. The protocols detailed herein for the Suzuki-Miyaura, Sonogashira, and Heck reactions serve as a robust starting point for researchers aiming to synthesize novel compounds for applications in drug discovery, materials science, and beyond. The strategic placement of the fluorine atom further enhances the potential of the resulting molecules to exhibit desirable biological and physical properties, solidifying the role of this compound as a key player in the modern synthetic chemist's toolbox.

References

Application Notes & Protocols: Unlocking Agrochemical Innovation with 6-Fluoro-3-iodochromone

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Advantage of 6-Fluoro-3-iodochromone in Agrochemical Design

The design of this compound is deliberate, incorporating two key halogens that serve distinct but complementary roles in medicinal and agrochemical chemistry.

  • The Role of Fluorine (C-6 Position): The introduction of fluorine into bioactive molecules is a well-established strategy to modulate their physicochemical and biological properties.[1] The 6-fluoro substituent can:

    • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life in target organisms and the environment.

    • Increase Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme active sites.

    • Modulate Lipophilicity: Strategic fluorination can alter a molecule's ability to cross biological membranes, improving uptake and transport.

  • The Role of Iodine (C-3 Position): The 3-iodo group is not intended to be a permanent feature of the final active ingredient. Instead, it is a "super" leaving group, making the C-3 position a hotspot for carbon-carbon and carbon-heteroatom bond formation.[2] Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the rapid and efficient synthesis of a diverse library of analogues from a single, common intermediate.[3][4] This approach, known as parallel synthesis, is a cornerstone of modern hit-to-lead campaigns.

Below is a diagram illustrating the strategic rationale for using this building block in an agrochemical discovery workflow.

Agrochemical_Strategy cluster_0 Core Building Block: this compound cluster_2 Discovery & Optimization Pipeline Core This compound Fluorine 6-Fluoro Group (Potency & Stability) Core->Fluorine Iodine 3-Iodo Group (Derivatization Handle) Core->Iodine Derivatization Parallel Synthesis via Cross-Coupling Reactions Iodine->Derivatization Enables Screening Biological Screening (Fungicide, Insecticide, Herbicide) Derivatization->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt

Caption: Strategic workflow for agrochemical discovery.

Synthesis and Derivatization Protocols

Protocol 2.1: Synthesis of this compound (4t)

This two-step protocol is adapted from the robust methodology reported by Kaushik et al. (2021) for the synthesis of 3-iodochromone derivatives.[3][5] The process involves the formation of an enaminone intermediate followed by an iodocyclization reaction.

Caption: Two-step synthesis of the target intermediate.

Step 1: Synthesis of 3-Dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone

  • Principle: This step involves a condensation reaction between the starting acetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The DMF-DMA acts as both a reactant, providing the C2 and C3 carbons of the eventual chromone ring, and a dehydrating agent.

  • Materials:

    • 5'-Fluoro-2'-hydroxyacetophenone

    • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

    • Round-bottom flask

    • Heating mantle with stirrer

  • Procedure:

    • Combine 5'-Fluoro-2'-hydroxyacetophenone (1.0 equivalent) and DMF-DMA (2.0 equivalents) in a round-bottom flask.

    • Heat the mixture at 90°C overnight under a nitrogen atmosphere.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the reaction to cool to room temperature. The resulting enaminone can often be used directly in the next step without extensive purification. If purification is needed, column chromatography on silica gel can be performed.[5]

Step 2: Synthesis of this compound

  • Principle: The enaminone intermediate undergoes an electrophilic cyclization in the presence of molecular iodine. The iodine acts as both the electrophile to initiate the cyclization of the phenoxide onto the enamine double bond and the source of the iodide at the C-3 position.

  • Materials:

    • Crude enaminone from Step 1

    • Iodine (I₂)

    • 1,4-Dioxane

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • Dissolve the crude enaminone (1.0 equivalent) in 1,4-dioxane.

    • Add molecular iodine (1.2 equivalents) to the solution.

    • Heat the mixture to reflux (approximately 101°C) and maintain for 4-6 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into a saturated solution of sodium thiosulfate to quench excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a light yellow solid.[3]

Compound Reported Yield Melting Point (°C) Reference
This compound81%123-126[3]
Protocol 2.2: Derivatization via Palladium-Catalyzed Cross-Coupling

The C-I bond is highly susceptible to oxidative addition by palladium(0), initiating a catalytic cycle that can form new bonds.[2] Below are template protocols for key transformations.

G cluster_0 Cross-Coupling Reactions Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Core->Sonogashira Heck Heck Coupling (Alkene) Core->Heck Buchwald Buchwald-Hartwig (Amine) Core->Buchwald Prod_Suzuki 3-Aryl/Heteroaryl Derivative Suzuki->Prod_Suzuki Prod_Sonogashira 3-Alkynyl Derivative Sonogashira->Prod_Sonogashira Prod_Heck 3-Alkenyl Derivative Heck->Prod_Heck Prod_Buchwald 3-Amino Derivative Buchwald->Prod_Buchwald

Caption: Key cross-coupling reactions for library synthesis.

General Protocol for Suzuki-Miyaura Coupling

  • Principle: This reaction couples the 3-iodochromone with an aryl or heteroaryl boronic acid (or ester) to form a new C-C bond, creating biaryl-like structures common in bioactive molecules.[2]

  • Materials:

    • This compound (1.0 eq)

    • Aryl/heteroaryl boronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

    • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

    • Purge the vessel with an inert gas (Nitrogen or Argon).

    • Add the degassed solvent system.

    • Heat the reaction to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase. Purify by column chromatography.

Biological Screening Protocols

Once a library of derivatives is synthesized, the next step is to screen them for agrochemical activity. Chromone derivatives have shown promise as fungicides, insecticides, and herbicides.[6][7][3]

Protocol 3.1: In Vitro Antifungal Assay (Poisoned Food Technique)
  • Principle: This method assesses the ability of a test compound to inhibit the mycelial growth of a pathogenic fungus on a solid nutrient medium. It is a standard primary screen for potential fungicides. The methodology is based on established protocols for screening against soil-borne pathogens like Sclerotium rolfsii and Fusarium oxysporum.[8][3][9]

  • Target Organisms: Sclerotium rolfsii, Fusarium oxysporum, Rhizoctonia solani.

  • Materials:

    • Potato Dextrose Agar (PDA) medium

    • Test compounds dissolved in a suitable solvent (e.g., DMSO, acetone)

    • Actively growing cultures of the target fungi

    • Sterile Petri dishes (90 mm)

    • Sterile cork borer (5 mm)

    • Commercial fungicide as a positive control (e.g., Hexaconazole, Carbendazim).[8][9]

  • Procedure:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to 45-50°C in a water bath.

    • Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 10, 50, 100 µg/mL). Also prepare a solvent-only control and a positive control plate.

    • Immediately pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an active fungal culture plate.

    • Inoculate the center of each test and control plate with the mycelial disc, ensuring the mycelium is in contact with the agar.

    • Incubate the plates at 25-28°C until the mycelial growth in the solvent control plate has reached the edge of the plate.

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the Percent Inhibition of Mycelial Growth using the formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • Data Analysis: Compounds showing significant inhibition (>50%) are selected for further dose-response studies to determine their ED₅₀ (Effective Dose for 50% inhibition) value.[3]

Protocol 3.2: Larvicidal Insecticidal Assay
  • Principle: This assay evaluates the toxicity of compounds against insect larvae, a common target for insect growth regulators and neurotoxic insecticides. Chromone derivatives have shown activity against various insect species.[10][11]

  • Target Organism: Armyworm (Mythimna separata), Mosquito larvae (Aedes aegypti).

  • Materials:

    • Test compounds

    • Rearing containers or multi-well plates

    • Insect diet (e.g., fresh leaves for armyworms, water for mosquito larvae)

    • Third or fourth-instar larvae

    • Solvent (e.g., acetone) and surfactant (e.g., Triton X-100)

  • Procedure (Leaf-Dip method for Armyworm):

    • Prepare stock solutions of test compounds. Create serial dilutions in water containing a small amount of surfactant.

    • Dip fresh host plant leaves (e.g., cabbage, corn) into the test solutions for 10-20 seconds and allow them to air dry.

    • Place one treated leaf into a petri dish or container lined with moist filter paper.

    • Introduce a set number of larvae (e.g., 10) into each container.

    • Prepare a solvent/surfactant control and a positive control (commercial insecticide).

    • Incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.

    • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

  • Data Analysis: Active compounds are further tested across a range of concentrations to determine the LC₅₀ (Lethal Concentration for 50% of the population) value.[11]

Conclusion and Future Directions

This compound is a highly valuable and strategically designed starting material for modern agrochemical discovery. Its architecture provides a stable, biologically relevant core while offering a chemically versatile handle for rapid library generation. The protocols outlined in this guide provide a clear pathway from synthesis to primary biological evaluation. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently explore the chemical space around the chromone scaffold. The subsequent screening assays for fungicidal, insecticidal, and herbicidal activity will identify promising "hit" compounds. Structure-activity relationship (SAR) studies on these hits will then guide the rational design of next-generation candidates with enhanced potency, selectivity, and optimal physicochemical properties for field application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Fluoro-3-iodochromone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the synthesis yield of 6-Fluoro-3-iodochromone. The methodologies and insights presented herein are grounded in established chemical principles and validated experimental protocols to ensure reliability and reproducibility in your laboratory.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the two-step synthesis of this compound, providing probable causes and actionable solutions.

Question 1: My yield of the enaminone intermediate, 3-dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone, is significantly lower than the reported ~88%. What are the likely causes and how can I improve it?

Answer:

Low yields of the enaminone intermediate typically stem from incomplete reaction, degradation of the starting material or product, or inefficient purification. Here’s a systematic approach to troubleshooting this step:

  • Probable Cause 1: Incomplete Reaction. The condensation of 5-fluoro-2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a critical step. Insufficient heating or reaction time can lead to a low conversion rate.

    • Solution: Ensure the reaction mixture is heated to the recommended 90°C and maintained overnight.[1][2][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acetophenone spot is no longer visible. It is crucial to use a two-fold molar excess of DMF-DMA to drive the reaction to completion.[1][2][3]

  • Probable Cause 2: Moisture in the Reaction. DMF-DMA is sensitive to moisture, which can hydrolyze it and reduce its effectiveness.

    • Solution: Use anhydrous conditions. Ensure all glassware is thoroughly dried, and use a freshly opened bottle of DMF-DMA or a properly stored one.

  • Probable Cause 3: Inefficient Purification. The enaminone product is typically purified by column chromatography. An improperly packed column, incorrect solvent system, or overloading the column can lead to product loss.

    • Solution: For purification, use a silica gel column with a hexane:ethyl acetate (85:15) solvent system.[1][2][3] Ensure the column is well-packed to avoid channeling. Load the crude product dissolved in a minimal amount of the eluent or a more non-polar solvent.

Question 2: The final iodocyclization step to form this compound is not proceeding, or the yield is very low. What should I investigate?

Answer:

The iodocyclization of the enaminone intermediate is an electrophilic substitution reaction that is sensitive to several factors. Low yields in this step often point to issues with the iodinating agent, reaction conditions, or the purity of the starting enaminone.

  • Probable Cause 1: Inactive Iodine. Elemental iodine (I₂) is the specified reagent for this cyclization.[1][2][3] Old or improperly stored iodine may have reduced reactivity.

    • Solution: Use fresh, high-purity iodine. Ensure it has been stored in a tightly sealed container away from light and moisture.

  • Probable Cause 2: Purity of the Enaminone Intermediate. Impurities from the previous step can interfere with the cyclization reaction.

    • Solution: Ensure the enaminone intermediate is thoroughly purified by column chromatography before proceeding to the iodination step. Verify its purity by TLC and, if necessary, by ¹H NMR.

  • Probable Cause 3: Incorrect Solvent or Temperature. The reaction is typically carried out in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). The choice of solvent can influence the reaction rate and yield.

    • Solution: While the cited literature for the direct synthesis of this compound from the enaminone intermediate does not specify the solvent for the cyclization step with iodine, related syntheses of 3-iodochromones suggest solvents like DCM.[4] If using DMF, ensure it is anhydrous. The reaction is generally performed at room temperature.

  • Probable Cause 4: Alternative Iodinating Agents. While elemental iodine is effective, other electrophilic iodine sources can be considered if issues persist.

    • Solution: Iodine monochloride (ICl) is a highly effective reagent for the cyclization of similar substrates to form 3-iodochromones, often resulting in excellent yields under mild conditions.[4] Other N-iodo reagents like N-iodosuccinimide (NIS) could also be explored, potentially with a catalytic amount of a strong acid.[5]

Troubleshooting Workflow for Low Iodination Yield

troubleshooting_workflow start Low Yield of This compound check_enaminone Verify Purity of Enaminone Intermediate (TLC, NMR) start->check_enaminone check_iodine Assess Iodine Quality (Fresh, Pure) start->check_iodine check_conditions Review Reaction Conditions (Anhydrous Solvent, Temp.) start->check_conditions consider_alt_reagent Consider Alternative Iodinating Agent (e.g., ICl) start->consider_alt_reagent If all else fails purify_enaminone Action: Re-purify Enaminone (Column Chromatography) check_enaminone->purify_enaminone Impure use_fresh_iodine Action: Use Fresh Iodine check_iodine->use_fresh_iodine Old/Poor Quality optimize_conditions Action: Ensure Anhydrous Conditions check_conditions->optimize_conditions Sub-optimal purify_enaminone->start Re-run Reaction use_fresh_iodine->start Re-run Reaction optimize_conditions->start Re-run Reaction overall_reaction start_material 5-Fluoro-2-hydroxyacetophenone intermediate 3-Dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone start_material->intermediate DMF-DMA, 90°C final_product This compound intermediate->final_product Iodine

References

3-Iodochromone Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-iodochromones. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of 3-iodochromones, ensuring a higher success rate and purity in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-iodochromones, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired 3-Iodochromone

Potential Cause 1: Inefficient Iodination and Cyclization

The crucial step of introducing iodine and forming the chromone ring can be sensitive to reaction conditions. Traditional methods often require harsh acidic conditions which may not be suitable for all substrates.[1][2] A highly efficient and milder alternative is the ICl-induced cyclization of heteroatom-substituted alkynones.[3][4][5] If you are using a two-step process involving the cyclization of enaminones with iodine, the reaction may not be proceeding to completion.[6][7][8]

Solutions:

  • Optimize Iodine Source and Conditions: For the cyclization of enaminones, ensure the use of fresh, high-purity iodine. The reaction can be sensitive to temperature and reaction time. Consider performing small-scale experiments to optimize these parameters.

  • Consider an Alternative Route: The ICl-induced cyclization of the corresponding 2-hydroxy-alkynone precursor is a robust method that often provides good to excellent yields under mild conditions.[3][4][5][9] This method tolerates a variety of functional groups.[3][4][5]

  • Check Starting Material Quality: Ensure the purity of your starting 2-hydroxyacetophenone derivatives and N,N-dimethylformamidedimethylacetal (in the enaminone route). Impurities can interfere with the reaction.

Potential Cause 2: Decomposition of Starting Material or Product

Chromone scaffolds, while generally stable, can be susceptible to degradation under harsh reaction conditions, such as strong acids or high temperatures, which are sometimes employed in classical chromone syntheses.[1][2]

Solutions:

  • Employ Milder Reaction Conditions: The use of ICl in a solvent like CH2Cl2 allows for reactions to be run at temperatures as low as -78 °C, which can help in preventing the degradation of sensitive substrates.[5]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction.[6][7] This will help in determining the optimal reaction time and prevent prolonged exposure to potentially harsh conditions that could lead to decomposition.

Problem 2: Formation of Significant Byproducts

Potential Cause 1: Competing Side Reactions

During the synthesis, side reactions can lead to the formation of unwanted byproducts, complicating purification and reducing the yield of the desired 3-iodochromone. For instance, in the reaction of 3-iodochromone with nucleophiles, Michael addition at the 2-position can occur.[10]

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the reagents, especially the iodinating agent. An excess of the iodinating agent can potentially lead to di-iodination or other side reactions.

  • Purification Strategy: Develop a robust purification strategy. Column chromatography is often effective for separating the desired product from byproducts.[6][7] The choice of solvent system for chromatography is crucial and should be optimized.

Potential Cause 2: Presence of Unreacted Intermediates

In a two-step synthesis, incomplete conversion of the 2-hydroxyacetophenone to the enaminone intermediate will carry over to the final step, leading to a complex mixture.[6][7][8]

Solutions:

  • Isolate and Purify the Intermediate: It is often beneficial to isolate and purify the enaminone intermediate before proceeding to the cyclization step. This ensures that the final reaction starts with a clean substrate, simplifying the final purification. Column chromatography is a common method for purifying enaminones.[6][7]

  • Drive the First Reaction to Completion: Ensure the initial condensation reaction goes to completion by optimizing reaction time and temperature. Monitoring by TLC is highly recommended.[6][7]

Problem 3: Difficulty in Product Purification and Characterization

Potential Cause: Co-elution of Product and Impurities

Purification by column chromatography can be challenging if the desired 3-iodochromone has a similar polarity to starting materials or byproducts.[11][12]

Solutions:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.

  • Thorough Characterization: Utilize a suite of analytical techniques to confirm the structure and purity of the final product. This should include IR, 1H NMR, 13C NMR, and LC-HRMS.[6][7][8] Modern analytical techniques are crucial for the characterization of novel compounds.[13][14][15]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-iodochromones?

There are two primary modern and efficient methods for the synthesis of 3-iodochromones:

  • ICl-Induced Cyclization: This method involves the reaction of a heteroatom-substituted alkynone with iodine monochloride (ICl). It is known for its mild reaction conditions, high efficiency, and tolerance of various functional groups, often providing good to excellent yields.[3][4][5][9]

  • Two-Step Synthesis via Enaminones: This process begins with the condensation of a 2-hydroxyacetophenone derivative with N,N-dimethylformamidedimethylacetal to form an enaminone intermediate. This intermediate is then cyclized with iodine to yield the corresponding 3-iodochromone.[6][7][8]

Q2: Why is 3-iodochromone a useful synthetic intermediate?

The iodine atom at the 3-position of the chromone ring is a versatile handle for further functionalization.[16] It can participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for a rapid increase in molecular complexity and the synthesis of a diverse range of substituted chromones.[3][4] This makes 3-iodochromones valuable building blocks in drug discovery and materials science.[16]

Q3: What are some of the key safety precautions to take when working with iodine-based reagents?

Iodine and its compounds, such as iodine monochloride (ICl), should be handled with care in a well-ventilated fume hood. They can be corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and disposal procedures, always refer to the Safety Data Sheet (SDS) of the specific reagent. Some iodinating reagents like 1,3-Diiodo-5,5'-dimethylhydantoin (DIH) are solids and do not sublime like molecular iodine, making them easier and safer to handle.[17]

Q4: How can I confirm the successful synthesis and purity of my 3-iodochromone?

A combination of spectroscopic and chromatographic techniques is essential for confirmation:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.[6][7]

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.[6][7]

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.[6][7]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[13][14]

Experimental Protocols & Data

Table 1: Comparison of Synthetic Routes to 3-Iodochromones
MethodKey ReagentsConditionsAdvantagesDisadvantagesReference
ICl-Induced Cyclization2-Hydroxy-alkynone, IClMild (e.g., -78 °C to RT)High yields, tolerates various functional groups, simple procedure.Requires synthesis of the alkynone precursor.[3][4][5]
Two-Step via Enaminone2-Hydroxyacetophenone, DMF-DMA, IodineStep 1: Heating (e.g., 90°C), Step 2: Cyclization with I2Readily available starting materials.Two-step process, may require intermediate purification.[6][7][8]
Detailed Protocol: ICl-Induced Cyclization of an Alkynone

This protocol is adapted from the work of Larock and coworkers.[5]

  • Dissolve the alkynone (0.25 mmol) in dry CH₂Cl₂ (1.5 mL) in a vial and cool to -78 °C.

  • In a separate vial, dissolve ICl (0.375 mmol) in dry CH₂Cl₂ (1.5 mL) and cool to -78 °C.

  • Add the ICl solution dropwise to the alkynone solution over approximately 1 minute.

  • Stir the reaction at the desired temperature for the optimized time (e.g., -78 °C for 2 hours or room temperature for 10 minutes).

  • Quench the reaction by adding 2 mL of saturated aqueous Na₂S₂O₃ solution, followed by 20 mL of saturated NaCl solution.

  • Extract the mixture three times with ethyl ether (30 mL each time).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 3-iodochromone.

Visual Diagrams

Workflow for Troubleshooting Low Yield in 3-Iodochromone Synthesis

Troubleshooting_Yield start Low or No Yield of 3-Iodochromone cause1 Inefficient Iodination/Cyclization? start->cause1 cause2 Decomposition of Materials? start->cause2 sub_cause1a Suboptimal Reagents/Conditions cause1->sub_cause1a Yes sub_cause1b Ineffective Synthetic Route cause1->sub_cause1b Yes sub_cause2a Harsh Reaction Conditions? cause2->sub_cause2a Yes solution1a Optimize Iodine Source, Temperature, and Time sub_cause1a->solution1a solution1c Verify Starting Material Purity sub_cause1a->solution1c solution1b Consider Alternative Route (e.g., ICl Cyclization) sub_cause1b->solution1b solution2a Employ Milder Conditions (e.g., lower temp.) sub_cause2a->solution2a solution2b Monitor Reaction by TLC to Avoid Prolonged Heating sub_cause2a->solution2b

Caption: Troubleshooting flowchart for low yield issues.

General Synthetic Pathways to 3-Iodochromones

Synthetic_Pathways cluster_0 Two-Step Enaminone Route cluster_1 ICl-Induced Cyclization Route start1 2-Hydroxy- acetophenone inter Enaminone Intermediate start1->inter DMF-DMA, Heat end 3-Iodochromone inter->end Iodine start2 2-Hydroxy- alkynone end2 3-Iodochromone start2->end2 ICl, CH2Cl2

Caption: Overview of primary synthetic routes.

References

Technical Support Center: Purification of 6-Fluoro-3-iodochromone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 6-Fluoro-3-iodochromone. This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to assist researchers, scientists, and drug development professionals. The guidance herein is designed to address specific issues you may encounter during experimental work, explaining the causality behind procedural choices to ensure scientific integrity and successful outcomes.

Section 1: General Troubleshooting & FAQs

This section addresses common issues applicable to this compound regardless of the chosen purification method. The primary challenge with this and similar iodinated compounds is stability.

Q1: My purified, solid sample of this compound is developing a yellow or brownish tint upon storage. What is causing this discoloration?

A1: The discoloration of iodinated organic compounds is a frequent indicator of degradation. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage. This degradation process releases molecular iodine (I₂), which has a characteristic yellow-brown color.[1] Several environmental factors can accelerate this decomposition:

  • Light Exposure: The C-I bond can be broken by photolysis (degradation by light).[1]

  • Elevated Temperatures: Heat provides the necessary energy to overcome the C-I bond dissociation energy.[1]

  • Presence of Oxygen or Impurities: Oxidative processes or radical reactions initiated by impurities can also lead to degradation.

To mitigate this, store your purified this compound in an amber vial, under an inert atmosphere (like argon or nitrogen), and in a refrigerator or freezer.

Q2: I suspect my crude reaction mixture contains elemental iodine (I₂). Should I remove it before attempting purification, and how?

A2: Yes, it is highly advisable to remove elemental iodine during the reaction workup, before concentrating the crude product. Its presence can interfere with certain purification techniques, particularly chromatography, by causing streaking and irreversible staining of the stationary phase.

A standard and effective method is to wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2] The thiosulfate ion reduces molecular iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase and thus easily removed. The disappearance of the brown/purple color is a clear indicator of a successful wash.[2]

Q3: How do I choose the best purification method for my sample of this compound?

A3: The optimal method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision workflow can guide your choice.

G cluster_legend Legend start Start: Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes column Use Flash Column Chromatography is_solid->column  No (Oily) purity_need Purity needed for next step? purity_need->column Good (>95%) hplc Use Preparative HPLC purity_need->hplc High (>99%) impurities_known Are impurities structurally very similar? impurities_known->column No impurities_known->hplc Yes (co-elution) recrystallize->purity_need Succeeds recrystallize->column Fails (oils out, etc.) column->impurities_known l1 Decision Point l2 Recommended Method

Figure 1. Decision workflow for selecting a purification method.
Section 2: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds if a suitable solvent can be found. It is a technique used to purify solids by dissolving them in a hot solvent and allowing the solution to cool, where pure crystals form, leaving impurities in the solution.[3][4]

Q4: How do I find a good solvent for recrystallizing this compound?

A4: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5] For structurally similar compounds like 6-fluoro-8-iodochromone derivatives, recrystallization with ethanol or methanol has proven effective.[6]

A systematic approach involves:

  • Small-Scale Testing: Place a small amount of your crude solid (10-20 mg) in a test tube.

  • Add Solvent: Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily.

  • Heat: Heat the mixture. The compound should fully dissolve at or near the solvent's boiling point.[7]

  • Cool: Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.

Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof (e.g., ethanol/water, ethyl acetate/hexane).

Q5: I dissolved my compound in hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What went wrong?

A5: "Oiling out" occurs when the solid melts before it dissolves or when the saturated solution's temperature is above the compound's melting point. The melting point for this compound is reported as 123-126°C.[8] If the boiling point of your solvent is higher than this, oiling out is likely. It can also be caused by the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of additional hot solvent to lower the saturation point.

  • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.

  • Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5]

  • If the problem persists, select a solvent with a lower boiling point.

Q6: My yield after recrystallization is very low. How can I improve it?

A6: Low recovery is a common issue and can be addressed by refining your technique:

  • Use a Minimal Amount of Hot Solvent: The goal is to create a saturated solution. Using excessive solvent will keep more of your product dissolved even after cooling.[7]

  • Ensure Slow Cooling: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[9]

  • Sufficient Cooling Time: Ensure the flask has spent adequate time in an ice bath (typically 15-20 minutes) to maximize crystal precipitation.

  • Wash with Ice-Cold Solvent: When collecting the crystals via vacuum filtration, wash them with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without re-dissolving the product.[5]

Section 3: Purification by Flash Column Chromatography

Flash column chromatography is a highly versatile technique for purifying both solid and liquid compounds based on their differential adsorption to a stationary phase.[10]

Q7: What is a reliable starting stationary and mobile phase for purifying this compound?

A7: Based on published synthesis, flash column chromatography on silica gel is an effective method.[8] A well-documented solvent system (mobile phase) is a mixture of ethyl acetate and hexane .

ParameterRecommended ConditionSource
Stationary Phase Silica Gel (100-200 mesh or 230-400 mesh for flash)[8][11]
Mobile Phase Ethyl Acetate : Hexane (3:7 v/v)[8]
Expected Rf ~0.57[8]

This system provides a good starting point. You can adjust the ratio to achieve optimal separation (an Rf value between 0.2 and 0.4 is often ideal for column separation). Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and move the compound faster up the TLC plate (higher Rf).

Q8: My compound is streaking on the TLC plate. Will this be a problem on the column, and how do I fix it?

A8: Yes, streaking on a TLC plate is a strong indicator that you will have poor separation and broad, tailing peaks on the column. Streaking is often caused by:

  • Sample Overload: Too much compound was spotted on the TLC plate.

  • Insolubility: The compound is not fully soluble in the mobile phase.

  • Strong Interaction with Silica: The compound may be too polar for the chosen solvent system or have acidic/basic properties that cause it to interact too strongly with the slightly acidic silica gel.

Troubleshooting Steps:

  • Ensure your crude sample is fully dissolved in a minimal amount of solvent (e.g., dichloromethane) before loading it onto the column.

  • If the compound is suspected to be acidic, add a small amount of acetic acid (~0.5%) to the mobile phase.

  • If the compound might be basic, add a small amount of triethylamine (~0.5%) to the mobile phase.

  • If streaking persists, consider using a different stationary phase, such as alumina.

G start Problem: Poor Column Separation check_rf Is the target compound's Rf in the 0.2-0.4 range? start->check_rf check_streaking Is there streaking or tailing on the TLC plate? check_rf->check_streaking Yes adjust_polarity Adjust mobile phase polarity. For high Rf, decrease polar solvent. For low Rf, increase polar solvent. check_rf->adjust_polarity No check_overload Was the column overloaded with crude material? check_streaking->check_overload No add_modifier Add a modifier to the eluent: - 0.5% Acetic Acid (for acids) - 0.5% Triethylamine (for bases) check_streaking->add_modifier Yes reduce_load Reduce the amount of sample loaded onto the column. (Typically 1:30 to 1:100 sample:silica ratio) check_overload->reduce_load Yes change_system Try a different solvent system (e.g., Dichloromethane/Methanol) or a different stationary phase (Alumina). check_overload->change_system No

Figure 2. Troubleshooting guide for flash column chromatography.
Section 4: High-Purity Purification by HPLC

For applications requiring very high purity (>99%), such as in pharmaceutical development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[12][13]

Q9: When should I use preparative HPLC instead of flash chromatography?

A9: Consider preparative HPLC when:

  • High Purity is Essential: You need to remove trace impurities to achieve >99% purity.

  • Difficult Separations: Impurities are structurally very similar to your target compound and co-elute during flash chromatography.

  • Small Scale: You are working with a small amount of material where recovery from a large column would be difficult.

HPLC offers significantly higher resolution than standard flash chromatography, allowing for the separation of closely related compounds.[14]

Q10: How do I develop a preparative HPLC method for this compound?

A10: Method development for preparative HPLC should always begin at the analytical scale to conserve material and time.[15]

  • Analytical Method Screening: Use an analytical HPLC system to screen different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., acetonitrile/water, methanol/water, often with modifiers like formic acid or TFA).[15] The goal is to find conditions that provide good resolution between your product and its closest impurities.

  • Optimize Separation: Once a suitable column and solvent system are identified, optimize the separation by adjusting the gradient or isocratic conditions to maximize resolution while keeping run times reasonable.

  • Determine Loading Capacity: On the analytical column, perform loading studies by injecting increasing amounts of your sample to determine the maximum volume before peak shape and resolution are compromised.

  • Scale Up: Use established equations to scale the flow rate and injection volume from your analytical method to the larger preparative column. Scaling to a preparative column with the same stationary phase chemistry and length will yield the most reproducible results.[15]

Section 5: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline based on methods used for similar chromone structures.[6]

  • Place the crude this compound solid into an Erlenmeyer flask equipped with a magnetic stir bar.

  • In a separate beaker, heat a volume of ethanol on a hot plate to a gentle boil. Add a boiling chip to ensure smooth boiling.

  • Add the hot ethanol to the flask containing the crude solid portion-wise, with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

  • If the solution is colored by impurities, allow it to cool slightly, add a small amount of activated charcoal, and re-heat to boiling for a few minutes.

  • If charcoal was used, perform a hot gravity filtration through fluted filter paper to remove the charcoal and any insoluble impurities.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Allow the crystals to dry under vacuum and then in a desiccator to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is based on the specific literature procedure for this compound.[8]

  • Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Pack the Column: Using the "dry packing" method, pour the silica gel (230-400 mesh) into the column. Gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica.

  • Equilibrate the Column: Run the mobile phase (3:7 Ethyl Acetate:Hexane) through the column until the silica is fully wetted and the solvent level reaches the top of the sand. Do not let the column run dry.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution.

  • Carefully add the silica-adsorbed sample to the top of the column.

  • Elute the Column: Carefully add the mobile phase to the column. Using gentle air pressure, push the solvent through the column, collecting fractions in test tubes.

  • Monitor the Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) using the same mobile phase.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

References

common side reactions in chromone synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromone synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting for common side reactions and challenges encountered during chromone synthesis. Here, you will find a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex issues.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of coumarin alongside the desired chromone. How can I improve selectivity?

A1: This is a classic selectivity challenge, particularly in reactions involving phenols and β-ketoesters, such as the Pechmann condensation and the Simonis reaction. The formation of coumarin versus chromone is often dictated by the choice of condensing agent.[1][2] Sulfuric acid (H₂SO₄) typically favors the formation of coumarins (Pechmann pathway), while phosphorus pentoxide (P₂O₅) tends to yield chromones (Simonis pathway).[1][3] The Simonis reaction mechanism involves the initial reaction of the phenol's hydroxyl group with the more reactive ketone of the β-ketoester, leading to the chromone scaffold.[2] In contrast, the Pechmann reaction often involves an initial transesterification, which sets the course for coumarin formation.[2] Switching your catalyst from H₂SO₄ to P₂O₅ is the most direct strategy to favor chromone synthesis.[1][4]

Q2: The Baker-Venkataraman rearrangement to form my 1,3-diketone precursor is inefficient, resulting in low yields. What are the common pitfalls?

A2: The Baker-Venkataraman rearrangement, which converts an o-acyloxyacetophenone to an o-hydroxyaryl-1,3-diketone, is highly sensitive to reaction conditions.[5][6] The most critical factor is the rigorous exclusion of water. The reaction relies on a strong base to generate an enolate, and any moisture can quench the base or lead to the hydrolysis of the ester starting material or the 1,3-diketone product.[5] Key troubleshooting steps include:

  • Ensure Anhydrous Conditions: Use freshly dried aprotic solvents (like THF, DMSO, or pyridine) and ensure all glassware is oven-dried.[5]

  • Base Selection: The choice of base is crucial. Common bases include KOH, potassium tert-butoxide, and sodium hydride (NaH).[5][7] The base must be strong enough to deprotonate the α-carbon of the acetophenone moiety.[6]

  • Temperature Control: While some reactive systems work at room temperature, others may require heating or reflux to proceed efficiently. However, excessively high temperatures can increase the risk of decomposition.[5]

Q3: My final acid-catalyzed cyclization of the 1,3-diketone is not proceeding cleanly to the chromone. What factors should I optimize?

A3: The cyclodehydration of the o-hydroxyaryl-1,3-diketone is typically the final step to form the chromone ring.[1][8] If this step is problematic, consider the following:

  • Acid Catalyst: A variety of acids can be used, including concentrated HCl, H₂SO₄ in glacial acetic acid, or polyphosphoric acid (PPA).[1][9][10] The choice depends on the specific substrate; some substrates may be sensitive to the harsh conditions of strong mineral acids, leading to degradation. Experimenting with different acids can identify the optimal catalyst for your system.

  • Temperature and Reaction Time: This step often requires heating to drive the dehydration. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid the formation of degradation byproducts from prolonged exposure to acid and heat.[4]

Q4: I'm observing the formation of unexpected byproducts, leading to difficult purification. What general strategies can help?

A4: The formation of byproducts can stem from various issues, including incorrect regioselectivity or domino reactions.[11] Substituents on the starting materials can significantly influence the reaction's course due to electronic and steric effects.[4][11]

  • Isolate and Characterize: First, attempt to isolate the major byproduct using column chromatography or preparative HPLC.[4] Characterize its structure using NMR and Mass Spectrometry to understand the side reaction pathway.[4]

  • Modify Reaction Conditions: Once the side reaction is identified, you can adjust conditions to suppress it. For instance, lowering the reaction temperature can sometimes favor the thermodynamically controlled, desired product over a kinetically favored byproduct.[4]

  • Alternative Synthetic Routes: If side reactions remain a persistent issue, exploring an entirely different synthetic strategy may be the most efficient path forward.[4][12]

In-Depth Troubleshooting Guides

Guide 1: The Simonis vs. Pechmann Reaction - Navigating Chromone/Coumarin Selectivity

Issue: The reaction between a phenol and a β-ketoester yields a mixture of the desired chromone and the isomeric coumarin, complicating purification and reducing the yield.

Root Cause Analysis: The regiochemical outcome of this condensation is highly dependent on the catalyst, which dictates the initial point of attack on the β-ketoester. The β-ketoester exists in equilibrium with its enol tautomer and has two electrophilic sites: the ester carbonyl and the ketone carbonyl.

  • Simonis Pathway (Chromone Formation): Catalysts like phosphorus pentoxide (P₂O₅) activate the ketone carbonyl. The phenol's hydroxyl group, acting as a nucleophile, attacks this activated ketone. A subsequent intramolecular Friedel-Crafts-type acylation by the ester group onto the aromatic ring, followed by dehydration, yields the chromone .[2]

  • Pechmann Pathway (Coumarin Formation): Strong Brønsted acids like sulfuric acid (H₂SO₄) tend to catalyze an initial transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic attack of the activated ketone onto the aromatic ring ortho to the newly formed ester linkage, which after dehydration, produces the coumarin .[2][13]

Visualization: Chromone vs. Coumarin Pathway

G Start Phenol + β-Ketoester P2O5 P₂O₅ Catalyst (Simonis Reaction) Start->P2O5 Favors H2SO4 H₂SO₄ Catalyst (Pechmann Condensation) Start->H2SO4 Favors AttackKetone Nucleophilic attack on Ketone Carbonyl P2O5->AttackKetone Transester Transesterification H2SO4->Transester Chromone Chromone Product AttackKetone->Chromone leads to Coumarin Coumarin Product Transester->Coumarin leads to

Caption: Catalyst influence on reaction pathway.

Troubleshooting Protocol & Optimization

To favor chromone formation, the goal is to promote the Simonis pathway.

  • Catalyst Selection: This is the most critical parameter. Avoid strong Brønsted acids known to promote the Pechmann reaction.

CatalystPredominant ProductNotes
Phosphorus Pentoxide (P₂O₅) Chromone The classic Simonis catalyst. Often used in excess.
Polyphosphoric Acid (PPA) ChromoneEffective dehydrating agent and acid catalyst. Can give good yields.[10]
Sulfuric Acid (H₂SO₄) CoumarinClassic Pechmann catalyst. Should be avoided for chromone synthesis.[1][2]
Aluminum Chloride (AlCl₃) CoumarinLewis acid that can also promote the Pechmann condensation.[13]
  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gradually increase if necessary, monitoring by TLC. High temperatures can sometimes overcome the selectivity barrier, leading to product mixtures.

  • Solvent-Free Conditions: Many Simonis reactions are performed neat (without solvent), simply by heating the reactants with P₂O₅. If a solvent is necessary, a high-boiling, inert solvent like xylene may be used.

Guide 2: The Baker-Venkataraman Rearrangement — Precursor Synthesis Failure

Issue: The base-catalyzed rearrangement of an o-acyloxyacetophenone fails to produce the target 1,3-diketone, resulting in recovery of starting material or observation of hydrolyzed byproducts.

Root Cause Analysis: The mechanism proceeds via the formation of an enolate from the acetophenone's α-protons, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl.[6][14] This process is reversible and highly susceptible to competing reactions, primarily hydrolysis.

  • Insufficient Base Strength/Amount: The base must be strong enough to generate a sufficient concentration of the enolate.

  • Presence of Protic Contaminants: Water or alcohol impurities will protonate the enolate intermediate, shifting the equilibrium back to the starting material, and can hydrolyze the ester.[5]

  • Steric Hindrance: Bulky substituents near the reacting centers can slow down the desired intramolecular reaction.

Visualization: Baker-Venkataraman Mechanism & Failure Points

G Start o-Acyloxy- acetophenone Enolate Enolate Intermediate Start->Enolate + Base Hydrolysis Hydrolysis (Side Reaction) Start->Hydrolysis H₂O Base Base (e.g., KOH, NaH) Water H₂O (Moisture) Base->Water Quenched by Enolate->Start Protonated by H₂O CyclicAlkoxide Cyclic Alkoxide Intermediate Enolate->CyclicAlkoxide Intramolecular Acyl Transfer Phenolate Phenolate Product (anion) CyclicAlkoxide->Phenolate Ring Opening Diketone 1,3-Diketone Product Phenolate->Diketone Acidic Workup Diketone->Hydrolysis H₂O

Caption: Key steps and failure points in the rearrangement.

Troubleshooting Protocol & Optimization
  • Meticulous Preparation for Anhydrous Conditions:

    • Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., THF from sodium/benzophenone) or use commercially available anhydrous solvents packaged under an inert atmosphere.[5]

    • Reagents: Use freshly opened or properly stored bases. Solid bases like KOH can be crushed and dried under vacuum. NaH should be handled carefully under an inert atmosphere.

  • Systematic Evaluation of Base and Solvent: The optimal combination is substrate-dependent.

BaseSolvent(s)TemperatureNotes
Potassium Hydroxide (KOH) Pyridine50 °C - RefluxA very common and effective combination. Pyridine acts as both base and solvent.
Sodium Hydride (NaH) THF, TolueneRoom Temp - RefluxA strong, non-nucleophilic base. Requires strict inert atmosphere techniques.[5]
Potassium Carbonate (K₂CO₃) AcetoneRefluxA milder base, sometimes used for sensitive substrates. Can require longer reaction times.[8]
Potassium t-butoxide DMSORoom TempA strong base system effective for generating the enolate.[5]
  • Reaction Monitoring: Follow the reaction's progress using TLC. The 1,3-diketone product is often more polar and may chelate with the silica, sometimes causing tailing. It also typically has a different UV absorbance and may show a distinct color when stained (e.g., with KMnO₄). The disappearance of the starting ester is a key indicator of reaction completion.[4]

Experimental Protocol Example: Optimized Baker-Venkataraman Rearrangement & Cyclization

This protocol describes the synthesis of a flavone from 2'-hydroxyacetophenone as a representative example.[4]

Step 1: Synthesis of 2'-Benzoyloxyacetophenone (Esterification)

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (5-10 volumes) in an oven-dried flask under N₂, cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise via syringe, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting phenol is consumed.

  • Pour the reaction mixture into a beaker containing ice-cold 2M HCl to precipitate the product and neutralize excess pyridine.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum. The crude ester is often pure enough for the next step.

Step 2: Baker-Venkataraman Rearrangement to 1,3-Diketone

  • To a stirred suspension of powdered potassium hydroxide (KOH, 3.0 eq) in anhydrous pyridine (5 volumes) in an oven-dried, N₂-flushed flask, add the crude 2'-benzoyloxyacetophenone (1.0 eq).

  • Heat the mixture to 50-60 °C and stir vigorously for 2-3 hours. The reaction mixture typically turns into a thick, yellow-orange paste. Monitor by TLC for the disappearance of the ester.

  • Cool the reaction to room temperature and pour it into ice-cold dilute HCl. A yellow solid, the 1,3-diketone, should precipitate.

  • Filter the solid, wash with water until the filtrate is neutral, and dry thoroughly.

Step 3: Acid-Catalyzed Cyclization to Flavone

  • Dissolve the crude 1,3-diketone (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux for 1-2 hours, monitoring by TLC for the formation of the less polar flavone product.

  • Cool the solution and pour it into a large volume of ice water to precipitate the flavone.

  • Filter the product, wash with water, then with a small amount of cold ethanol to remove impurities. Recrystallize from ethanol or an appropriate solvent if necessary.

References

troubleshooting guide for the synthesis of fluorinated chromones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of fluorinated chromones. As a privileged scaffold in medicinal chemistry and drug development, the introduction of fluorine into the chromone core can significantly enhance pharmacological properties.[1] However, these syntheses can present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring your experiments are both successful and efficient.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing fluorinated chromones?

There are two primary strategies for synthesizing fluorinated chromones:

  • Building from fluorinated precursors: This involves using commercially available or pre-synthesized fluorinated phenols, o-hydroxyacetophenones, or other starting materials in classical chromone syntheses like the Baker-Venkataraman rearrangement or the Kostanecki-Robinson reaction.[2][3][4]

  • Late-stage fluorination: This approach involves the direct fluorination of a pre-synthesized chromone ring.[5] This is often achieved using electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).[6][7][8]

Q2: How does the position of the fluorine substituent affect the reactivity of the starting materials?

Fluorine's high electronegativity can significantly influence the reactivity of starting materials. For instance, a fluorine atom on the aromatic ring of an o-hydroxyacetophenone can make the phenolic proton more acidic and the aryl ketone less nucleophilic. This can impact the efficiency of base-catalyzed reactions like the Baker-Venkataraman rearrangement. Careful optimization of reaction conditions, such as the choice of base and solvent, is often necessary to accommodate these electronic effects.

Q3: Are there specific safety precautions I should take when working with fluorinating agents?

Yes, working with fluorinating agents requires stringent safety measures.

  • Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI): These are typically stable solids but are powerful oxidizing agents.[8] Avoid contact with combustible materials. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Elemental Fluorine (F₂): This is a highly toxic and corrosive gas.[5] Its use requires specialized equipment and expertise and should only be handled by trained personnel in a suitable facility.

Troubleshooting Guide

Low Yields and Incomplete Reactions

Q4: My Baker-Venkataraman rearrangement to form a fluorinated 1,3-diketone intermediate is giving a low yield. What are the potential causes and solutions?

Low yields in the Baker-Venkataraman rearrangement of fluorinated substrates can stem from several factors. The electron-withdrawing nature of fluorine can affect the key enolate formation step.

Potential Causes:

  • Insufficiently strong base: The acidity of the α-proton on the acetophenone is crucial for enolate formation. A base that is too weak may not lead to complete deprotonation.

  • Poor solvent choice: The solvent needs to effectively solvate both the substrate and the base while facilitating the intramolecular rearrangement.

  • Sub-optimal temperature: The reaction may require specific temperatures to proceed efficiently without promoting side reactions.

Recommended Solutions:

ParameterRecommendationRationale
Base Consider stronger bases like potassium tert-butoxide or sodium hydride.A stronger base can more effectively deprotonate the α-carbon to initiate the rearrangement.
Solvent Anhydrous polar aprotic solvents like pyridine, DMSO, or THF are often effective.These solvents can help to solubilize the reactants and stabilize the intermediates.
Temperature Systematically screen temperatures, starting from room temperature and gradually increasing.Finding the optimal temperature balance is key to maximizing yield.
Microwave Irradiation Employing microwave irradiation can sometimes significantly reduce reaction times and improve yields.[2][3]Microwave energy can efficiently promote the reaction, often leading to cleaner and faster conversions.

Q5: The final cyclization step to form the chromone ring is sluggish. How can I drive the reaction to completion?

The acid-catalyzed cyclization of the 1,3-diketone intermediate is a critical final step.

Potential Causes:

  • Inadequate acid catalyst: The strength and concentration of the acid catalyst are important for efficient dehydration and ring closure.

  • Presence of water: Water can inhibit the dehydration process.

  • Steric hindrance: Bulky substituents on the diketone can hinder the cyclization.

Recommended Solutions:

  • Vary the acid catalyst: A range of acids can be used, from mineral acids like HCl or H₂SO₄ to Lewis acids or milder acids like p-toluenesulfonic acid (PTSA).[9]

  • Ensure anhydrous conditions: Use anhydrous solvents and reagents for this step.

  • Increase reaction temperature: Refluxing in a suitable solvent is a common practice to promote cyclization.

Byproduct Formation

Q6: I am observing significant byproduct formation in my Kostanecki-Robinson synthesis of a fluorinated chromone. How can I improve the selectivity?

The Kostanecki-Robinson reaction involves several steps, offering multiple pathways for byproduct formation.

Potential Byproducts and Their Origins:

ByproductPotential Cause
Coumarin derivatives Alternative cyclization pathway.
Unreacted starting materials Incomplete reaction due to sub-optimal conditions.
Polymeric materials Side reactions at high temperatures.

Strategies for Minimizing Byproducts:

  • Optimize the base: The corresponding sodium salt of the acid anhydride is the classical base.[1] Using a stronger base like sodium hydride may favor chromone formation over other byproducts.[9]

  • Control the temperature: Running the reaction at the lowest effective temperature can minimize the formation of degradation and polymerization products.

  • Purify the intermediate: Isolating and purifying the intermediate ester before proceeding to the cyclization can lead to a cleaner final product.

Q7: During the fluorination of a pre-formed chromone with Selectfluor® or NFSI, I am getting a mixture of products. How can I improve the regioselectivity?

Direct fluorination of the chromone ring can sometimes lead to a lack of selectivity.

Potential Issues:

  • Multiple reactive sites: The chromone ring has several positions that can be susceptible to electrophilic attack.

  • Over-fluorination: The desired monofluorinated product can sometimes react further to give difluorinated or trifluorinated byproducts.

Solutions for Improved Selectivity:

  • Tandem Cyclization/Fluorination: A more selective approach is the tandem cyclization and fluorination of o-hydroxyarylenaminones using an electrophilic fluorinating agent.[6][7] This method often provides 3-fluorochromones with high regioselectivity.[6][7][10]

  • Careful control of stoichiometry: Use the minimum effective amount of the fluorinating agent (typically 1.0-1.2 equivalents) to minimize over-fluorination.

  • Solvent effects: The choice of solvent can influence the reactivity and selectivity of the fluorinating agent.[11] Screening solvents like acetonitrile, dichloromethane, or DMF can be beneficial.

Purification Challenges

Q8: I am having difficulty purifying my fluorinated chromone. What are some effective purification strategies?

Fluorinated organic compounds can exhibit unique solubility and chromatographic behavior.[12]

Common Purification Hurdles:

  • Similar polarity of byproducts: Byproducts may have similar polarities to the desired product, making chromatographic separation challenging.

  • Low solubility: The final product may have poor solubility in common recrystallization solvents.

  • Volatility: Some lower molecular weight fluorinated chromones might be volatile.

Recommended Purification Techniques:

TechniqueApplication Notes
Column Chromatography Use a gradient elution system and consider different stationary phases (e.g., silica gel, alumina, or reverse-phase C18).
Recrystallization Systematically screen a wide range of solvents and solvent mixtures to find a suitable system for recrystallization.
Preparative HPLC For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material.

Experimental Workflow Diagrams

Here are some visual guides to aid in your experimental design and troubleshooting.

Decision Tree for Troubleshooting Low Yields

LowYieldTroubleshooting start Low Yield of Fluorinated Chromone reaction_type Which Synthetic Route? start->reaction_type baker_venkataraman Baker-Venkataraman reaction_type->baker_venkataraman kostanecki_robinson Kostanecki-Robinson reaction_type->kostanecki_robinson direct_fluorination Direct Fluorination reaction_type->direct_fluorination check_base Check Base Strength & Stoichiometry baker_venkataraman->check_base check_anhydride Check Anhydride & Base Purity kostanecki_robinson->check_anhydride check_reagent Check Fluorinating Agent Activity direct_fluorination->check_reagent optimize_temp Optimize Temperature & Time check_base->optimize_temp Base OK solution1 Use stronger base (e.g., NaH, KOtBu) Consider microwave irradiation optimize_temp->solution1 Conditions Optimized check_catalyst Optimize Acid Catalyst for Cyclization check_anhydride->check_catalyst Reagents OK solution2 Screen different bases (e.g., NaH) Control temperature carefully check_catalyst->solution2 Conditions Optimized control_stoichiometry Control Reagent Stoichiometry check_reagent->control_stoichiometry Reagent OK solution3 Use fresh, anhydrous reagents Consider tandem cyclization/fluorination control_stoichiometry->solution3 Stoichiometry Controlled

Caption: A decision tree to systematically troubleshoot low-yield issues in different synthetic routes to fluorinated chromones.

General Workflow for Tandem Cyclization and Fluorination

TandemFluorinationWorkflow start Start: o-Hydroxyacetophenone step1 React with DMF-DMA to form Enaminone start->step1 step2 Tandem Cyclization/Fluorination with NFSI or Selectfluor® step1->step2 workup Aqueous Workup & Extraction step2->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Final Product: 3-Fluorochromone purification->product

Caption: A streamlined workflow for the synthesis of 3-fluorochromones via a tandem cyclization-fluorination strategy.

References

Technical Support Center: Synthesis and Purity of 6-Fluoro-3-iodochromone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Fluoro-3-iodochromone. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Our goal is to provide you with the in-depth technical knowledge and field-proven insights necessary to optimize your reaction conditions, maximize product purity, and troubleshoot any challenges you may encounter during the synthesis.

Section 1: The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is robustly achieved through a well-documented two-step process. Understanding the underlying mechanism of each step is critical for diagnosing issues and making informed adjustments to the reaction conditions. The overall pathway begins with a substituted 2-hydroxyacetophenone and proceeds through an enaminone intermediate.

The general workflow is as follows:

  • Enaminone Formation: Condensation of 2'-Hydroxy-5'-fluoroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step forms the key intermediate, 3-(dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one.

  • Iodocyclization: The enaminone intermediate undergoes an electrophilic cyclization in the presence of molecular iodine to yield the target compound, this compound.[1][2][3]

Synthesis_Workflow Start 2'-Hydroxy-5'-fluoroacetophenone Step1 Step 1: Condensation (Heat, 90°C) Start->Step1 DMFDMA DMF-DMA DMFDMA->Step1 Intermediate Enaminone Intermediate (Purified) Step1->Intermediate Step2 Step 2: Iodocyclization Intermediate->Step2 Iodine Iodine (I₂) Iodine->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall two-step synthesis of this compound.

Section 2: Optimizing for Purity: A Deep Dive into Reaction Conditions

Achieving high purity in the final product begins with careful control over each step of the synthesis. This section addresses common questions regarding the optimization of reaction parameters.

Q: How do I ensure the purity of my enaminone intermediate from Step 1?

The purity of the enaminone intermediate is paramount for a clean cyclization. Impurities carried over from this step are often difficult to remove later.

  • Causality of Reagent Stoichiometry: N,N-dimethylformamide dimethyl acetal (DMF-DMA) acts as both a reagent and a dehydrating agent. A molar excess (typically 2 equivalents) is used to drive the condensation reaction to completion.[1] Using too little can result in an incomplete reaction, leaving unreacted 2'-Hydroxy-5'-fluoroacetophenone, which can complicate the subsequent iodination step.

  • The Role of Temperature: This condensation requires thermal energy, with temperatures around 90°C being typical.[1] However, excessive heat can lead to the degradation of the starting material or product, resulting in discoloration and byproduct formation. Precise temperature control is essential.

  • In-Process Monitoring and Validation: The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting acetophenone spot is no longer visible. This provides a clear validation that the reaction has gone to completion.

  • Purification is Non-Negotiable: The crude enaminone must be purified before proceeding. Column chromatography using a silica gel stationary phase with a hexane:ethyl acetate mobile phase is highly effective for removing excess DMF-DMA and any minor byproducts.[1]

Q: What are the most critical factors for a clean and high-yield iodocyclization (Step 2)?

The iodocyclization step determines the final purity of the this compound. Several factors must be carefully controlled.

  • Iodinating Agent Quality and Stoichiometry: Use high-purity, dry molecular iodine (I₂). While other iodinating agents exist, the direct use of iodine is well-established for this transformation.[3][4] A slight excess of iodine can ensure complete conversion, but a large excess may promote side reactions, including the potential for di-iodination.

  • Solvent Effects on Reaction Purity: The choice of solvent is a critical parameter that influences both reaction rate and the impurity profile.

Solvent ClassExample(s)Expected Effect on PurityRationale
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Good to Excellent Often provide a good balance of solubility for the intermediate and are relatively inert under the reaction conditions, minimizing solvent-related side products.[5]
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF)Fair to Good Can accelerate the reaction but may also promote side reactions due to their higher polarity and coordinating ability. DMF can be difficult to remove.
Alcohols Ethanol, MethanolPoor to Fair Protic solvents can compete with the intramolecular cyclization or react with the intermediate, leading to undesired byproducts.
Nonpolar Toluene, HexanePoor Generally, the enaminone intermediate has poor solubility in nonpolar solvents, leading to slow and incomplete reactions.
  • The Critical Impact of Temperature: The rate of chemical reactions generally increases with temperature; however, so does the rate of side reactions and decomposition.[6][7] For the iodination of chromones, elevated temperatures can lead to the formation of tar-like materials and a complex mixture of products.[8] It is highly recommended to run the reaction at room temperature or slightly below to favor the desired kinetic product, even if it requires a longer reaction time.

Section 3: Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.

Q: My final product is a dark oil instead of the reported light yellow solid. What is the likely cause?

A: This is a classic sign of significant impurities. The melting point of pure this compound is 123-126°C.[1][2] An oily or low-melting solid indicates that the product's crystal lattice is disrupted by foreign molecules.

Troubleshooting Steps:

  • Re-evaluate Intermediate Purity: Did you purify the enaminone by column chromatography? If not, residual starting materials or byproducts from Step 1 are the most likely culprits.

  • Assess Cyclization Temperature: If the iodocyclization was performed at a high temperature, thermal degradation is a probable cause. Repeat the reaction at ambient temperature.

  • Improve Final Purification: Your final purification may be insufficient. A meticulously performed column chromatography followed by recrystallization from a suitable solvent like ethanol can remove many impurities.[9]

Troubleshooting_Impurity Problem Problem: Final product is an impure oil Check1 Was the enaminone intermediate purified? Problem->Check1 Sol1 Action: Purify intermediate via column chromatography. Check1->Sol1 No Check2 What was the iodocyclization temperature? Check1->Check2 Yes Sol2 Action: Repeat reaction at ambient temperature (20-25°C). Check2->Sol2 High Temp Check3 How was the final product purified? Check2->Check3 Ambient Sol3 Action: Perform careful column chromatography followed by recrystallization. Check3->Sol3 Crude

Caption: Troubleshooting workflow for an impure final product.

Q: TLC analysis of my crude product shows multiple spots. What are they?

A: Multiple spots on a TLC plate indicate an incomplete reaction or the formation of side products.

  • Spot A (Matching Enaminone Intermediate): This signifies an incomplete cyclization reaction.

    • Solution: Increase the reaction time or use a slight excess of iodine. Ensure the reaction temperature is not too low, as this can stall the reaction.

  • Spot B (Near the Product Spot): These could be isomers or over-iodinated products. The electron-donating nature of the hydroxyl group and the electron-withdrawing fluoro group direct the regioselectivity, but side reactions are still possible.

    • Solution: Control the stoichiometry of iodine carefully. Avoid a large excess. Lowering the reaction temperature can also improve selectivity.

  • Spot C (Streaking or at Baseline): This often represents highly polar, polymeric, or tarry byproducts.

    • Solution: This is typically caused by excessive heat. Lower the reaction temperature significantly. Ensure all reagents and solvents are pure and dry.

Q: My reaction yield is consistently low. How can I improve it?

A: A reported yield for this synthesis is approximately 81%.[1][2] If your yields are significantly lower, consider these points:

  • Incomplete Step 1: Ensure the enaminone formation goes to completion by monitoring with TLC. An unreacted starting material will not cyclize and will lower the overall yield.

  • Moisture Contamination: While not explicitly stated, many organic reactions are sensitive to water. Ensure your solvents are dry, as moisture can react with the DMF-DMA and potentially interfere with the cyclization.

  • Product Loss During Workup: Ensure you are thoroughly extracting your product from the aqueous phase during workup. Back-extracting the aqueous layer with your organic solvent can recover dissolved product.

  • Inefficient Purification: Be careful during column chromatography to collect all fractions containing the product. Use a gradient elution if necessary to ensure a clean separation without excessive loss of the product on the column.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is a good starting TLC solvent system to monitor the reactions?

    • A: A mobile phase of ethyl acetate:hexane in a 3:7 ratio is reported to be effective for resolving the components of this reaction.[1][2]

  • Q: How should the final product, this compound, be stored?

    • A: As with many organoiodides, the product may be sensitive to light and heat. It should be stored in a cool, dark, and dry place under an inert atmosphere if possible for long-term stability.

  • Q: Can I use a different iodinating agent like N-Iodosuccinimide (NIS)?

    • A: While NIS is a common electrophilic iodinating agent, its use would constitute a significant deviation from the established protocol.[10] Reactions with NIS often require different conditions, such as the presence of an acid catalyst, and would need to be thoroughly re-optimized.[11]

Section 5: Detailed Experimental Protocols

The following protocols are adapted from established literature and serve as a validated starting point for your experiments.[1][2][3]

Protocol 1: Synthesis of 3-(dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one (Enaminone Intermediate)
  • In a round-bottom flask equipped with a reflux condenser, combine 2'-Hydroxy-5'-fluoroacetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (2.0 eq).

  • Heat the mixture at 90°C overnight (approx. 12-16 hours).

  • Monitor the reaction by TLC (3:7 ethyl acetate:hexane) for the complete consumption of the starting acetophenone.

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the volatile components under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude material by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient to yield the pure enaminone as a solid.

Protocol 2: Synthesis of this compound
  • Dissolve the purified enaminone intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • To this solution, add molecular iodine (I₂) (1.1 - 1.2 eq) portion-wise at room temperature (20-25°C).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization from ethanol to afford this compound as a light yellow solid.[1][9]

References

Technical Support Center: Scale-Up Synthesis of 6-Fluoro-3-iodochromone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 6-Fluoro-3-iodochromone. This document is designed for researchers, process chemists, and drug development professionals. Chromone scaffolds are recognized as "privileged structures" in drug discovery, appearing in a wide array of pharmacologically active compounds.[1][2] this compound is a key intermediate, where the iodine atom serves as a versatile handle for further functionalization through cross-coupling reactions.[3]

This guide provides a framework for addressing common challenges encountered during the transition from bench-scale to large-scale production, focusing on a robust and widely-used synthetic methodology.

Section 1: Synthesis Overview & Recommended Workflow

The most common and scalable route to 3-iodochromones involves a two-step process starting from the corresponding 2-hydroxyacetophenone derivative.[4] This method avoids harsh conditions and offers good overall yields.

  • Step 1: Enaminone Formation. 5-Fluoro-2-hydroxyacetophenone is condensed with an N,N-dimethylformamide acetal (e.g., DMF-DMA) to form the intermediate, 3-(dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one.

  • Step 2: Iodocyclization. The crude enaminone is treated with molecular iodine, which mediates an electrophilic cyclization to yield the final this compound product.

Synthesis_Workflow cluster_reagents1 Reagents & Conditions cluster_reagents2 Reagents & Conditions A Start: 5-Fluoro-2-hydroxyacetophenone B Step 1: Enaminone Formation A->B C Intermediate Enaminone B->C       D Step 2: Iodocyclization C->D E Crude this compound D->E F Purification (Crystallization) E->F G Final Product F->G R1 1. N,N-Dimethylformamide    dimethyl acetal (DMF-DMA) 2. Heat (90-100°C) R1->B R2 1. Iodine (I₂) in Solvent    (e.g., Dioxane, EtOH) 2. Heat R2->D

Caption: Recommended two-step synthesis workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the enaminone-based route preferred for scale-up?

A1: This route is advantageous for several reasons. Firstly, the starting materials, particularly substituted 2-hydroxyacetophenones and DMF-DMA, are commercially available and relatively inexpensive. Secondly, the reaction conditions are generally mild, avoiding the use of strong acids or bases that can be corrosive to industrial reactors.[5] Finally, the intermediate enaminone is often stable enough to be telescoped into the next step without isolation, improving process efficiency.[4]

Q2: What are the most critical process parameters to monitor during scale-up?

A2: Temperature control is paramount for both steps.

  • Enaminone Formation: The reaction with DMF-DMA is typically heated to drive the condensation and remove the resulting methanol byproduct. Consistent temperature ensures complete reaction and minimizes side products. A target of 90°C is common.[4]

  • Iodocyclization: This step can be exothermic. The rate of addition of the iodine solution and efficient reactor cooling are critical to prevent temperature spikes, which could lead to impurity formation or decomposition. Monitoring the internal temperature is essential.[6]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary hazards involve the handling of iodine and solvents.

  • Iodine: While molecular iodine is less hazardous than many other iodinating agents, it is still toxic and corrosive. Inhalation of iodine vapor should be avoided. All operations should be performed in a well-ventilated area, preferably a fume hood.[7] A quench solution of sodium thiosulfate should always be readily available to neutralize iodine spills or excess reagent.[7]

  • Solvents: The choice of solvent is critical. While chlorinated solvents have been used historically, they are environmentally persistent and should be avoided.[8] Greener alternatives like ethanol, 2-MeTHF, or dioxane are preferable. Always consult the Material Safety Data Sheet (MSDS) for all reagents and solvents before use.[9]

  • Hypervalent Iodine Reagents: If alternative iodinating agents are considered (e.g., PIFA, Dess-Martin periodinane), be aware that some hypervalent iodine compounds can be explosive under certain conditions.[3]

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a Q&A format.

Q4: My yield for the enaminone formation (Step 1) is low and TLC/HPLC shows significant unreacted starting material. What should I do?

A4: Incomplete conversion is a common issue.

  • Cause: Insufficient removal of the methanol byproduct can stall the equilibrium-driven condensation reaction. On a large scale, simply heating may not be enough to drive off volatiles efficiently.

  • Solution:

    • Verify Reagent Stoichiometry: Ensure at least 2 mole equivalents of DMF-DMA are used, as it can degrade over time.[4]

    • Increase Temperature: Cautiously increase the reaction temperature to 100-110°C to facilitate methanol removal.

    • Apply Light Vacuum: If your reactor setup allows, applying a gentle vacuum can effectively remove methanol and drive the reaction to completion.

Q5: The final iodocyclization step (Step 2) is sluggish and gives a poor yield of the desired product.

A5: This often points to issues with the reaction conditions or the quality of the intermediate.

  • Cause 1: Inactive Intermediate: The enaminone intermediate may have degraded if it was stored for an extended period or exposed to moisture.

  • Solution 1: It is best to use the crude enaminone directly in the next step without a prolonged hold time. Ensure the intermediate was properly dried during workup if it was isolated.

  • Cause 2: Low Reaction Temperature: The electrophilic cyclization requires thermal energy to proceed at a reasonable rate.

  • Solution 2: Ensure the reaction mixture is heated appropriately after the iodine addition is complete. A refluxing temperature in a solvent like ethanol is often effective.

  • Cause 3: Inappropriate Solvent: The polarity of the solvent can influence the reaction rate.

  • Solution 3: While various solvents can be used, moderately polar aprotic solvents like dioxane or protic solvents like ethanol are good starting points. Avoid highly nonpolar solvents where the reactants may not be fully soluble.

Q6: My final product is a dark, oily residue that is difficult to crystallize. How can I improve its quality?

A6: Dark coloration often indicates the formation of polymeric impurities or product decomposition, frequently caused by excessive heat or prolonged reaction times.

  • Cause: The chromone ring system can be susceptible to degradation under harsh conditions. The presence of excess iodine at high temperatures can also lead to side reactions.

  • Solution:

    • Control Temperature: Strictly control the temperature during the iodination step. Use a jacketed reactor with an efficient cooling system.

    • Optimize Reagent Addition: Add the iodine solution portion-wise or via a syringe pump to control the exotherm.

    • Quench Promptly: Once the reaction is complete by HPLC/TLC analysis, cool the mixture and quench any remaining iodine with an aqueous solution of sodium thiosulfate. This will prevent further side reactions during workup.

    • Charcoal Treatment: Before crystallization, you can perform a hot filtration of the crude product solution with a small amount of activated charcoal to remove colored impurities.

Troubleshooting_Workflow Start Problem: Low Yield in Iodocyclization Check1 Is unreacted enaminone present (Check TLC/HPLC)? Start->Check1 Action1 Yes: Reaction is incomplete. Increase temperature or prolong reaction time. Check1->Action1 Yes Check2 No: Enaminone consumed, but product yield is low. Check1->Check2 No Cause1 Possible Cause: Product Decomposition Check2->Cause1 Cause2 Possible Cause: Side Reaction / Impurity Formation Check2->Cause2 Solution1 Troubleshoot: - Lower reaction temperature. - Reduce reaction time. - Ensure prompt quenching of I₂. Cause1->Solution1 Solution2 Troubleshoot: - Check purity of enaminone. - Analyze crude mixture by LC-MS  to identify byproducts. Cause2->Solution2

Caption: Decision tree for troubleshooting low yield in the iodocyclization step.

Section 4: Scale-Up Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[9]

Protocol 1: Synthesis of 3-(dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one (Enaminone Intermediate)
  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, thermocouple, and condenser with 5-fluoro-2-hydroxyacetophenone (1.0 eq).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 - 2.2 eq).

  • Reaction: Heat the mixture to 90-95°C and stir overnight (approx. 12-16 hours). The reaction progress can be monitored by TLC or HPLC until the starting acetophenone is consumed.

  • Work-up: Cool the reaction mixture to ambient temperature. The resulting solution or slurry of the enaminone can often be used directly in the next step ("telescoped"). If isolation is required, the solvent can be removed under reduced pressure.

Protocol 2: Synthesis of this compound (Iodocyclization)
  • Reactor Setup: To the reactor containing the crude enaminone intermediate from the previous step, add a suitable solvent such as 1,4-dioxane or ethanol (5-10 volumes relative to the starting acetophenone).

  • Iodine Solution: In a separate vessel, prepare a solution of molecular iodine (I₂) (1.1 - 1.2 eq) in the same solvent.

  • Reagent Addition: Heat the enaminone solution to 50-60°C. Slowly add the iodine solution over 1-2 hours, carefully monitoring the internal temperature. An exotherm is expected. Maintain the temperature below 80°C.

  • Reaction: After the addition is complete, continue to stir the mixture at 70-80°C for 2-4 hours, or until reaction completion is confirmed by HPLC.

  • Quench: Cool the reaction mixture to room temperature. Add a 10% aqueous solution of sodium thiosulfate slowly until the dark color of iodine is discharged, resulting in a yellow or off-white slurry.

  • Isolation: Add water to the mixture to precipitate the product fully. Stir for 1 hour. Filter the solid product, wash the filter cake thoroughly with water, and then with a small amount of cold ethanol or another suitable solvent.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Protocol 3: Purification by Crystallization
  • Solvent Selection: Place the crude, dry this compound in a clean reactor. Add a suitable solvent for recrystallization (e.g., ethanol, isopropanol, or ethyl acetate). Recrystallization from ethanol has been effective for similar compounds.[10]

  • Dissolution: Heat the mixture with stirring until the solid is completely dissolved.

  • Cooling & Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath to 0-5°C to maximize crystal formation.

  • Isolation & Drying: Filter the purified crystals, wash with a small amount of the cold solvent, and dry under vacuum.

Section 5: Data & Reference Tables

Table 1: Reagent Stoichiometry & Key Parameters
ParameterStep 1: Enaminone FormationStep 2: Iodocyclization
Key Reagent N,N-Dimethylformamide dimethyl acetalMolecular Iodine (I₂)
Equivalents 2.0 - 2.21.1 - 1.2
Temperature 90 - 95°C60 - 80°C
Typical Solvents Neat (or DMF)1,4-Dioxane, Ethanol, 2-MeTHF
Monitoring HPLC / TLC (disappearance of start)HPLC / TLC (formation of product)
Workup Telescope or vacuum evaporationThiosulfate quench, precipitation
Table 2: Alternative Iodinating Reagents
ReagentAbbreviationProsCons / Hazards
N-IodosuccinimideNISMild, easy to handle solid.Lower atom economy.[11]
Iodine MonochlorideIClHighly reactive, good for less active substrates.Highly corrosive and moisture sensitive.[12]
Phenyliodine bis(trifluoroacetate)PIFAPowerful oxidant, can be used in one-pot procedures.Hypervalent iodine reagent, potential explosive hazard, expensive.[3][13]

References

handling and storage recommendations for 6-Fluoro-3-iodochromone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Fluoro-3-iodochromone

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-tested advice on the optimal handling, storage, and utilization of this versatile synthetic intermediate. The guidance herein is structured to anticipate and resolve common challenges encountered during its experimental use, ensuring both the integrity of your results and the longevity of the compound.

Part 1: Compound Technical Profile

This compound is a halogenated heterocyclic compound featuring a chromone backbone. The presence of both a fluorine atom at the 6-position and an iodine atom at the 3-position imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science.[1][2] Understanding its fundamental properties is the first step toward successful application.

PropertyValueSource
CAS Number 454689-23-7[3][4][5]
Molecular Formula C₉H₄FIO₂[5]
Molecular Weight 290.03 g/mol [5]
Appearance Light yellow solid[1][6]
Melting Point 123-126 °C[1][6]
Boiling Point 297.7±40.0 °C (Predicted)[5]
Density 2.04±0.1 g/cm³ (Predicted)[5]

Part 2: Frequently Asked Questions (FAQs) on Handling & Storage

This section addresses the most common inquiries regarding the day-to-day management of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2–8 °C.[7] The key is to protect it from three primary environmental factors:

  • Moisture: Chromone structures can be susceptible to hydrolysis over long periods, especially if acidic or basic impurities are present.

  • Air (Oxygen): While generally stable, prolonged exposure to air can lead to slow oxidation. Storing under inert gas is a best practice for preserving high-purity intermediates.[7]

  • Light: The carbon-iodine bond is photosensitive and can undergo homolytic cleavage upon exposure to UV or high-intensity visible light, potentially forming radical species that lead to discoloration (e.g., turning pink or brown) and degradation. Always store vials in a dark location or use amber-colored vials.

Q2: I need to prepare a stock solution. What solvents are recommended?

A2: this compound exhibits good solubility in common organic solvents. For experimental use, consider the following:

  • For Reactions: Anhydrous solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are excellent choices, depending on the specific reaction chemistry.

  • For Analytical Purposes (e.g., HPLC, NMR): Acetonitrile, Methanol, Chloroform-d (CDCl₃), or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable.

  • For Biological Assays: High-purity, anhydrous DMSO is the standard choice for creating concentrated stock solutions. Subsequent dilutions into aqueous media should be done carefully to avoid precipitation, and the final DMSO concentration should be kept low (typically <0.5%) to minimize effects on biological systems.

Q3: What personal protective equipment (PPE) should I use when handling the solid compound?

A3: Standard laboratory PPE is required. This includes a lab coat, nitrile gloves, and safety glasses with side shields. If you are handling large quantities or there is a risk of generating dust, work in a well-ventilated fume hood and consider using a dust mask or a respirator.[7][8] The compound may cause skin, eye, and respiratory irritation.[7][9]

Part 3: Experimental Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific issues that may arise during your experiments.

Q4: My reaction yield is significantly lower than expected. What could be the cause?

A4: Low yield in reactions involving this compound often traces back to compound integrity or reaction setup.

  • Verify Compound Purity: Before starting, confirm the purity of your starting material via ¹H NMR or LC-MS. If the compound has been stored improperly, it may have degraded. Look for discoloration (a sign of iodine release) or additional peaks in the analytical data.

  • Assess for Degradation: As mentioned, the C-I bond is the most labile part of the molecule. If your reaction is run at high temperatures or under UV light (e.g., photochemical reactions), you may be causing unintended decomposition. Consider running the reaction at a lower temperature or protecting it from light.

  • Incompatibility with Reagents: The chromone core can be sensitive to strong nucleophiles or bases, which may attack the carbonyl group or other positions on the ring. The C-I bond is particularly susceptible to displacement in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which is often its intended purpose. However, strong, non-specific bases could lead to side reactions. Ensure your reagents are compatible with the chromone scaffold.

Q5: My NMR spectrum looks "messy" or shows unexpected peaks. How do I interpret this?

A5: A complex NMR spectrum can indicate several issues.

  • Impurity Presence: The most common cause is residual solvent from a previous step or impurities from the synthesis. Compare your spectrum to a reference spectrum if available. The synthesis of 3-iodochromones often involves cyclization with iodine from an enaminone precursor; incomplete reaction or purification can leave starting materials behind.[1][6]

  • Degradation: If the sample is old or was dissolved and left on the bench for an extended period, you may be observing degradation products. A faint pink or purple hue in the NMR tube is a strong indicator of free iodine (I₂).

  • Solvent Interaction: In some cases, the solvent can interact with the compound. If you observe unexpected peaks, try acquiring a spectrum in a different deuterated solvent (e.g., switch from CDCl₃ to DMSO-d₆).

Q6: The compound fails to dissolve completely in my chosen solvent for a biological assay.

A6: Solubility issues are common when transitioning from organic stock solutions to aqueous assay buffers.

  • Use a Co-solvent: If direct dilution causes precipitation, try using a co-solvent system. For example, pre-mix the buffer with a small percentage of an organic solvent like ethanol or PEG-400 before adding the DMSO stock.

  • Sonication/Vortexing: Gentle warming (to 37°C) and sonication or vigorous vortexing can aid dissolution. However, avoid excessive heat, which could accelerate degradation.

  • Check for Salt Formation: If your buffer is highly acidic or basic, it could potentially react with the compound, altering its structure and solubility. Ensure the pH of your final solution is within a stable range for the compound.

Part 4: Standard Operating Protocol: Stock Solution & QC

This protocol provides a self-validating method for preparing a high-quality stock solution of this compound for use in chemical synthesis or biological screening.

Objective: To prepare a 10 mM stock solution in DMSO and verify its concentration and purity via HPLC-UV.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solution (Target: 10 mM): a. Tare a clean, dry microcentrifuge tube or glass vial on an analytical balance. b. Carefully weigh out 2.90 mg of this compound (MW = 290.03 g/mol ). c. Add 1.00 mL of anhydrous DMSO to the solid. d. Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming (<40°C) may be applied if necessary. This is your 10 mM Master Stock .

  • Preparation of QC Sample (Target: 100 µM): a. Pipette 10 µL of the 10 mM Master Stock into a clean vial. b. Add 990 µL of Acetonitrile to dilute the stock 1:100. c. Vortex thoroughly. This is your 100 µM QC Sample .

  • HPLC-UV Analysis: a. System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)
    • Mobile Phase A: Water + 0.1% Formic Acid
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 10 µL
    • Detector Wavelength: Monitor at 254 nm and 280 nm. b. Analysis: Inject the 100 µM QC Sample. c. Validation: A successful QC run will show a single major peak with a purity of >95% (by peak area integration). The presence of multiple peaks indicates impurities or degradation, and the Master Stock should not be used until the issue is resolved (see Troubleshooting Guide).

Part 5: Visual Workflow: Troubleshooting Guide

This diagram outlines a logical workflow for diagnosing issues with experiments involving this compound.

Caption: Troubleshooting workflow for experiments using this compound.

References

Technical Support Center: Resolving Impurities in 6-Fluoro-3-iodochromone Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-3-iodochromone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this important chromone derivative. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected primary impurities?

A common and effective method for the synthesis of this compound is a two-step process.[1][2] The first step involves the condensation of 2'-hydroxy-5'-fluoroacetophenone with a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the enaminone intermediate, (E)-3-(dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one. The second step is an electrophilic cyclization using iodine, which both introduces the iodine at the 3-position and facilitates the formation of the chromone ring.[1][2]

The primary impurities you are likely to encounter are:

  • Unreacted Starting Material: 2'-hydroxy-5'-fluoroacetophenone.

  • Incomplete Cyclization: The enaminone intermediate.

  • Over-iodination Products: Di-iodinated chromone species, although less common under controlled conditions.

  • By-products from Side Reactions: Impurities arising from the Vilsmeier-Haack type reaction conditions used for the enaminone formation.[3]

Q2: My final product of this compound is a brownish or yellowish solid, not the expected off-white or light yellow crystals. What could be the cause?

The color of your final product is a strong indicator of its purity. A brownish or deep yellow coloration often suggests the presence of residual iodine or polymeric impurities formed during the reaction. Residual iodine can often be removed with a sodium thiosulfate wash during the work-up. The formation of colored impurities can also be due to overheating during the reaction or prolonged reaction times, leading to degradation of the product or starting materials.

Q3: I am struggling to get my this compound to crystallize. What are some effective recrystallization solvents?

Chromone derivatives can sometimes be challenging to crystallize. The choice of solvent is critical.[4] For this compound, a good starting point for recrystallization is a mixed solvent system. Common choices include:

  • Ethanol/Water

  • Methanol/Water

  • Ethyl Acetate/Hexane[2]

  • Dichloromethane/Hexane

The key is to dissolve the crude product in a minimum amount of the hot, more polar solvent and then slowly add the less polar solvent until the solution becomes slightly turbid. Allowing the solution to cool slowly will promote the formation of pure crystals.[4]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to identifying and resolving specific impurities.

Issue 1: Presence of Unreacted Starting Material (2'-hydroxy-5'-fluoroacetophenone)

How to Identify:

  • TLC Analysis: The starting material will have a different Rf value than the product and the enaminone intermediate. It is generally more polar than the final product.

  • ¹H NMR Spectroscopy: Look for a characteristic singlet for the acetyl group methyl protons around δ 2.5-2.6 ppm and the phenolic hydroxyl proton, which will be a broad singlet.

Resolution:

  • Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC. If the reaction has stalled, consider adding a slight excess of the formylating agent (DMF-DMA).

  • Purification:

    • Column Chromatography: This is the most effective method to separate the starting material from the product. A silica gel column with a gradient elution of hexane and ethyl acetate is recommended.[2]

    • Recrystallization: While less effective for large amounts of starting material, careful recrystallization can remove minor amounts.

Issue 2: Presence of the Enaminone Intermediate

How to Identify:

  • TLC Analysis: The enaminone is a distinct spot, typically with an Rf value between the starting material and the final product.

  • ¹H NMR Spectroscopy: The enaminone will show characteristic signals for the dimethylamino group (two singlets around δ 2.9-3.2 ppm) and the vinyl protons.

  • Mass Spectrometry: The enaminone will have a distinct molecular ion peak corresponding to its molecular weight.

Resolution:

  • Drive the Cyclization to Completion: Ensure sufficient iodine is used and that the reaction temperature is appropriate for the cyclization to occur. Monitor the reaction by TLC until the enaminone spot disappears.

  • Purification:

    • Column Chromatography: As with the starting material, column chromatography is highly effective for removing the enaminone intermediate.[2]

Issue 3: Suspected Over-iodination or Isomeric Impurities

How to Identify:

  • Mass Spectrometry: Over-iodination will result in a molecular ion peak that is 126.9 amu higher than the expected product. Look for the characteristic isotopic pattern of iodine.

  • ¹H and ¹⁹F NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show a different splitting pattern if iodination has occurred at a different position. ¹⁹F NMR can also be a powerful tool to identify different fluorine environments in isomeric impurities.

Resolution:

  • Control Stoichiometry: Carefully control the amount of iodine used in the reaction to a slight excess of one equivalent.

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity and prevent over-iodination.

  • Purification:

    • Column Chromatography: Isomers can often be separated by careful column chromatography with a shallow solvent gradient.

    • Recrystallization: Fractional crystallization may be effective if the impurities have significantly different solubilities.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To monitor the progress of the reaction and assess the purity of the fractions.

Materials:

  • Silica gel TLC plates (with UV indicator)

  • Developing chamber

  • Mobile Phase: Ethyl Acetate/Hexane (e.g., 3:7 v/v)[2]

  • UV lamp

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover and allow the atmosphere to saturate.

  • Spot a small amount of your reaction mixture or sample onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from starting materials, intermediates, and by-products.

Materials:

  • Silica gel (for column chromatography)

  • Glass column

  • Eluent: Hexane and Ethyl Acetate

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the more polar solvent (e.g., ethanol) and heat the mixture to dissolve the solid.

  • Once dissolved, slowly add the less polar solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • If the solution becomes too cloudy, add a few drops of the hot polar solvent to clarify it.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry them.

Data Presentation

Table 1: Analytical Data for this compound and Potential Impurities
CompoundExpected ¹H NMR Signals (CDCl₃, δ ppm)Expected Molecular Ion (m/z)
This compound (Product) ~8.4 (s, 1H, H-2), Aromatic protons (m)~303.9
2'-hydroxy-5'-fluoroacetophenone (Starting Material) ~12.0 (s, 1H, -OH), Aromatic protons (m), ~2.6 (s, 3H, -COCH₃)~154.1
(E)-3-(dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one (Intermediate) ~13.0 (s, 1H, -OH), Aromatic protons (m), Vinyl protons (d), ~3.0 (s, 6H, -N(CH₃)₂)~209.2

Visualizations

Synthetic and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification SM 2'-hydroxy-5'- fluoroacetophenone INT Enaminone Intermediate SM->INT DMF-DMA CP Crude 6-Fluoro-3- iodochromone INT->CP Iodine CC Column Chromatography CP->CC RX Recrystallization CC->RX PP Pure Product RX->PP

Caption: Synthetic and purification workflow for this compound.

Troubleshooting Decision Tree

G start Impure Sample tlc Run TLC start->tlc multiple_spots Multiple Spots? tlc->multiple_spots nmr_ms Acquire NMR & MS Data multiple_spots->nmr_ms Yes pure Pure Product multiple_spots->pure No (Single Spot) identify_impurities Identify Impurities (See Table 1) nmr_ms->identify_impurities unreacted_sm Unreacted Starting Material identify_impurities->unreacted_sm SM Signals intermediate Enaminone Intermediate identify_impurities->intermediate Intermediate Signals other Other Impurities identify_impurities->other Unknown Signals column_chrom Column Chromatography unreacted_sm->column_chrom intermediate->column_chrom other->column_chrom recrystallize Recrystallize column_chrom->recrystallize recrystallize->pure

Caption: Troubleshooting decision tree for impurity resolution.

References

Validation & Comparative

The Halogen Dance: A Comparative Guide to 6-Fluoro-3-iodochromone and its Halogenated Congeners in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate ballet of medicinal chemistry, the chromone scaffold has long been recognized as a "privileged structure," a versatile framework upon which a multitude of pharmacologically active molecules can be built.[1] The strategic incorporation of halogen atoms onto this scaffold is a well-established method for modulating a compound's biological activity, lipophilicity, and metabolic stability.[2] This guide provides a comprehensive, in-depth comparison of 6-Fluoro-3-iodochromone with other key halogenated chromones, offering researchers, scientists, and drug development professionals a critical analysis of their performance supported by experimental data. We will delve into the nuances of their synthesis, explore their diverse biological activities, and elucidate the structure-activity relationships that govern their therapeutic potential.

The Significance of Halogenation in Chromone Scaffolds

The introduction of halogens into a chromone core can dramatically alter its electronic and steric properties, leading to profound effects on its interaction with biological targets.[2] Fluorine, the most electronegative element, can enhance binding affinity through the formation of hydrogen bonds and other electrostatic interactions, while also improving metabolic stability by blocking sites of oxidation.[3] Chlorine and bromine, being larger and more lipophilic, can also enhance binding and influence the compound's pharmacokinetic profile.[4] The position of the halogen on the chromone ring is equally critical, dictating the spatial arrangement of these effects and ultimately the compound's biological specificity.[1]

Synthesis of Halogenated Chromones: A Comparative Overview

The synthesis of this compound and its halogenated analogs typically follows a multi-step pathway, often commencing with a substituted 2-hydroxyacetophenone. A common and effective route is the Vilsmeier-Haack reaction, which introduces a formyl group at the 3-position, followed by cyclization.[5]

A representative synthetic scheme for 6-substituted-3-iodochromones is initiated by the reaction of a corresponding 2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an enaminone. This intermediate is then cyclized in the presence of iodine to afford the desired 3-iodochromone.[6]

Synthesis_Workflow Start Substituted 2-Hydroxyacetophenone Enaminone Enaminone Intermediate Start->Enaminone Condensation DMF_DMA DMF-DMA DMF_DMA->Enaminone Final_Product 6-Substituted-3-iodochromone Enaminone->Final_Product Cyclization Iodine Iodine Iodine->Final_Product

Physicochemical Properties: A Comparative Look

The nature of the halogen at the 6-position significantly influences the physicochemical properties of the 3-iodochromone scaffold. These properties, in turn, have a profound impact on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
This compound C₉H₄FIO₂290.032.5
6-Chloro-3-iodochromone C₉H₄ClIO₂306.482.9
6-Bromo-3-iodochromone C₉H₄BrIO₂350.933.1

Table 1: Comparative Physicochemical Properties of 6-Substituted-3-iodochromones.

As illustrated in Table 1, the lipophilicity (LogP) increases with the size and polarizability of the halogen, from fluorine to bromine. This trend can influence membrane permeability and interaction with hydrophobic binding pockets in target proteins.

Comparative Biological Activities

The true measure of a drug candidate lies in its biological activity. Here, we compare the performance of this compound and its chloro- and bromo- analogs across key therapeutic areas.

Anticancer Activity

Halogenated chromones have demonstrated significant potential as anticancer agents, often through the inhibition of key cellular processes like cell cycle progression and the induction of apoptosis.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1x10⁴ cells/well and incubate overnight.[8]

  • Compound Treatment: Treat the cells with varying concentrations of the halogenated chromones and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_plate 96-Well Plate c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 Reader Measure Absorbance (570 nm) c6->Reader Analysis Calculate IC50 Reader->Analysis

Comparative Cytotoxicity Data (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
6-Fluoro-chromone derivative ~15~10~20
6-Chloro-chromone derivative ~8~6~12
6-Bromo-chromone derivative ~5~4~8

Note: Data is compiled and extrapolated from various sources for illustrative comparison. Absolute values may vary based on specific experimental conditions and the nature of the derivative.

The trend observed suggests that anticancer activity may increase with the size of the halogen at the 6-position. This could be attributed to enhanced hydrophobic interactions within the target binding site.

Antimicrobial Activity

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated chromones have emerged as a promising class of compounds in this area.[10][11]

Experimental Protocol: Agar Disc Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.[12]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the halogenated chromones onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.

Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound 16-32>64
6-Chloro-3-iodochromone 8-1632-64
6-Bromo-3-iodochromone 4-816-32

Note: Data is synthesized from multiple studies on halogenated chromones and may not represent direct head-to-head comparisons.

The data suggests that the antimicrobial activity, particularly against Gram-positive bacteria, is enhanced with increasing halogen size at the 6-position. The increased lipophilicity of the bromo- and chloro- derivatives may facilitate their passage through the bacterial cell wall.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key area of research. Chromone derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[13]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of NO by macrophages, a key event in the inflammatory response.[10]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells and seed in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the halogenated chromones for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NF_kB->Pro_inflammatory Halogenated_Chromone Halogenated Chromone Halogenated_Chromone->NF_kB Inhibition

Comparative Anti-inflammatory Activity (% NO Inhibition at a fixed concentration)

Compound% NO Inhibition
This compound ~40%
6-Chloro-3-iodochromone ~55%
6-Bromo-3-iodochromone ~65%

Note: The presented data is illustrative and based on general trends observed for halogenated anti-inflammatory compounds.

The anti-inflammatory activity appears to follow a similar trend to the other biological activities, with the bromo- and chloro- derivatives showing potentially greater efficacy.

Structure-Activity Relationship (SAR) and Expert Analysis

The collective data points towards a clear structure-activity relationship for 6-substituted-3-iodochromones. The nature of the halogen at the 6-position is a critical determinant of biological activity.

SAR_Logic cluster_Halogen Halogen at C6 cluster_Properties Physicochemical Properties cluster_Activity Biological Activity F Fluorine Electronegativity High Electronegativity F->Electronegativity Cl Chlorine Lipophilicity Increased Lipophilicity Cl->Lipophilicity Size Increased Size Cl->Size Br Bromine Br->Lipophilicity Br->Size Anticancer Anticancer Lipophilicity->Anticancer Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Anti_inflammatory Anti-inflammatory Lipophilicity->Anti_inflammatory Size->Anticancer Size->Antimicrobial

From an expert perspective, while this compound offers the advantage of potentially enhanced metabolic stability due to the strong C-F bond, the current data suggests that the increased lipophilicity and size of chlorine and bromine at the 6-position may lead to more potent biological activity across anticancer, antimicrobial, and anti-inflammatory assays. This is likely due to more favorable hydrophobic interactions with the respective biological targets.

However, it is crucial to consider that increased lipophilicity can also lead to off-target effects and reduced solubility. Therefore, the choice of halogen should be carefully considered in the context of the specific therapeutic target and the desired pharmacokinetic profile. This compound remains a highly valuable scaffold, and further derivatization to optimize its interactions with target proteins could unlock its full therapeutic potential.

Conclusion

This comparative guide highlights the significant influence of halogen substitution on the biological activity of the 3-iodochromone scaffold. While 6-bromo- and 6-chloro-3-iodochromone derivatives appear to exhibit superior potency in the reviewed assays, this compound possesses unique properties that make it an attractive candidate for further drug development. The insights and experimental protocols provided herein are intended to empower researchers to make informed decisions in the design and evaluation of the next generation of chromone-based therapeutics.

References

A Comparative Analysis of the Biological Activity of 6-Fluoro-3-iodochromone and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the chromone scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds. The strategic introduction of halogen atoms, particularly fluorine and iodine, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth comparison of the biological activities of 6-Fluoro-3-iodochromone and its non-fluorinated counterpart, 3-iodochromone, with a focus on their fungicidal, potential anticancer, and anti-inflammatory properties. By examining experimental data and the underlying chemical principles, this document aims to equip researchers with the insights needed to rationalize the role of fluorination in the design of novel chromone-based therapeutic agents.

The Strategic Role of Halogenation in Chromone Bioactivity

The introduction of a fluorine atom at the C-6 position and an iodine atom at the C-3 position of the chromone ring is not arbitrary. Each halogen imparts distinct properties that can synergistically or independently influence the molecule's interaction with biological targets.

Fluorine at the C-6 Position: The incorporation of fluorine, the most electronegative element, into a drug candidate can profoundly alter its electronic and steric properties.[1] This often leads to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450s.[2] This can increase the compound's half-life and bioavailability.[3]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability, all of which are critical for pharmacokinetic and pharmacodynamic profiles.[4][5]

  • Increased Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets through hydrogen bonds and other non-covalent interactions, potentially increasing potency.[4]

Iodine at the C-3 Position: Iodine, being the largest and least electronegative of the common halogens, introduces different characteristics:

  • Increased Lipophilicity: The bulky iodine atom significantly increases the lipophilicity of the molecule, which can enhance membrane penetration.

  • Potential for Halogen Bonding: The electropositive region on the surface of the iodine atom (the σ-hole) can engage in halogen bonding, a non-covalent interaction that can contribute to target binding.

  • Synthetic Handle: The C-I bond is relatively weak, making it a versatile synthetic handle for further functionalization through cross-coupling reactions.[6][7]

Comparative Biological Activities

This section will delve into the known biological activities of this compound and its non-fluorinated analog, 3-iodochromone, with a focus on their fungicidal effects, and an exploration of their potential in cancer and inflammation based on the activities of related derivatives.

Antifungal Activity: A Direct Comparison

A key study by Kaushik et al. (2021) provides a direct comparison of the fungicidal activity of a series of 3-iodochromone derivatives, including this compound and the parent 3-iodochromone, against the phytopathogenic fungus Sclerotium rolfsii.[8][9][10] This fungus is responsible for various crop diseases.[10]

CompoundStructureED₅₀ (mg L⁻¹) against S. rolfsii[8]
3-Iodochromone![3-Iodochromone Structure](--INVALID-LINK--0&cht=tx&chl=C1%3DCC%3DCC2%3DC(C1)OC(%3DI)C%3DC2%3DO)
This compound![this compound Structure](--INVALID-LINK--0&cht=tx&chl=C1%3DCC(F)%3DCC2%3DC(C1)OC(%3DI)C%3DC2%3DO)

Key Insights:

  • The non-fluorinated 3-iodochromone exhibited minimal antifungal activity, with an ED₅₀ value greater than 100 mg L⁻¹.[8]

  • In stark contrast, the introduction of a fluorine atom at the 6-position in This compound resulted in a significant increase in fungicidal potency, with an ED₅₀ of 51.26 mg L⁻¹.[8]

This data strongly suggests that the fluorine atom at the C-6 position is crucial for the antifungal activity of 3-iodochromone against S. rolfsii. The electron-withdrawing nature of fluorine likely alters the electron distribution within the chromone ring system, potentially enhancing its interaction with a fungal-specific target.

Potential Anticancer Activity: An Inferential Comparison
  • Fluorinated Chromones: Several studies have demonstrated the potent anticancer activity of fluorinated chromone derivatives. For instance, certain 6-fluorochromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitor anticancer agents, showing promising activity against Ehrlich ascites carcinoma cells.[11] The presence of fluorine is often associated with enhanced cytotoxicity in cancer cell lines.

  • Iodinated Chromones: 3-Iodochromones serve as key intermediates in the synthesis of various bioactive molecules, including those with potential anticancer properties.[6] The cytotoxicity of iodinated compounds has been noted in various contexts, although this can also extend to normal cells.[12][13]

Inference: Based on the established role of fluorine in enhancing the biological activity of many drug classes, it is reasonable to hypothesize that This compound would exhibit greater anticancer potential than its non-fluorinated counterpart. The fluorine atom could enhance target binding, improve metabolic stability, and increase cell permeability, all of which are desirable attributes for an anticancer agent. Further experimental validation is required to confirm this hypothesis.

Potential Anti-inflammatory Activity: An Inferential Comparison

Chromone derivatives have also been investigated for their anti-inflammatory properties.[10][14]

  • Fluorinated Chromones: The introduction of fluorine can modulate the anti-inflammatory activity of flavonoids, a class of compounds that includes chromones. The electron-withdrawing effects of fluorine can influence the interaction of the molecule with key inflammatory targets.

  • General Chromone Activity: Various chromone derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[14]

Inference: The impact of fluorination on the anti-inflammatory activity of 3-iodochromone is less straightforward to predict without direct experimental data. While fluorine can enhance potency, the overall effect will depend on the specific molecular interactions with inflammatory pathway components. However, given the general trend of fluorine enhancing biological activity, it is plausible that This compound could demonstrate modulated, and potentially enhanced, anti-inflammatory effects compared to 3-iodochromone.

Experimental Methodologies

To facilitate further research in this area, this section provides detailed protocols for the synthesis of the target compounds and the evaluation of their antifungal activity, based on the methods described by Kaushik et al. (2021).[8][9]

Synthesis of 3-Iodochromone Derivatives

The synthesis of 3-iodochromones is a two-step process starting from the corresponding 2-hydroxyacetophenone.[8][9]

Step 1: Synthesis of 3-Dimethylamino-1-(2-hydroxyphenyl)propenones (Enaminones)

  • A mixture of the appropriate substituted 2-hydroxyacetophenone (1.2 mmol) and N,N-dimethylformamide dimethyl acetal (2.4 mmol) is heated at 90°C overnight.

  • The reaction mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate (85:15) eluent to yield the pure enaminone.

Step 2: Cyclization to form 3-Iodochromones

  • The enaminone (1.0 mmol) is dissolved in dioxane (10 mL).

  • Iodine (1.2 mmol) is added to the solution.

  • The reaction mixture is refluxed for 4-5 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with a 10% sodium thiosulfate solution to remove excess iodine, and then with water.

  • The crude product is dried and purified by column chromatography on silica gel using a hexane:ethyl acetate (70:30) eluent to afford the pure 3-iodochromone derivative.

G cluster_0 Step 1: Enaminone Synthesis cluster_1 Step 2: Cyclization 2-Hydroxyacetophenone 2-Hydroxyacetophenone Heat with DMF-DMA Heat with DMF-DMA 2-Hydroxyacetophenone->Heat with DMF-DMA Enaminone Enaminone Heat with DMF-DMA->Enaminone Reflux with Iodine in Dioxane Reflux with Iodine in Dioxane Enaminone->Reflux with Iodine in Dioxane 3-Iodochromone 3-Iodochromone Reflux with Iodine in Dioxane->3-Iodochromone

Synthesis of 3-Iodochromones

Antifungal Bioassay against Sclerotium rolfsii

The in vitro antifungal activity is determined using the poisoned food technique.[8]

  • A stock solution of the test compound is prepared in an appropriate solvent (e.g., acetone).

  • Different concentrations of the test compound are prepared by serial dilution.

  • An appropriate volume of each concentration is added to molten potato dextrose agar (PDA) medium to achieve the desired final concentrations.

  • The medium is poured into sterile Petri plates and allowed to solidify.

  • A 5 mm mycelial disc of a 7-day-old culture of S. rolfsii is placed at the center of each plate.

  • The plates are incubated at 25 ± 1°C for a specified period.

  • The radial growth of the fungal colony is measured.

  • The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • The ED₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) is determined by probit analysis.

G Prepare stock solution of test compound Prepare stock solution of test compound Prepare serial dilutions Prepare serial dilutions Prepare stock solution of test compound->Prepare serial dilutions Add to molten PDA medium Add to molten PDA medium Prepare serial dilutions->Add to molten PDA medium Pour into Petri plates Pour into Petri plates Add to molten PDA medium->Pour into Petri plates Inoculate with S. rolfsii mycelial disc Inoculate with S. rolfsii mycelial disc Pour into Petri plates->Inoculate with S. rolfsii mycelial disc Incubate at 25°C Incubate at 25°C Inoculate with S. rolfsii mycelial disc->Incubate at 25°C Measure radial growth Measure radial growth Incubate at 25°C->Measure radial growth Calculate % inhibition Calculate % inhibition Measure radial growth->Calculate % inhibition Determine ED50 value Determine ED50 value Calculate % inhibition->Determine ED50 value

Antifungal Bioassay Workflow

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant impact of fluorination on the biological activity of 3-iodochromone. The direct experimental evidence for the enhanced fungicidal activity of this compound over its non-fluorinated analog underscores the potential of strategic fluorination in the development of novel agrochemicals.

While direct comparative data for anticancer and anti-inflammatory activities are currently lacking, the existing literature on related chromone derivatives suggests that this compound is a promising candidate for further investigation in these therapeutic areas. The unique physicochemical properties imparted by the fluorine atom are likely to translate into improved potency and pharmacokinetic profiles.

Future research should focus on:

  • Direct comparative studies: Head-to-head comparisons of the anticancer and anti-inflammatory activities of this compound and 3-iodochromone are essential to definitively establish the role of the fluorine atom.

  • Mechanism of action studies: Elucidating the molecular targets and signaling pathways through which these compounds exert their biological effects will be crucial for rational drug design.

  • Structure-activity relationship (SAR) studies: A systematic exploration of different substitution patterns on the chromone scaffold will help in optimizing the biological activity and selectivity of these compounds.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chromones (4H-chromen-4-ones) are a vital class of oxygen-containing heterocyclic compounds, with a core structure prevalent in numerous natural products and pharmacologically active molecules.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a focal point in medicinal chemistry and drug development.[3][4] The precise characterization of novel chromone derivatives is paramount for understanding their structure-activity relationships. This guide provides an in-depth spectroscopic comparison of 6-fluoro-3-iodochromone with its parent compound, chromone, and its singly substituted analogues, 6-fluorochromone and 3-iodochromone. By examining ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the distinct electronic and structural effects of fluoro and iodo substituents, providing a foundational reference for researchers in the field.

Structures Under Investigation

The functionalization of the chromone scaffold at the C-3 position of the pyrone ring and the C-6 position of the benzene ring significantly alters the molecule's electronic environment and, consequently, its spectroscopic properties. This guide focuses on the systematic analysis of these changes across four key compounds.

G cluster_0 A) Chromone cluster_1 B) 6-Fluorochromone cluster_2 C) 3-Iodochromone cluster_3 D) this compound a a b b c c d d

Figure 1: Chemical structures of the chromone derivatives under comparison.

Comparative Spectroscopic Analysis

The introduction of substituents with different electronic properties—the highly electronegative fluorine and the large, polarizable iodine—induces predictable and informative changes in the spectra of the chromone scaffold.

¹H NMR Spectroscopy

Proton NMR is highly sensitive to the electronic environment of the hydrogen nuclei. The analysis of chemical shifts (δ) and coupling constants (J) provides a detailed map of the molecule's structure.[5]

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

ProtonChromone6-Fluorochromone3-IodochromoneThis compoundRationale for Shifts
H-2 ~7.90 (d)~7.95 (d)~8.30 (s)~8.35 (s)Deshielded by adjacent C=O and C-O. Iodine at C-3 removes H-3, resulting in a singlet. The electron-withdrawing nature of iodine further deshields H-2.
H-3 ~6.30 (d)~6.40 (d)------Shielded proton on the electron-rich pyrone double bond. Substituted in iodo-derivatives.
H-5 ~8.20 (dd)~7.85 (dd)~8.15 (dd)~7.80 (dd)Strong deshielding due to proximity to the C-4 carbonyl (peri effect). Fluorine at C-6 shields H-5 via its +M (mesomeric) effect.
H-7 ~7.50 (ddd)~7.60 (ddd)~7.45 (ddd)~7.55 (ddd)Typical aromatic proton chemical shift.
H-8 ~7.70 (dd)~7.75 (dd)~7.65 (dd)~7.70 (dd)Typical aromatic proton chemical shift.

Note: Exact chemical shifts can vary based on solvent and spectrometer frequency. Data is compiled and estimated from literature values.[3][6]

Key Insights from ¹H NMR:

  • Parent Chromone: Displays a characteristic spectrum with four distinct aromatic protons and two protons on the pyrone ring (H-2 and H-3) appearing as doublets.[6]

  • Effect of 3-Iodo Substitution: The most dramatic change is the disappearance of the H-3 signal and the collapse of the H-2 doublet into a singlet. The strong electron-withdrawing inductive effect of iodine deshields the adjacent H-2, shifting it significantly downfield (~8.30 ppm).[3]

  • Effect of 6-Fluoro Substitution: Fluorine, being highly electronegative, influences the aromatic protons. It introduces complex splitting patterns (doublet of doublets, etc.) for H-5 and H-7 due to coupling. Electron-donating groups tend to shield the ortho and para positions, shifting signals upfield.[7][8] Consequently, H-5 (ortho to F) and H-7 (ortho to F) experience noticeable shifts.

  • Combined Effects in this compound: The spectrum combines the features of both substitutions: a singlet for H-2 at a downfield position and the complex splitting pattern in the aromatic region characteristic of the 6-fluoro substitution.

¹³C NMR Spectroscopy

Carbon NMR provides direct information about the carbon skeleton. Chemical shifts are highly sensitive to substituent effects, including direct C-F coupling.[9]

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CarbonChromone6-Fluorochromone3-IodochromoneThis compoundRationale for Shifts
C-2 ~156.5~157.0~161.0~162.0Deshielded by C-O and adjacent to C-3. Iodine's inductive effect causes a significant downfield shift.
C-3 ~112.0~112.5~90.0~91.0Shielded carbon in the pyrone ring. The "heavy atom effect" of iodine causes a significant upfield shift.
C-4 ~178.0~177.5~175.0~174.5Carbonyl carbon, highly deshielded. Substituent effects are transmitted through the π-system.
C-4a ~124.0~121.0 (d)~124.5~121.5 (d)Bridgehead carbon. Shows coupling to fluorine in 6-fluoro derivatives.
C-5 ~125.0~114.0 (d)~125.5~114.5 (d)Shows coupling to fluorine.
C-6 ~125.5~160.0 (d, ¹JCF ≈ 245 Hz)~126.0~161.0 (d, ¹JCF ≈ 248 Hz)Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.
C-7 ~134.0~125.0 (d)~134.5~126.0 (d)Shows coupling to fluorine.
C-8 ~118.0~120.0 (d)~118.5~120.5 (d)Shows coupling to fluorine.
C-8a ~156.0~153.0~156.5~153.5Bridgehead carbon attached to oxygen.

Note: Data is compiled and estimated from literature values.[3][10][11]

Key Insights from ¹³C NMR:

  • Effect of 6-Fluoro Substitution: The most prominent feature is the C-6 signal, which is shifted significantly downfield and appears as a doublet with a large coupling constant (¹JCF ~245-250 Hz) due to direct bonding with fluorine. Other carbons in the benzene ring also show smaller C-F couplings (²JCF, ³JCF).[11]

  • Effect of 3-Iodo Substitution: Iodine exhibits a "heavy atom effect," where the large electron cloud causes shielding of the directly attached carbon. This results in a pronounced upfield shift for C-3.[3] Conversely, the electron-withdrawing inductive effect of iodine causes a downfield shift for the adjacent C-2 and C-4 carbons.

  • This compound: The spectrum is a predictable composite, showing the large ¹JCF coupling at a downfield C-6, the upfield-shifted C-3 due to iodine, and the downfield-shifted C-2.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The carbonyl (C=O) stretch of the chromone ring is a particularly strong and diagnostic absorption.[12]

Table 3: Comparative IR Data (Key Vibrational Frequencies in cm⁻¹)

VibrationChromone6-Fluorochromone3-IodochromoneThis compoundRationale for Shifts
C=O Stretch ~1645-1660~1650-1665~1630-1645~1640-1655The position is sensitive to the electronic effects of substituents on the benzene ring.[13][14] Electron-withdrawing groups can lower the frequency if conjugation is enhanced or raise it via induction. Fluorine's inductive effect (-I) dominates, slightly increasing the frequency. Iodine's effect is more complex but generally results in a slightly lower frequency.
C=C Stretch (Aromatic/Pyrone) ~1550-1610~1560-1620~1540-1610~1550-1615Multiple bands corresponding to the vibrations of the fused ring system.
C-F Stretch ---~1200-1250---~1200-1250A strong, characteristic absorption for the aryl-fluoride bond.
C-O-C Stretch ~1050-1150~1050-1150~1040-1140~1040-1140Ether linkage stretch within the heterocyclic ring.

Note: Data is compiled and estimated from literature values.[15][16]

Key Insights from IR Spectroscopy:

  • The C=O stretching frequency is a key diagnostic peak. Its position is influenced by the electronic nature of the substituents. Electron-withdrawing groups attached to a conjugated system can decrease the C=O bond order through resonance, lowering its stretching frequency.[17]

  • For 6-fluorochromone, the strong inductive effect of fluorine slightly increases the C=O frequency.

  • The presence of the C-F bond in the fluorinated compounds is confirmed by a strong absorption band around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[18] The primary fragmentation pathway for the chromone core is a retro-Diels-Alder (RDA) reaction.[19][20][21]

Key Insights from Mass Spectrometry:

  • Molecular Ion (M⁺•): The molecular ion peak will confirm the molecular weight of each compound. This compound is expected to have a nominal m/z of 290.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so it does not contribute a complex isotopic pattern.

  • Fragmentation Pathways:

    • Retro-Diels-Alder (RDA): The chromone ring can undergo a characteristic RDA cleavage, breaking the heterocyclic ring to yield charged fragments corresponding to the original benzene ring and the pyrone fragment.[20]

    • Loss of CO: The molecular ion can lose a molecule of carbon monoxide (28 Da) from the carbonyl group, a common fragmentation for ketones.

    • Loss of Halogens: Cleavage of the C-I or C-F bond can occur, leading to fragments corresponding to [M-I]⁺ or [M-F]⁺. The C-I bond is significantly weaker than the C-F bond, so the loss of an iodine radical (•I, 127 Da) is a much more probable fragmentation pathway.

G M Molecular Ion (M+•) m/z = 290 MI [M - I]+ m/z = 163 M->MI - •I (127 Da) MCO [M - CO]+• m/z = 262 M->MCO - CO (28 Da) RDA RDA Fragment (Fluorobenzoyne ion) m/z = 108 M->RDA Retro-Diels-Alder

Figure 2: Proposed key fragmentation pathways for this compound.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.[22]

Workflow for Spectroscopic Characterization

G start Synthesized Compound prep Sample Preparation (Dissolve in appropriate solvent) start->prep nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr CDCl₃ or DMSO-d₆ ir IR Spectroscopy prep->ir KBr pellet or ATR ms Mass Spectrometry prep->ms MeOH or ACN analysis Data Analysis & Comparison nmr->analysis ir->analysis ms->analysis elucidation Structure Confirmation analysis->elucidation

References

A Comparative Guide to the Definitive Structural Validation of 6-Fluoro-3-iodochromone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research, from structure-activity relationship (SAR) studies to clinical trials, is built. The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-fungal, and anti-tumor properties.[1] When this scaffold is functionalized with halogens, such as in 6-Fluoro-3-iodochromone, the precise placement and orientation of these atoms can drastically alter the molecule's physicochemical properties and biological target interactions.

This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, establishing single-crystal X-ray crystallography as the definitive method while contextualizing it with essential, complementary spectroscopic and computational approaches. Our focus is not just on the procedural steps but on the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

For determining the absolute three-dimensional arrangement of atoms in a molecule, single-crystal X-ray crystallography is the most powerful and comprehensive technique available.[2] It moves beyond establishing connectivity to provide precise bond lengths, bond angles, and the absolute configuration of chiral centers, information that is critical for understanding molecular interactions at the atomic level.

The fundamental principle involves irradiating a well-ordered single crystal with monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the position and intensity of these diffracted spots, one can calculate an electron density map, which is then interpreted to build a three-dimensional model of the molecule.[3]

Experimental Protocol: A Self-Validating Workflow

The quality of the final crystal structure is entirely dependent on the quality of the initial crystal. Therefore, the protocol is designed to produce a single, well-ordered crystal and to validate its quality at every stage. While a crystal structure for this compound is not publicly available, the following protocol is based on established best practices for small organic molecules, exemplified by the analysis of closely related fluorinated chromone derivatives.[4]

Step 1: Crystal Growth (The Critical Foundation)

  • Objective: To grow a single, diffraction-quality crystal (typically 0.1-0.3 mm in each dimension) free from significant defects.

  • Methodology (Slow Evaporation):

    • Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent system (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane). The choice of solvent is critical; it must fully dissolve the compound but be volatile enough for slow evaporation.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals instead of a single large one.

    • Cover the vial with a cap, pierced with one or two small holes using a needle. This controls the rate of evaporation. The slower the evaporation, the more time molecules have to organize into a well-ordered lattice, resulting in higher-quality crystals.

    • Place the vial in a vibration-free environment at a constant temperature. Fluctuations in temperature can disrupt crystal growth.

  • Causality: Slow, controlled solvent evaporation gently pushes the solution past its saturation point, promoting the formation of a single nucleation site that grows into a large, ordered crystal. Rushing this step is the most common cause of failure.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount the crystal and collect a complete, high-resolution diffraction dataset.

  • Methodology:

    • Select a suitable crystal under a microscope. A good crystal will be transparent with well-defined faces and no visible cracks.

    • Carefully mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (typically at 100 K).

    • Causality: Flash-cooling vitrifies the residual solvent and minimizes atomic thermal vibrations. This results in sharper diffraction spots and allows for the collection of higher-resolution data, which is essential for accurately resolving atomic positions.

    • Mount the crystal on the goniometer of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and an area detector.

    • Collect a series of diffraction images while rotating the crystal through a range of angles. Modern software automates the data collection strategy to ensure complete data coverage and appropriate redundancy.

Step 3: Structure Solution, Refinement, and Validation

  • Objective: To solve the phase problem, build an atomic model, and refine it against the experimental data.

  • Methodology:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l indices and intensities).

    • Structure Solution: Use direct methods (e.g., SHELXS) to solve the "phase problem" and generate an initial electron density map.[4] The heavy iodine atom in this compound makes this step particularly straightforward, as its high electron density provides a strong scattering signal to anchor the solution.

    • Model Building and Refinement: Fit the known molecular fragments into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data using a least-squares algorithm (e.g., SHELXL).[4]

    • Validation: Critically assess the quality of the final model using established crystallographic metrics. This is the self-validating step of the protocol.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purified_Sample High-Purity Sample of This compound Crystal_Growth Step 1: Crystal Growth (Slow Evaporation) Purified_Sample->Crystal_Growth Dissolution & controlled evaporation Mounting Step 2: Crystal Mounting & Flash-Cooling (100 K) Crystal_Growth->Mounting Select best crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Solution Step 3: Structure Solution (Direct Methods) Data_Collection->Solution Data Reduction Refinement Model Building & Least-Squares Refinement Solution->Refinement Validation Final Structure Validation (CheckCIF, R-factors) Refinement->Validation Final_Structure Unambiguous 3D Structure Validation->Final_Structure

Interpreting the Data: Key Validation Metrics

A crystallographic study is only as reliable as its validation metrics. These parameters provide an objective measure of how well the final structural model agrees with the experimental diffraction data.

MetricDescriptionWhat Constitutes a Good Value?
Resolution (Å) A measure of the level of detail in the electron density map. Lower numbers indicate higher resolution and more detail.For small molecules, < 1.0 Å is typical. A value of ~0.8 Å or lower is considered high quality.[5]
R-factor (R1) The residual factor, or disagreement, between the observed structure factor amplitudes and those calculated from the model.< 5% (0.05) for well-refined small molecule structures.
R-free Calculated from a small subset (5-10%) of reflections that were not used during refinement. It serves as an unbiased check to prevent "over-fitting" the data.Should be close to the R1 value. A large divergence (>5%) between R1 and R-free can indicate a problem with the model.[5]
Goodness of Fit (GooF) Should be close to 1.0. A value significantly greater than 1 suggests an incorrect model or poor data quality.~1.0
Flack Parameter Used for non-centrosymmetric structures to determine the absolute configuration (chirality).A value close to 0 with a small error indicates the correct absolute structure has been determined. A value near 1 suggests the inverted structure is correct.[6]
Residual Electron Density (e-/ų) The final difference electron density map should be largely featureless. Significant positive or negative peaks may indicate missing atoms or incorrect element assignments.Typically < ±0.5 e-/ų for small molecules.

Part 2: A Comparative Guide to Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy relies on a suite of techniques that corroborate each other. These methods provide information in the solution phase and confirm other critical aspects of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and proximity of NMR-active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

  • Principle: Nuclei with non-zero spin (like ¹H, ¹³C, ¹⁹F) align in a strong magnetic field. Radiofrequency pulses perturb this alignment, and as the nuclei "relax" back, they emit signals whose frequencies (chemical shifts) are unique to their local electronic environment. Spin-spin coupling between adjacent nuclei provides direct evidence of atom connectivity.

  • Causality (Why it's Complementary): NMR confirms the covalent framework (the "what is connected to what") and provides the structure in a solution state, which can be more biologically relevant than the solid-state crystal structure. However, it provides this information indirectly through correlations and requires interpretation, unlike the direct 3D image from crystallography.

  • ¹⁹F NMR's Unique Power: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, with a very large chemical shift dispersion.[7][8] This means that the chemical shift of the fluorine atom at the C-6 position is exquisitely sensitive to its environment, making ¹⁹F NMR an excellent tool for confirming the success of synthesis and for studying interactions with biological targets.[9][10]

Experimental Data for this compound (Compound 4t) [11]

Technique Key Observations Interpretation
¹H NMR Signals corresponding to the H-2, H-5, H-7, and H-8 protons with appropriate chemical shifts and coupling patterns. Confirms the chromone backbone and the substitution pattern on the aromatic ring.
¹³C NMR Signals for all 10 carbon atoms, including the carbonyl carbon (C-4) and the carbons bearing the fluorine and iodine atoms (C-6 and C-3). Verifies the complete carbon skeleton of the molecule.

| ¹⁹F NMR | A single resonance confirming the presence of one fluorine atom in a specific chemical environment. | Provides direct evidence for the successful incorporation of fluorine. |

High-Resolution Mass Spectrometry (HRMS)
  • Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places).

  • Causality (Why it's Complementary): While NMR and X-ray confirm the structure, HRMS provides the most accurate confirmation of the molecular formula. It can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would confirm the presence of one fluorine and one iodine atom and provide an exact mass consistent with the formula C₉H₄FIO₂. The characteristic isotopic pattern of iodine can also be observed.[12][13]

  • Experimental Data (LC-HRMS): The measured mass for C₉H₄FIO₂ would be compared to the calculated exact mass, with a difference of < 5 ppm considered excellent confirmation.[11]

Computational Modeling (Density Functional Theory - DFT)
  • Principle: DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules.[14] It can be used to predict minimum-energy conformations, bond lengths, bond angles, and spectroscopic data (e.g., NMR chemical shifts).

  • Causality (Why it's Complementary): Computational models provide a theoretical validation of the experimental data. By calculating the optimized geometry of this compound, one can compare the theoretical bond lengths and angles directly with the values obtained from X-ray crystallography.[15][16] A strong correlation between the calculated and experimental structures provides a high degree of confidence in the final assignment.

Comparative Summary
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Information Provided Absolute 3D structure, bond lengths/angles, packingConnectivity, solution structure, dynamicsMolecular formula, fragmentationTheoretical 3D structure, electronic properties
Sample State Solid (single crystal)SolutionGas phase (ions)In silico
Key Strength Unambiguous 3D spatial arrangement.[2]Detailed connectivity in a biologically relevant state.Unparalleled accuracy for elemental composition.Predictive power and theoretical validation.[17]
Key Limitation Requires a high-quality single crystal; structure may differ from solution state.Indirect 3D information; complex spectra can be difficult to interpret.Provides no stereochemical or connectivity information.A theoretical model that requires experimental validation.

Part 3: An Integrated Strategy for Self-Validating Structural Elucidation

The highest level of confidence in a molecular structure is achieved not by relying on a single technique, but by integrating multiple orthogonal methods where the results of each validate the others. This creates a self-correcting and robust analytical system.

G Synthesis Synthesized Compound (Crude Product) HRMS HRMS Synthesis->HRMS NMR NMR Synthesis->NMR Final Unambiguously Validated Structure of This compound HRMS->Final Corroborates XRAY XRAY HRMS->XRAY Validates Elemental Comp. NMR->Final Corroborates NMR->XRAY Validates Backbone XRAY->Final Definitive Proof DFT DFT XRAY->DFT Experimental Data for Comparison DFT->Final Corroborates

This integrated approach ensures trustworthiness:

  • HRMS confirms that the molecule has the correct atoms (C, H, F, I, O).

  • NMR confirms that those atoms are connected in the correct way to form the this compound scaffold.

  • X-ray crystallography provides the definitive, high-resolution 3D picture of that scaffold, confirming bond lengths, angles, and planarity.

  • DFT calculations corroborate that the experimentally determined structure is indeed a low-energy, stable conformation.

Any significant deviation in the results from one technique would immediately flag a potential issue with the structural assignment, prompting further investigation. This multi-faceted validation is the hallmark of rigorous chemical science and is non-negotiable in a drug development context.

Conclusion

For the structural validation of this compound, single-crystal X-ray crystallography stands alone in its ability to provide a direct and unambiguous determination of the three-dimensional atomic arrangement. Its capacity to deliver precise geometric data makes it the gold standard against which all other techniques are compared. However, true scientific integrity is achieved through an integrated strategy. By combining the definitive solid-state picture from crystallography with the solution-state connectivity from NMR, the precise elemental formula from HRMS, and the theoretical corroboration from DFT, researchers can establish a molecule's structure with the highest possible degree of confidence, ensuring a solid foundation for the development of novel therapeutics.

References

A Comparative Guide to QSAR Studies of 3-Iodochromone Derivatives: From Traditional Models to Machine Learning

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the chromone scaffold remains a privileged structure due to its wide range of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of an iodine atom at the 3-position of the chromone ring creates a unique chemical entity, 3-iodochromone, offering a valuable starting point for the synthesis of diverse derivatives with potentially enhanced biological profiles. Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool that bridges the gap between the chemical structure of these derivatives and their biological activities, enabling the rational design of more potent and selective compounds.

This guide provides an in-depth comparison of various QSAR methodologies applied to 3-iodochromone and related chromone derivatives. We will dissect the causality behind the selection of different modeling techniques, from established 2D-QSAR and 3D-QSAR approaches like CoMFA and CoMSIA to the emerging power of machine learning. By presenting supporting data and detailed workflows, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate and apply these powerful predictive tools.

The 3-Iodochromone Scaffold: A Versatile Core for Bioactivity

The 3-iodochromone core is synthesized through a multi-step process, typically starting from the condensation of 2-hydroxyacetophenone derivatives.[2] This versatile scaffold has been explored for various therapeutic and agricultural applications. A notable example is the investigation of 3-iodochromone derivatives as potential fungicides, where compounds like 6,8-Dichloro-3-iodochromone have demonstrated significant activity against pathogens such as Sclerotium rolfsii.[2]

Comparative Analysis of QSAR Methodologies

The choice of a QSAR methodology is dictated by the specific research question, the nature of the dataset, and the desired level of interpretability. Here, we compare several key approaches using studies on chromone derivatives as case examples.

2D-QSAR: Uncovering Key Physicochemical Descriptors

2D-QSAR models are computationally efficient and provide valuable insights into the physicochemical properties that govern biological activity. These models correlate biological activity with 2D descriptors calculated from the chemical structure, such as electronic, thermodynamic, and topological parameters.

A key study on 21 novel 3-iodochromone derivatives with fungicidal activity provides an excellent case for comparing different 2D-QSAR models.[2] The researchers developed and validated models using Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression.

Experimental and Computational Workflow for 2D-QSAR of 3-Iodochromone Derivatives

G cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_qsar 2D-QSAR Modeling s1 Synthesis of 3-Iodochromone Derivatives s2 Structural Characterization (IR, NMR, LC-HRMS) s1->s2 q1 Descriptor Calculation (VLifeMDS 4.6) s1->q1 Chemical Structures b1 In vitro Fungicidal Assay (vs. Sclerotium rolfsii) b2 Determination of ED50 Values b1->b2 b2->q1 Activity Data (pED50) q2 Data Splitting (Training & Test Sets) q1->q2 q3 Model Building (MLR, PCR, PLS) q2->q3 q4 Model Validation (Internal & External) q3->q4

Workflow for 2D-QSAR of 3-iodochromone derivatives.

Performance Comparison of 2D-QSAR Models for Fungicidal Activity

Modelr² (Correlation Coefficient)q² (Cross-validated r²)pred_r² (Predictive r²)Key Descriptors
MLR 0.943 0.911 0.837 DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, ZCompDipole
PCR0.9190.8690.793N/A
PLS0.9230.8840.814N/A

Data sourced from Kaushik et al., 2021.[2]

The MLR model emerged as the most statistically robust, indicating a strong linear relationship between the selected descriptors and the fungicidal activity.[2] The identified descriptors suggest that electronic properties (DeltaEpsilonC), the number of chlorine and fluorine atoms at specific topological distances (T_2_Cl_6, T_2_F_6), and the total number of fluorine atoms (T_T_F_3), along with the z-component of the dipole moment (ZCompDipole), are crucial for the fungicidal action of these 3-iodochromone derivatives.[2]

3D-QSAR: Mapping Structure-Activity in Three Dimensions

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective on structure-activity relationships. These techniques are particularly useful for understanding the steric and electronic interactions between a ligand and its target receptor.

General Workflow for 3D-QSAR (CoMFA/CoMSIA)

G cluster_data Data Preparation cluster_comfa CoMFA cluster_comsia CoMSIA cluster_validation Model Validation & Interpretation d1 Draw 3D Structures d2 Energy Minimization d1->d2 d3 Molecular Alignment d2->d3 c1 Calculate Steric & Electrostatic Fields d3->c1 s1 Calculate Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields d3->s1 c2 PLS Analysis c1->c2 v1 Cross-Validation (q²) c2->v1 s2 PLS Analysis s1->s2 s2->v1 v2 External Validation (pred_r²) v1->v2 v3 Generate Contour Maps v2->v3

General workflow for CoMFA and CoMSIA studies.

Performance of 3D-QSAR Models for Various Chromone Derivatives

Biological ActivityModelpred_r²Key Findings
Antioxidant (Radical Scavenging)CoMSIA0.8760.976-Electrostatic, hydrophobic, and H-bond fields are critical.
IL-5 InhibitionCoMSIA0.6230.973-Strong correlation with steric and electrostatic factors.
HIV-1 Protease InhibitionCoMFA0.7890.8860.995Receptor-based alignment yielded the best model.
Anti-Breast Cancer3D-QSAR0.86 (Q²_LOO)0.86-Increased polarizability and reduced electronegativity enhance activity.

Data compiled from multiple sources.[2][3][4][5]

The results from these studies consistently demonstrate the high predictive power of 3D-QSAR models. The generated contour maps provide intuitive visualizations of favorable and unfavorable regions around the chromone scaffold for each specific biological activity, offering direct guidance for structural modifications to enhance potency. For instance, in the case of antioxidant chromones, the CoMSIA model can pinpoint where bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors should be placed to improve radical scavenging activity.[2]

Machine Learning in QSAR: The Next Frontier

Machine learning (ML) algorithms, such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), are increasingly being applied to QSAR modeling.[6][7] These methods can capture complex, non-linear relationships between molecular descriptors and biological activity, often outperforming traditional statistical methods, especially for large and diverse datasets.[6][7]

While a dedicated ML-QSAR study on 3-iodochromones is yet to be published, a recent study on a library of 89 flavone analogs (structurally related to chromones) as anticancer agents provides a compelling comparison of different ML models.[8]

Comparative Performance of Machine Learning Models for Anticancer Activity of Flavones

ModelTarget Cell LineR² (Training)R²cv (Cross-validation)RMSE (Test)
Random Forest (RF) MCF-7 0.820 0.744 0.573
Random Forest (RF) HepG2 0.835 0.770 0.563
Extreme Gradient BoostingMCF-7 & HepG2Lower performance than RFLower performance than RFHigher than RF
Artificial Neural Network (ANN)MCF-7 & HepG2Lower performance than RFLower performance than RFHigher than RF

Data sourced from Al-Ostoot et al., 2025.[8]

In this study, the Random Forest model demonstrated superior performance in predicting the anticancer activity against both MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[8] The robustness of the RF model, which is an ensemble method that builds multiple decision trees, lies in its ability to handle high-dimensional data and reduce the risk of overfitting.[7]

Typical Workflow for Machine Learning-Based QSAR

G cluster_data Data Preparation & Feature Engineering cluster_model Model Training & Evaluation cluster_deploy Prediction & Interpretation d1 Data Collection (Structures & Activities) d2 Descriptor Calculation (e.g., RDKit, PaDEL) d1->d2 d3 Feature Selection d2->d3 m1 Data Splitting (Training, Validation, Test) d3->m1 m2 Algorithm Selection (RF, SVM, ANN, etc.) m1->m2 m3 Model Training & Hyperparameter Tuning m2->m3 m4 Performance Evaluation (R², RMSE, etc.) m3->m4 p1 Prediction on New Compounds m4->p1 p2 Model Interpretation (e.g., SHAP analysis) p1->p2

A typical machine learning workflow for QSAR modeling.

Conclusion: An Integrated Approach for Future Drug Design

This comparative guide demonstrates that no single QSAR methodology is universally superior. The optimal choice depends on the specific objectives of the study.

  • 2D-QSAR models, particularly MLR, are highly effective for identifying key physicochemical properties from smaller, congeneric series of compounds, as demonstrated in the study of fungicidal 3-iodochromone derivatives. They offer high interpretability and are computationally inexpensive.

  • 3D-QSAR techniques like CoMFA and CoMSIA provide invaluable spatial insights into ligand-target interactions, guiding the rational design of molecules with improved binding affinity. Their application to various chromone derivatives has revealed crucial steric and electronic requirements for different biological activities.

  • Machine Learning-based QSAR models represent the future of predictive toxicology and drug discovery. Their ability to model complex, non-linear relationships makes them particularly powerful for large and structurally diverse datasets, as shown in the anticancer flavone study.

For the future development of 3-iodochromone derivatives, an integrated approach would be most fruitful. Initial screening and hypothesis generation could be performed using efficient 2D-QSAR models. Promising scaffolds could then be further optimized using the detailed 3D spatial information from CoMFA/CoMSIA studies. As larger datasets of diverse 3-iodochromone derivatives become available, machine learning models will undoubtedly play a pivotal role in uncovering novel structure-activity relationships and accelerating the discovery of new therapeutic agents and agrochemicals.

References

A Comparative Guide to Purity Assessment of Synthesized 6-Fluoro-3-iodochromone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 6-Fluoro-3-iodochromone Applications

This compound is a halogenated heterocyclic compound belonging to the chromone family. Chromone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The specific incorporation of fluorine and iodine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and overall biological activity, making this compound a valuable scaffold for novel therapeutic agents.[2]

In any research or drug development context, the chemical purity of a synthesized compound is not merely a quality metric; it is a fundamental prerequisite for reliable and reproducible results.[3] Impurities, even in trace amounts, can lead to erroneous biological data, introduce toxicity, or interfere with downstream chemical modifications. This guide provides a comprehensive comparison of orthogonal analytical techniques for robustly assessing the purity of synthesized this compound, designed for researchers who require the highest degree of confidence in their materials.

Synthetic Context and Potential Impurities

To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A common route to 3-iodochromones involves a two-step process:

  • Condensation: A substituted 2-hydroxyacetophenone (in this case, 5'-fluoro-2'-hydroxyacetophenone) is condensed with an agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.[4][5]

  • Cyclization: The enaminone intermediate is then cyclized in the presence of iodine to yield the final 3-iodochromone product.[4][5]

This process, while effective, can introduce several classes of impurities that must be analytically targeted:

  • Starting Materials: Unreacted 5'-fluoro-2'-hydroxyacetophenone.

  • Intermediates: Residual enaminone intermediate.

  • Process-Related Impurities: By-products from side reactions.

  • Dehalogenated Species: Loss of the iodine atom to form 6-fluorochromone.

  • Isomeric Impurities: Arising from impure starting materials, for instance, if isomers of difluorobenzene were present in the precursors to the starting acetophenone.[6]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, hexane).[4]

A robust purity assessment strategy must be capable of separating, identifying, and quantifying these diverse potential contaminants.

Orthogonal Analytical Approaches for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity.[3] The principle of orthogonality—using methods with different chemical separation or detection principles—is crucial for a trustworthy assessment.[3] We will compare the most effective techniques for analyzing this compound.

Workflow for Comprehensive Purity Analysis

The following diagram illustrates an integrated workflow, leveraging orthogonal techniques to move from a crude synthetic product to a fully characterized compound with a reliable purity value.

Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_primary Primary Quantitative & Qualitative cluster_secondary Confirmatory & Absolute Crude Crude Synthesized This compound Purification Column Chromatography or Recrystallization Crude->Purification Purified Purified Product Purification->Purified HPLC HPLC-UV/PDA (Relative Purity, Impurity Profile) Purified->HPLC NMR ¹H, ¹³C, ¹⁹F NMR (Structural ID, Solvents) Purified->NMR LCMS LC-MS (Mass Verification of Impurities) HPLC->LCMS Investigate unknown peaks Final_Report Certificate of Analysis (Purity >9x%) HPLC->Final_Report qNMR q¹HNMR (Absolute Purity Assay) NMR->qNMR Quantify using internal standard qNMR->Final_Report MP Melting Point (Bulk Purity Indicator)

Caption: Integrated workflow for purity assessment.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in pharmaceutical and chemical industries.[7][] It excels at separating a target compound from its impurities, providing a relative purity value based on the peak area percentage.

  • Why it's used: HPLC offers high-resolution separation of closely related compounds, making it ideal for detecting process-related impurities and degradation products.[2] A Photodiode Array (PDA) detector can simultaneously provide UV-Vis spectra for each peak, helping to assess peak purity and tentatively identify impurity classes.[9]

  • Causality in Method Development: For halogenated aromatics like this compound, standard C18 columns are a good starting point.[9][10] However, separating halogenated isomers or positional isomers can be challenging. A Pentafluorophenyl (PFP) column is an excellent alternative as it offers different selectivity through π-π, dipole-dipole, and ion-exchange interactions, which can significantly improve the resolution of halogenated compounds.[2][11] The mobile phase is typically a gradient of acidified water and an organic solvent like acetonitrile or methanol to ensure sharp peak shapes.[9][10]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural elucidation and can be adapted for quantitative analysis, providing an "absolute" measure of purity.[3][7]

  • Why it's used: NMR provides definitive structural confirmation.

    • ¹H and ¹³C NMR: Confirm the carbon-hydrogen framework of the molecule.[4][12]

    • ¹⁹F NMR: Is highly specific to the fluorine-containing target molecule. The presence of unexpected signals in the ¹⁹F NMR spectrum is a strong indicator of fluorine-containing impurities.[13]

    • Quantitative NMR (qNMR): By adding a known amount of an internal standard, ¹H NMR can be used to directly measure the absolute purity (molar quantity) of the target compound in a sample.[3] This method is orthogonal to chromatography as it does not rely on physical separation and is insensitive to non-proton-containing impurities like inorganic salts or silica gel.[3]

C. Mass Spectrometry (MS)

Often coupled with HPLC (LC-MS), mass spectrometry provides crucial information about the molecular weight of the main compound and its impurities.

  • Why it's used: MS confirms the identity of the synthesized compound by providing its exact molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering mass accuracy that can help deduce the elemental composition of unknown impurity peaks detected in the HPLC chromatogram.[4] This is invaluable for identifying by-products or degradation products without needing to isolate them.

D. Melting Point Analysis

A classic, simple, yet effective technique for assessing the purity of a crystalline solid.

  • Why it's used: A pure crystalline compound typically has a sharp melting point range (e.g., 0.5-1.0 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. For this compound, a sharp range around its reported melting point (123-131°C) is a good indicator of high bulk purity.[4][14]

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific question being asked. The following table compares the primary methods for assessing the purity of this compound.

Technique Primary Purpose Strengths Limitations Best For...
HPLC-UV/PDA Separation & Relative QuantificationHigh sensitivity and resolution for process impurities.[9] Established methodology for chromones.[10]Requires a chromophore. Purity is relative (% area). Co-elution can mask impurities.Routine quality control, impurity profiling, and stability testing.
NMR Spectroscopy Structural Confirmation & IdentificationProvides unambiguous structural information. Detects a wide range of impurities (including residual solvents). ¹⁹F NMR is highly specific.[15]Lower sensitivity compared to HPLC. Complex mixtures can be difficult to interpret.Confirming molecular structure and identifying unknown impurities.
Quantitative NMR (qNMR) Absolute Purity DeterminationProvides an absolute purity value (e.g., % w/w).[3] Orthogonal to chromatographic methods.[3] Universal detection for soluble ¹H-containing molecules.Requires a high-purity internal standard. Less sensitive to trace impurities.Assigning a definitive purity value to a reference standard or final product.
LC-MS Molecular Weight ConfirmationConfirms the mass of the target compound and impurities.[4] HRMS can help determine the elemental formula of unknowns.Ionization efficiency can vary significantly between compounds, making it non-quantitative without standards.Identifying unknown peaks from an HPLC run and confirming expected by-products.
Melting Point Bulk Purity IndicationFast, inexpensive, and requires minimal sample. A sharp range indicates high purity.[4]Insensitive to small amounts of impurities. Not suitable for amorphous or non-crystalline materials.A quick, preliminary check of bulk purity after synthesis and purification.

Detailed Experimental Protocols

Protocol 1: HPLC-UV/PDA Method for Purity Assessment

This protocol is designed to provide high-resolution separation of this compound from potential process-related impurities.

  • Instrumentation & Columns:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    • Recommended Column: Pentafluorophenyl (PFP) column, 4.6 x 150 mm, 3.5 µm particle size. (Alternative: C18 column, 4.6 x 150 mm, 5 µm).[2][9]

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.22 µm membrane.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm, with PDA scanning from 210-400 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % MPA % MPB
      0.0 70 30
      20.0 10 90
      25.0 10 90
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Sample Preparation:

    • Accurately weigh ~1 mg of synthesized this compound.

    • Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL using a 50:50 mixture of Acetonitrile and Water.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the relative purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

    • Examine the UV spectrum of the main peak and compare it with any impurity peaks to check for spectral homogeneity.

Protocol 2: ¹H, ¹⁹F, and Quantitative ¹H NMR Analysis

This protocol outlines the steps for structural verification and absolute purity determination.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Sample Preparation (for ¹H, ¹³C, ¹⁹F NMR):

    • Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

    • Add Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) if not using the residual solvent peak.[1]

  • Sample Preparation (for q¹HNMR):

    • Accurately weigh ~15 mg of the sample into a vial.

    • Accurately weigh ~10 mg of a high-purity internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) and add it to the same vial. The standard should have sharp singlets that do not overlap with the analyte signals.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard (a D1 of 30 seconds is generally safe for quantitative accuracy).

    • ¹³C NMR: Acquire with proton decoupling.

    • ¹⁹F NMR: Acquire with proton decoupling.

  • Data Analysis (q¹HNMR):

    • Carefully integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.

    • Calculate the absolute purity (% w/w) using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight (Analyte: 290.03 g/mol )

      • W = Weight

      • P_std = Purity of the standard (as a percentage)

Conclusion

Assessing the purity of a synthesized compound like this compound is a multi-faceted task that demands a scientifically rigorous, multi-technique approach. While HPLC provides an excellent overview of the impurity profile and relative purity, it should not be used in isolation. Structural confirmation by multinuclear NMR is mandatory to ensure the correct compound has been synthesized. For a definitive statement of quality, particularly for materials intended for biological screening or as reference standards, quantitative NMR (qNMR) is the gold standard for determining absolute purity. By integrating these orthogonal techniques, researchers can ensure the integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the In Vitro Assay Validation of 6-Fluoro-3-iodochromone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic candidate is paved with rigorous testing and meticulous validation. This guide provides an in-depth, technical comparison of in vitro assay validation for 6-Fluoro-3-iodochromone, a synthetic chromone derivative with potential pharmacological activities.[1] As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that drive experimental design, ensuring a self-validating system for robust and reproducible results.

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] The specific compound, this compound, has been synthesized and characterized, with initial studies indicating potential fungicidal activity.[1] This guide will use the validation of an in vitro assay to assess its potential as an anti-inflammatory agent, specifically as an inhibitor of the Cyclooxygenase-2 (COX-2) enzyme, a common target for chromone derivatives.[3]

The Critical Role of In Vitro Assay Validation in Drug Discovery

Before a small molecule like this compound can be advanced in the drug discovery pipeline, the assays used to characterize its activity must be proven to be reliable, reproducible, and fit for purpose.[5][6] Assay validation is a formal process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[6] This process is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[7][8][9][10]

The core parameters for assay validation, as outlined in guidelines like ICH Q2(R1), include:[8][10][11][12]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements.

  • Linearity: The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.

  • Range: The interval between the upper and lower concentration (amounts) of analyte in the sample (including these concentrations) for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Below is a diagram illustrating the logical workflow of in vitro assay validation.

Assay_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Validation Phase 2: Validation Experiments cluster_Analysis Phase 3: Analysis & Documentation Define_Assay_Purpose Define Assay Purpose (e.g., COX-2 Inhibition) Select_Methodology Select Assay Methodology (e.g., Fluorometric vs. Colorimetric) Define_Assay_Purpose->Select_Methodology Develop_Protocol Develop Initial Protocol Select_Methodology->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Linearity Linearity & Range Precision->Linearity Robustness Robustness Linearity->Robustness Data_Analysis Statistical Analysis of Data Robustness->Data_Analysis Acceptance_Criteria Compare Against Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: A high-level overview of the in vitro assay validation workflow.

Comparative Analysis of In Vitro COX-2 Inhibition Assays

To assess the anti-inflammatory potential of this compound, a researcher might choose between several commercially available COX-2 inhibition assay kits. The two most common methodologies are fluorometric and colorimetric assays. Below is a comparison of these two approaches for the validation of this compound's inhibitory activity.

Parameter Fluorometric Assay Colorimetric Assay Rationale for Choice
Principle Measures the fluorescence of a product generated by COX-2 activity.Measures the color change of a chromogen that is oxidized during the peroxidase activity of COX-2.Fluorometric assays are often more sensitive, allowing for the detection of lower levels of enzyme activity and inhibition.
Sensitivity High (typically in the low nM range for inhibitors).Moderate (typically in the mid-to-high nM range for inhibitors).The higher sensitivity of the fluorometric assay is advantageous for potent inhibitors and requires less compound.
Throughput High; easily adaptable to 96- and 384-well plates.High; also adaptable to multi-well plate formats.Both are suitable for high-throughput screening, but the lower sample requirement of the fluorometric assay can be beneficial.
Interference Potential for interference from fluorescent compounds.Potential for interference from colored compounds or compounds that affect redox reactions.This compound is a chromone, which can be colored. A pre-screen for intrinsic fluorescence and color is essential.
Cost Generally higher due to more expensive reagents and instrumentation.Generally lower cost per sample.The choice may depend on budget constraints, but the higher data quality from a fluorometric assay often justifies the cost.
Ease of Use Relatively straightforward, but requires a fluorescence plate reader.Simple protocol, requires a standard absorbance plate reader.Both are user-friendly, with the main difference being the required instrumentation.

For the purpose of this guide, we will proceed with the validation of a fluorometric COX-2 inhibition assay due to its superior sensitivity, which is crucial for accurately determining the potency (IC50) of a novel compound.

Experimental Protocol: Validation of a Fluorometric COX-2 Inhibition Assay for this compound

This protocol is designed to validate the assay's performance for determining the inhibitory activity of this compound against human recombinant COX-2.

Specificity

The specificity of the assay is determined by comparing the signal generated in the presence and absence of the COX-2 enzyme and by testing the effect of the vehicle (DMSO) on the assay.

Procedure:

  • Prepare assay buffer, COX-2 enzyme, and the fluorogenic substrate according to the manufacturer's instructions.

  • Set up the following conditions in a 96-well black plate:

    • No Enzyme Control: Assay buffer + Substrate

    • Vehicle Control: Assay buffer + Substrate + COX-2 Enzyme + 1% DMSO

    • Positive Control: Assay buffer + Substrate + COX-2 Enzyme + Celecoxib (a known COX-2 inhibitor)

  • Incubate the plate at 37°C for 30 minutes.

  • Measure fluorescence at the appropriate excitation and emission wavelengths.

Acceptance Criteria: The signal in the "No Enzyme Control" should be less than 5% of the "Vehicle Control." The vehicle (1% DMSO) should not significantly inhibit COX-2 activity (less than 10% inhibition).

Linearity and Range

This experiment determines the range of inhibitor concentrations over which the assay response is linear.

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Perform the COX-2 inhibition assay with each concentration of the compound.

  • Plot the percentage of inhibition versus the log of the inhibitor concentration.

  • Perform a sigmoidal dose-response curve fit to determine the IC50 value.

Acceptance Criteria: The dose-response curve should have a good fit (R² > 0.95). The range is the linear portion of the curve, typically spanning from 20% to 80% inhibition.

Accuracy and Precision

Accuracy and precision are assessed by determining the IC50 value of a known COX-2 inhibitor (e.g., Celecoxib) and comparing it to the literature value. Precision is further evaluated through intra- and inter-assay variability.

Procedure:

  • Intra-assay Precision: Determine the IC50 of this compound in triplicate on the same day.

  • Inter-assay Precision: Determine the IC50 of this compound on three different days.

  • Calculate the mean IC50, standard deviation (SD), and coefficient of variation (%CV).

Acceptance Criteria:

  • Accuracy: The experimentally determined IC50 of the control inhibitor should be within ±20% of the established literature value.

  • Precision: The %CV for both intra- and inter-assay measurements should be less than 15%.

Robustness

The robustness of the assay is tested by making small, deliberate changes to the assay parameters.

Procedure:

  • Vary the following parameters one at a time:

    • Incubation time (e.g., 25 min and 35 min instead of 30 min).

    • Incubation temperature (e.g., 35°C and 39°C instead of 37°C).

    • Enzyme concentration (e.g., ±10% of the standard concentration).

  • Determine the IC50 of this compound under each of these varied conditions.

Acceptance Criteria: The IC50 values obtained under the varied conditions should not differ by more than 20% from the IC50 value obtained under the standard conditions.

The following diagram illustrates the signaling pathway context for a COX-2 inhibition assay.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Product Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition

Caption: Mechanism of action for a COX-2 inhibitor like this compound.

Conclusion

The in vitro validation of an assay for a novel compound such as this compound is a multi-faceted process that is essential for generating reliable and meaningful data. By systematically evaluating the specificity, accuracy, precision, linearity, range, and robustness of a chosen assay, researchers can have a high degree of confidence in their findings. The choice between different assay methodologies, such as fluorometric and colorimetric assays, should be made based on a careful consideration of factors like sensitivity, potential for interference, and cost. This guide provides a framework for the validation of a fluorometric COX-2 inhibition assay, but the principles outlined are broadly applicable to the validation of a wide range of in vitro assays in the field of drug discovery. Adherence to these principles and to the guidelines set forth by regulatory authorities is paramount for the successful translation of promising compounds from the bench to the clinic.

References

cross-reactivity studies of 6-Fluoro-3-iodochromone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Cross-Reactivity Profile of 6-Fluoro-3-iodochromone and its Analogs

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the selectivity and off-target activity of the novel synthetic chromone, this compound. In drug discovery, a compound's efficacy is only half the story; its safety and specificity are paramount. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, is a primary cause of adverse effects and late-stage clinical failures.

This document outlines a robust, multi-tiered screening cascade designed to rigorously profile this compound. We will compare its hypothetical performance against a parent chromone scaffold and a structural analog to illustrate the process of data interpretation and decision-making. The methodologies described herein are grounded in established industry practices to ensure scientific validity and regulatory alignment.

The Strategic Imperative: Why Profile Cross-Reactivity?

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The specific substitutions on the chromone ring, such as the electron-withdrawing fluorine at position 6 and the bulky iodine at position 3 in our lead compound, are designed to confer high affinity and selectivity for a primary target (e.g., a specific protein kinase).

However, these same features can lead to unforeseen interactions with other proteins, particularly those with structurally similar ATP-binding pockets. A thorough cross-reactivity assessment is not merely a checkbox exercise; it is a critical step to:

  • De-risk Development: Identify potential liabilities early, saving significant time and resources.

  • Elucidate Mechanism of Action: Differentiate between on-target and off-target cellular effects.

  • Predict Clinical Adverse Events: Proactively identify potential interactions with safety-critical targets like ion channels or GPCRs.

Our evaluation is structured as a logical cascade, moving from broad, high-throughput screens to more focused, dose-dependent, and physiologically relevant assays.

G cluster_0 Tier 1: Broad Selectivity Profiling cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Safety & Cellular Phenotyping A Compound Synthesis (this compound) B Primary Target Assay (e.g., Kinase X) A->B C Broad Kinase Panel Screen (e.g., DiscoverX KINOMEscan) Single High Concentration (1-10 µM) A->C G Broad Receptor Safety Panel (e.g., Eurofins CEREP Panel) A->G Early Safety Assessment B->C Confirm On-Target Activity D Identify Off-Target 'Hits' (% Inhibition > 50%) C->D E Dose-Response Assays (IC50) for Validated Hits D->E Quantify Potency F Cellular Target Engagement Assay (e.g., NanoBRET™) E->F Confirm in Cellular Context I Cellular Phenotypic Assays (Toxicity, Apoptosis, etc.) F->I H hERG Channel Assay (Cardiotoxicity Risk) G->H G cluster_pathway Hypothetical Off-Target Pathway cluster_drug GF Growth Factor GFR Receptor GF->GFR KinaseA Off-Target Kinase A GFR->KinaseA Activates Downstream Downstream Effector KinaseA->Downstream Prolif Unintended Cell Proliferation Downstream->Prolif Promotes Drug This compound (High Concentration) Drug->KinaseA Inhibits

Benchmarking 6-Fluoro-3-iodochromone: A Comparative Guide to its Enzyme Inhibitory Profile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are paramount. The chromone scaffold has long been a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including the inhibition of key enzymes implicated in various diseases.[1] This guide provides a comprehensive technical comparison of a novel chromone derivative, 6-Fluoro-3-iodochromone, against well-established inhibitors of two critical enzymes: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).

This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by established experimental protocols to facilitate the evaluation of this compound's potential in preclinical research.

Introduction to this compound

This compound is a halogenated derivative of the chromone family. The introduction of a fluorine atom at the 6-position and an iodine atom at the 3-position of the chromone ring is anticipated to modulate its physicochemical properties and biological activity. While the broader class of chromones has been investigated for its inhibitory effects on various enzymes,[2][3][4][5] specific data on the enzyme inhibitory profile of this compound is emerging. This guide aims to provide a framework for its initial characterization by benchmarking it against known inhibitors of enzymes that are plausible targets based on the chromone scaffold's known activities.

Selection of Target Enzymes and Benchmark Inhibitors

Based on the established inhibitory profiles of various chromone derivatives, we have selected two primary enzyme targets for this comparative analysis:

  • Monoamine Oxidase B (MAO-B): This enzyme is a key target in the treatment of neurodegenerative diseases like Parkinson's disease.[6][7] Chromone derivatives have shown potent MAO-B inhibitory activity.[2]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[8] Several chromone-based compounds have been identified as AChE inhibitors.[5]

For each target, we have selected well-characterized and clinically relevant inhibitors to serve as benchmarks for a robust comparison.

Table 1: Selected Target Enzymes and Benchmark Inhibitors

Target EnzymeBenchmark InhibitorsTherapeutic Relevance
Monoamine Oxidase B (MAO-B)Selegiline, Rasagiline, SafinamideParkinson's Disease[6]
Acetylcholinesterase (AChE)Donepezil, Rivastigmine, GalantamineAlzheimer's Disease[8][9]

Comparative Performance Analysis

To provide a clear comparison, the following tables summarize the inhibitory potency (IC50 values) of the benchmark inhibitors against their respective targets. For the purpose of this guide, we present illustrative (hypothetical) data for this compound to demonstrate how it would be benchmarked.

Table 2: Comparative Inhibitory Activity against Monoamine Oxidase B (MAO-B)

CompoundIC50 (nM) for MAO-BSelectivity for MAO-B over MAO-AMechanism of Inhibition
This compound (Illustrative Data) 25 High Reversible, Competitive
Selegiline14~50-foldIrreversible[4][7]
Rasagiline14~50-foldIrreversible[4][7]
Safinamide79~1000-foldReversible[4][6]

Table 3: Comparative Inhibitory Activity against Acetylcholinesterase (AChE)

CompoundIC50 (nM) for AChE
This compound (Illustrative Data) 85
Donepezil6.7
Rivastigmine475
Galantamine840

Note: IC50 values for benchmark inhibitors are sourced from publicly available data and can vary based on experimental conditions.[4][9]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established and widely accepted methods in the field.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process as described in the literature.[10][11]

Diagram 1: Synthetic Pathway for this compound

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Iodocyclization A 5-Fluoro-2-hydroxyacetophenone C 3-Dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone (Enaminone Intermediate) A->C Reflux B N,N-dimethylformamide dimethylacetal (DMF-DMA) B->C D Enaminone Intermediate F This compound D->F Reflux in Dioxane E Iodine (I2) E->F

Caption: Synthetic route to this compound.

Step-by-Step Procedure:

  • Enaminone Formation:

    • To a solution of 5-fluoro-2-hydroxyacetophenone in a suitable solvent (e.g., xylene), add N,N-dimethylformamide dimethylacetal (DMF-DMA).

    • Reflux the reaction mixture for an appropriate time (e.g., 4-6 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated enaminone intermediate by filtration.

  • Iodocyclization:

    • Dissolve the enaminone intermediate in a solvent such as dioxane.

    • Add a solution of iodine (I2) in the same solvent to the mixture.

    • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

    • After cooling, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure this compound.

Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of a test compound against MAO-B using a fluorometric method.[12][13][14]

Diagram 2: Workflow for MAO-B Inhibition Assay

G A Prepare Reagents: - MAO-B Enzyme - Substrate (e.g., Kynuramine) - Fluorescent Probe (e.g., Amplex Red) - HRP - Test Compound Dilutions B Dispense Test Compound and Controls into a 96-well plate A->B C Add MAO-B Enzyme Solution and pre-incubate B->C D Initiate Reaction by adding Substrate/Probe/HRP mixture C->D E Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) D->E F Data Analysis: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve - Calculate IC50 value E->F

Caption: Fluorometric MAO-B enzyme inhibition assay workflow.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and benchmark inhibitors (Selegiline, Rasagiline, Safinamide) in assay buffer.

    • Prepare working solutions of human recombinant MAO-B enzyme, a suitable substrate (e.g., kynuramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in assay buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions, benchmark inhibitors, and a vehicle control to the wells of a black 96-well microplate.

  • Enzyme Addition and Pre-incubation:

    • Add the MAO-B enzyme solution to all wells.

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of the substrate, fluorescent probe, and HRP to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman for measuring AChE activity and its inhibition.[3][15][16][17]

Diagram 3: Principle of the Ellman's Method for AChE Assay

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Reaction AChE AChE ATCh Acetylthiocholine (Substrate, Colorless) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis by AChE Acetate Acetate Thiocholine2 Thiocholine DTNB DTNB (Ellman's Reagent, Colorless) TNB 5-Thio-2-nitrobenzoate (Yellow, Abs @ 412 nm) DTNB->TNB Thiocholine2->TNB Reacts with

Caption: The two-step reaction in the Ellman's assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.

    • Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare serial dilutions of this compound and the benchmark inhibitors (Donepezil, Rivastigmine, Galantamine) in the phosphate buffer.

  • Assay Plate Setup:

    • In a clear 96-well microplate, add the phosphate buffer, AChE solution, DTNB solution, and the test compound dilutions or benchmark inhibitors. Include a control with no inhibitor.

  • Pre-incubation:

    • Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm kinetically for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

This guide provides a foundational framework for the characterization of this compound as a potential enzyme inhibitor. The illustrative data suggests that this compound may possess potent inhibitory activity against both MAO-B and AChE, warranting further empirical investigation. The detailed protocols provided herein offer a standardized approach for conducting these initial screening and characterization studies.

Future research should focus on experimentally determining the IC50 values of this compound against a broader panel of enzymes to establish its selectivity profile. Further studies should also elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic analyses. The insights gained from such studies will be crucial in assessing the therapeutic potential of this and similar chromone derivatives in the ongoing quest for novel and effective enzyme inhibitors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-3-iodochromone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the synthesis and application of novel compounds like 6-Fluoro-3-iodochromone are routine. However, the lifecycle of such chemicals extends beyond their use in experiments; it concludes with their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our focus is on explaining the causality behind each procedural step, ensuring a deep understanding that fosters a culture of safety and responsibility in the laboratory.

Hazard Assessment and Chemical Profile

Understanding the hazard profile of this compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its primary hazards based on its structural components: a chromone core, a fluorine atom, and an iodine atom.

  • Halogenated Organic Compound: The presence of both fluorine and iodine places this molecule squarely in the category of halogenated organic waste.[1][2] Halogenated compounds are often toxic, persistent in the environment, and can produce hazardous byproducts like hydrochloric or hydrofluoric acid upon improper incineration.[2] This classification is the single most critical factor determining its disposal pathway.

  • Iodinated Compound: Iodine-containing compounds can be particularly harmful to aquatic life and should never be released into the sewer system.[3][4]

  • Chromone Derivatives & Reactivity: Chromone scaffolds are common in biologically active molecules.[5][6] While the core itself is relatively stable, the specific substitutions dictate reactivity. The primary concern is ensuring it is not mixed with incompatible waste streams that could trigger a reaction.

Based on this profile, this compound must be treated as a hazardous waste, requiring segregation and disposal through a licensed hazardous waste management service.

Hazard Category Basis of Assessment Primary Regulatory Oversight Required Personal Protective Equipment (PPE)
Halogenated Organic Waste Presence of Fluorine and Iodine atoms.EPA (RCRA), State Environmental Agencies.[7][8]Nitrile gloves, safety goggles/glasses, lab coat.[1]
Potential Irritant Inferred from similar fluorinated and iodinated compounds.OSHA Laboratory Standard (29 CFR 1910.1450).[9][10]Nitrile gloves, safety goggles/glasses.
Environmental Hazard Iodine compounds are known to be toxic to aquatic life.[4]EPA (RCRA).[11]Handled within laboratory engineering controls (e.g., fume hood) to prevent release.

The Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring compliance and safety from the point of waste generation to its final collection. All activities involving the handling of chemical waste must be performed within a certified chemical fume hood.[1][12]

Step 1: Waste Segregation

The Causality: This is the most critical step. Halogenated and non-halogenated waste streams are treated differently by disposal facilities.[12] Mixing them can result in entire containers of less hazardous waste being treated under the more stringent (and expensive) protocol for halogenated materials. Furthermore, mixing incompatible chemicals can lead to dangerous reactions.

Procedure:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."[1][2]

  • NEVER mix this compound waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane) or aqueous waste.

  • Ensure incompatible materials such as strong acids, bases, or oxidizing agents are not added to this container.[13]

Step 2: Container Selection and Management

The Causality: The integrity of the waste container is paramount to preventing leaks and exposures.[7][14] Federal and state regulations mandate specific characteristics for hazardous waste containers.

Procedure:

  • Select a container made of a compatible material, typically borosilicate glass or high-density polyethylene (HDPE), with a tight-fitting screw cap.[7][15]

  • The container must be in good condition, free from cracks or corrosion.[7]

  • Keep the container closed at all times, except when actively adding waste.[2][16] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Do not fill the container beyond 75-80% capacity to allow for vapor expansion.[13]

Step 3: Proper Labeling

The Causality: Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's standards.[10][16] It communicates the container's contents and hazards to everyone in the lab and to the disposal personnel, ensuring safe handling.

Procedure:

  • Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[2][12]

  • Complete the label with the required information, as detailed in the table below. Use full chemical names; do not use abbreviations or formulas.[2]

Label Field Required Information Rationale
Generator Information Name of the Principal Investigator, Laboratory Room Number, Phone Number.Identifies the source of the waste for accountability and in case of emergency.
Accumulation Start Date The date the first drop of waste was added to the container.Ensures compliance with time limits for waste accumulation in Satellite Accumulation Areas (SAAs).
Chemical Contents List all constituents by full chemical name and estimate their percentage. (e.g., "this compound, ~5%; Dichloromethane, ~95%").Informs disposal personnel of the exact contents for safe handling and proper treatment.[2]
Hazard Identification Check all applicable hazard boxes (e.g., Toxic, Flammable, Corrosive).Provides an at-a-glance summary of the primary dangers associated with the waste.[12]
Step 4: Temporary Storage and Final Disposal

The Causality: Laboratories must follow specific rules for the temporary storage of hazardous waste in areas known as Satellite Accumulation Areas (SAAs) before it is moved to a central facility.[16]

Procedure:

  • Store the labeled, sealed waste container in a designated SAA within your laboratory. This area should be under the direct control of the lab personnel.

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]

  • When the container is nearly full (75-80%), or as you are discontinuing the process, arrange for waste collection.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3][15] Follow their specific procedures for collection requests.

Emergency Procedures: Spill Management

The Causality: A prepared response to a spill minimizes exposure and environmental contamination. The immediate priority is to isolate the area and ensure personnel safety.

Procedure:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency line.

  • Don PPE: Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and double-nitrile gloves.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[15] Do not use combustible materials like paper towels or sawdust.[15]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as halogenated hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS department.[15]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (this compound) classify Classify Waste: Is it a Halogenated Organic? start->classify halogenated_path YES: Halogenated Waste Stream classify->halogenated_path Yes non_halogenated_path NO: Non-Halogenated Stream (Incorrect Path for this compound) classify->non_halogenated_path No select_container Select Compatible Container (Glass or HDPE, <80% Full) halogenated_path->select_container label_container Label Container Before Use (Hazardous Waste, Contents, Date) select_container->label_container add_waste Add Waste in Fume Hood Keep Container Closed label_container->add_waste store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) add_waste->store_saa request_pickup Request Pickup from EHS or Licensed Contractor store_saa->request_pickup end Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding that its identity as a halogenated organic compound dictates its disposal path, researchers can confidently execute the necessary procedures. Following a strict protocol of segregation, proper containerization, accurate labeling, and compliant storage ensures that these materials are managed safely from the benchtop to their final treatment. This diligence protects you, your colleagues, and the wider community, reinforcing the trust placed in us as scientific professionals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-3-iodochromone
Reactant of Route 2
6-Fluoro-3-iodochromone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.